Porphyran
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H44O27S2-2 |
|---|---|
Molecular Weight |
852.7 g/mol |
IUPAC Name |
[6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3-[4-[3,4-dihydroxy-5-methoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C26H46O27S2/c1-43-19-9(5-45-54(37,38)39)49-24(15(33)13(19)31)53-22-12(30)8(4-28)48-26(18(22)36)51-20-10(6-46-55(40,41)42)50-25(16(34)14(20)32)52-21-11(29)7(3-27)47-23(44-2)17(21)35/h7-36H,3-6H2,1-2H3,(H,37,38,39)(H,40,41,42)/p-2 |
InChI Key |
RIDUXJIEDWEUGS-UHFFFAOYSA-L |
Canonical SMILES |
COC1C(OC(C(C1O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(C(OC(C4O)OC)CO)O)COS(=O)(=O)[O-])CO)O)COS(=O)(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Chemical Composition of Porphyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porphyran (B1173511), a complex sulfated galactan extracted from red algae of the genus Porphyra, has garnered significant scientific interest due to its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical structure and composition of this compound. It details the repeating sugar units, glycosidic linkages, and the patterns of sulfation and methylation that define this unique polysaccharide. Quantitative compositional data from various Porphyra species are summarized for comparative analysis. Furthermore, this guide presents detailed experimental protocols for the extraction, purification, and structural elucidation of this compound using contemporary analytical techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Visual diagrams generated using Graphviz are provided to illustrate the fundamental repeating structure of this compound and a general experimental workflow for its characterization.
Core Chemical Structure of this compound
This compound is a linear polysaccharide characterized by a backbone of repeating disaccharide units. The primary structure consists of alternating (1→3)-linked β-D-galactose (G-unit) and (1→4)-linked α-L-galactose (L-unit) residues.[1][2] This basic structure is subject to significant variation through substitution, primarily by sulfation and methylation, and the modification of the L-galactose unit.
A predominant modification is the presence of a sulfate (B86663) group at the C-6 position of the α-L-galactose unit, forming α-L-galactose-6-sulfate (L6S).[1] Another common feature is the conversion of the L-galactose-6-sulfate unit into 3,6-anhydro-α-L-galactose (LA).[3] The ratio of L6S to LA can vary depending on the species and environmental conditions.[3]
Methylation also contributes to the structural diversity of this compound, with 6-O-methyl-D-galactose being a frequently reported methylated sugar.[3]
The fundamental repeating disaccharide unit of this compound can be represented as [→3)-β-D-Galp-(1→4)-α-L-Galp-(1→], where the L-galactose unit can be sulfated or in its anhydro form.
Chemical Composition of this compound from Various Porphyra Species
The chemical composition of this compound exhibits significant variation among different Porphyra species, and can also be influenced by seasonal and environmental factors.[3] The tables below summarize the quantitative composition of this compound from several common species.
Table 1: General Chemical Composition of this compound from Different Porphyra Species (% dry weight)
| Species | Total Sugar (%) | Sulfate (%) | Protein (%) | Reference |
| Porphyra yezoensis | 84.01 | 15.57 | 0.42 | [4] |
| Porphyra tenera | 46.23 | 43.25 | - | [5] |
| Porphyra haitanensis | - | 5.8 ± 0.42 | - | [6] |
| Porphyra umbilicalis | ~51.6 | - | up to 40 | [3][7] |
Table 2: Monosaccharide Composition of this compound from Different Porphyra Species (molar ratio or %)
| Species | Galactose | 3,6-Anhydrogalactose | Glucose | Rhamnose | Xylose | Fucose | Other | Reference |
| Porphyra yezoensis | 89.76% | - | 0.2% | 0.08% | 0.79% | 6.67% | Mannose (0.28%), Ribose (0.35%), Glucuronic acid (1.85%), Galacturonic acid (0.02%) | [4] |
| Porphyra tenera | 44.24% | - | - | 7.83% | 23.18% | 6.52% | 18.23% | [5] |
| Porphyra haitanensis | 1.2 | 1.0 | - | - | - | - | - | [6] |
Table 3: Molecular Weight of this compound from Different Porphyra Species
| Species | Molecular Weight (Da) | Reference |
| Porphyra haitanensis | 2.01 × 10⁵ | [6] |
| Porphyra tenera | 2.20 × 10⁵ | [5] |
| Porphyra yezoensis | 1.516 × 10⁵ | [6] |
Experimental Protocols
A systematic approach is required for the isolation and comprehensive structural characterization of this compound. The following sections detail the key experimental methodologies.
This compound Extraction and Purification
Objective: To isolate crude this compound from dried Porphyra biomass.
Materials:
-
Dried Porphyra powder
-
Distilled water
-
Ethanol (95%)
-
Diatomaceous earth
-
Dialysis tubing (MWCO 10-14 kDa)
-
Centrifuge
-
Freeze-dryer
Protocol:
-
Pre-treatment: Wash the dried Porphyra powder with 80% ethanol at room temperature overnight to remove pigments, lipids, and other small molecules. Filter and discard the ethanol.
-
Hot Water Extraction: Suspend the pre-treated seaweed powder in distilled water at a liquid-to-solid ratio of approximately 30:1 (v/w). Heat the suspension at 100°C for 2 hours with constant stirring.[6]
-
Filtration: Cool the extract and filter through diatomaceous earth to remove insoluble residues.
-
Ethanol Precipitation: Concentrate the filtrate under reduced pressure. Add 3 volumes of 95% ethanol to the concentrated extract and let it stand at 4°C overnight to precipitate the crude this compound.
-
Collection and Washing: Centrifuge the mixture to collect the precipitate. Wash the precipitate with 95% ethanol and then with acetone.
-
Purification: Dissolve the crude this compound in distilled water and dialyze extensively against distilled water for 48-72 hours, changing the water frequently.
-
Lyophilization: Freeze-dry the dialyzed solution to obtain purified this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound.
Materials:
-
Purified this compound
-
Potassium bromide (KBr), spectroscopy grade
-
FT-IR spectrometer
Protocol:
-
Sample Preparation: Mix a small amount of dried this compound (1-2 mg) with approximately 200 mg of KBr. Grind the mixture thoroughly in an agate mortar to obtain a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the anomeric configurations of the sugar residues and the positions of glycosidic linkages.
Materials:
-
Purified this compound
-
Deuterium oxide (D₂O, 99.9%)
-
NMR spectrometer (≥400 MHz)
-
NMR tubes
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of this compound in 0.5 mL of D₂O in an NMR tube. To reduce viscosity and improve spectral resolution, the sample may need to be heated or sonicated. For some applications, partial acid hydrolysis can be performed to generate smaller oligosaccharides for easier analysis.
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. Key signals to observe include those in the anomeric region (δ 4.5-5.5 ppm), which provide information about the α- and β-configurations of the glycosidic linkages.
-
¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum. Anomeric carbon signals typically appear in the region of δ 95-110 ppm.
-
2D NMR Spectroscopy: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons, and to definitively assign the glycosidic linkage positions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Composition and Linkage Analysis
Objective: To determine the monosaccharide composition and the positions of glycosidic linkages in this compound.
Materials:
-
Purified this compound
-
Trifluoroacetic acid (TFA)
-
Sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄)
-
Acetic anhydride (B1165640)
-
Methyl iodide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide
-
GC-MS system with a suitable capillary column (e.g., DB-5)
Protocol for Monosaccharide Composition Analysis:
-
Hydrolysis: Hydrolyze a known amount of this compound (5-10 mg) with 2 M TFA at 121°C for 2 hours to break it down into its constituent monosaccharides.
-
Reduction: After removing the TFA, reduce the monosaccharides to their corresponding alditols using NaBH₄.
-
Acetylation: Acetylate the alditols with acetic anhydride and pyridine to form alditol acetates.
-
GC-MS Analysis: Inject the alditol acetate (B1210297) derivatives into the GC-MS. Identify the monosaccharides by comparing their retention times and mass spectra with those of known standards. Quantify the monosaccharides based on the peak areas.
Protocol for Methylation (Linkage) Analysis:
-
Permethylation: Methylate the free hydroxyl groups of the intact this compound using a method such as the Ciucanu and Kerek method with methyl iodide in DMSO.
-
Hydrolysis, Reduction, and Acetylation: Subject the permethylated this compound to hydrolysis, reduction (with NaBD₄ to label the C1 position), and acetylation as described above to produce partially methylated alditol acetates (PMAAs).
-
GC-MS Analysis: Analyze the PMAAs by GC-MS. The positions of the methyl and acetyl groups on the alditol chain indicate the original positions of the glycosidic linkages.
Sulfate Content Determination
Objective: To quantify the amount of sulfate in this compound.
Materials:
-
Purified this compound
-
Barium chloride-gelatin reagent
-
Hydrochloric acid (HCl)
-
Sodium sulfate or potassium sulfate (for standard curve)
-
Spectrophotometer
Protocol (Barium Chloride-Gelatin Method):
-
Hydrolysis: Hydrolyze a known concentration of this compound with 1 M HCl at 100°C for 2 hours to release the sulfate groups.
-
Precipitation: Add the barium chloride-gelatin reagent to the hydrolyzed sample. The barium ions will react with the free sulfate ions to form a white precipitate of barium sulfate.
-
Turbidity Measurement: Measure the turbidity of the suspension at a specific wavelength (e.g., 500 nm) using a spectrophotometer.
-
Quantification: Determine the sulfate concentration by comparing the turbidity of the sample to a standard curve prepared using known concentrations of sodium or potassium sulfate.
Conclusion
This compound is a structurally complex and heterogeneous polysaccharide with a backbone of alternating β-D-galactose and α-L-galactose units. Its chemical composition, particularly the degree of sulfation, methylation, and the presence of 3,6-anhydro-α-L-galactose, varies significantly depending on the source species and environmental factors. The detailed experimental protocols provided in this guide offer a robust framework for the extraction, purification, and comprehensive structural characterization of this compound. A thorough understanding of the structure-function relationships of this compound is crucial for harnessing its full potential in the development of novel pharmaceuticals and functional foods. Further research is warranted to explore the structural diversity of this compound from a wider range of Porphyra species and to correlate these structural features with specific biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lactic Acid Production from Porphyra umbilicalis Through Sequential Saccharification and Fermentation with a Lactobacilli Consortium [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive Compounds from Porphyra umbilicalis: Implications for Human Nutrition [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activities and Pharmacological Properties of Porphyran (B1173511)
Introduction
This compound is a complex sulfated galactan extracted from the hot-water-soluble portion of the cell walls of red algae belonging to the genus Porphyra (also known as Nori or laver).[1][2] Structurally, it is a linear polysaccharide composed of a repeating disaccharide backbone of alternating 1,3-linked β-D-galactose and 1,4-linked α-L-galactose-6-sulfate.[1][3] This primary structure can be modified with substitutions, such as 3,6-anhydro-α-L-galactose residues, which significantly influence its physical properties like gelling.[3][4][5]
This compound and its derivatives have garnered significant scientific interest due to their broad spectrum of pharmacological and biological functions.[1] These activities include antioxidant, anti-inflammatory, anticancer, immunomodulatory, and antiviral effects.[1][6][7] The therapeutic potential of this compound is linked to its unique structural characteristics, such as molecular weight and the degree and pattern of sulfation.[4][5] This guide provides a comprehensive overview of the extraction, biological activities, and pharmacological properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support further research and development.
Extraction and Purification of this compound
The yield, structure, and subsequent bioactivity of this compound are highly dependent on the extraction and purification methodologies employed.[2][8][9]
Experimental Protocol: Hot Water Extraction and Purification
Hot water extraction is a conventional and straightforward method for isolating this compound.[9]
-
Pre-treatment: Dried Porphyra seaweed is ground into a fine powder. To remove lipids and pigments, the powder is first refluxed with an organic solvent like ethanol (B145695) or acetone, followed by air-drying.[10]
-
Extraction: The pre-treated powder is suspended in distilled water at a specific liquid-to-solid ratio (e.g., 29.32 mL/g).[9] The extraction is performed at an elevated temperature (e.g., 90-100°C) for a defined period (e.g., 2-3 hours).[9][10] Some protocols may use a mild alkaline solution (e.g., pH 11) to enhance the gelation properties by increasing the 3,6-anhydro-L-galactose content.[10]
-
Filtration and Concentration: The mixture is centrifuged, and the supernatant is collected. The supernatant is then concentrated under reduced pressure using a rotary evaporator.
-
Deproteinization: The concentrated extract is treated to remove protein contaminants. The Sevag method, which involves vigorously shaking the aqueous solution with a mixture of chloroform (B151607) and n-butanol, is commonly used.[9] The upper aqueous layer is collected after centrifugation.
-
Precipitation: this compound is precipitated from the deproteinized solution by adding 3-4 volumes of absolute ethanol and allowing it to stand overnight at 4°C.
-
Purification and Lyophilization: The precipitate is collected by centrifugation, re-dissolved in distilled water, and dialyzed extensively against distilled water to remove low molecular weight impurities and salts. The final purified this compound solution is then lyophilized (freeze-dried) to obtain a dry powder.[9]
Workflow Diagram: this compound Extraction and Purification
Antioxidant Properties
This compound exhibits significant antioxidant activities, which are attributed to its ability to scavenge free radicals and reduce oxidative stress.[1][11]
Mechanism of Action
The antioxidant capacity of this compound is linked to the secondary alcohol groups of its galactose residues and its sulfate (B86663) content.[11][12] It can directly scavenge reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals.[11] Some studies suggest that lower molecular weight this compound, such as that found in discolored nori, may exhibit greater scavenging activity.[11]
Quantitative Data: Antioxidant Activity
| Assay Type | This compound Concentration | Scavenging Activity (%) | Source Organism | Reference |
| DPPH Radical | 0.2 mg/mL | 6.1 ± 2.9 | Porphyra sp. | [12] |
| ABTS Radical | 0.2 mg/mL | Not specified, but higher than DPPH | Porphyra sp. | [12] |
| Superoxide Anion | Not specified | Active | Porphyra yezoensis | [11] |
| Hydroxyl Radical | Not specified | Active | Porphyra yezoensis | [11] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common colorimetric method to evaluate antioxidant activity.
-
Reagent Preparation: A stock solution of DPPH is prepared in a suitable solvent (e.g., a 1:1 mixture of acetonitrile (B52724) and water to ensure solubility of both oxidant and this compound).[12]
-
Sample Preparation: this compound samples are dissolved in distilled water to create a series of concentrations.
-
Reaction: The this compound solution is mixed with the DPPH stock solution in a 96-well plate or cuvette. A control is prepared with water instead of the this compound sample.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[12]
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties both in vitro and in vivo.[7][11]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory mediators. It can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO), a key inflammatory molecule.[11] This action is often mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (like LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound can inhibit this process.[13][14][15]
Signaling Pathway Diagram: this compound Inhibition of NF-κB
Quantitative Data: Anti-inflammatory Activity
| Model | Treatment | Effect | Reference |
| LPS-stimulated RAW264.7 cells | This compound from discolored nori | Dose-dependent inhibition of NO production | [11] |
| Ovariectomized (OVX) mice | 200 mg/kg daily oral gavage | Inhibited osteoclast differentiation by suppressing NF-κB signaling | [13][14] |
Anticancer Properties
Numerous studies have highlighted the potential of this compound as an anticancer agent, demonstrating its ability to inhibit the proliferation of various cancer cell lines while being non-toxic to normal cells.[7][16][17][18]
Mechanism of Action
This compound induces cancer cell death primarily through the induction of apoptosis.[17][19] This is often characterized by the activation of key executioner caspases, such as caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[19] In some cancer cell lines, like AGS human gastric cancer cells, this compound has been shown to negatively regulate the IGF-IR/Akt signaling pathway, which is crucial for cell survival and proliferation.[19] By downregulating this pathway, this compound promotes caspase-3 activation and subsequent apoptosis.[19] It can also induce cell cycle arrest, for instance at the G2/M phase in HeLa cells.[20]
Signaling Pathway Diagram: this compound-Induced Apoptosis
Quantitative Data: Anticancer Activity
| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |
| HT-29 | Colon Cancer | 5 or 10 µg/mL (purified) | 50% growth inhibition | [17] |
| AGS | Gastric Cancer | 5 or 10 µg/mL (purified) | 50% growth inhibition | [17] |
| SGC-7901 | Gastric Cancer | Not specified | Anti-proliferative | [17] |
| 95-D | Lung Cancer | Not specified | Anti-proliferative | [17] |
| HeLa | Cervical Cancer | Not specified | Cytotoxic, induces G2/M arrest | [20] |
| Hep3B | Hepatocellular Carcinoma | Not specified | Cytotoxic | [20] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a standard colorimetric method to assess cell viability and the cytotoxic effects of compounds.[21][22][23][24]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a CO2 incubator.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium without this compound.
-
Incubation: The cells are incubated with the compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A sterile, filtered MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[23]
-
Formazan (B1609692) Formation: The plate is incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[21][24]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be calculated.
Immunomodulatory Activity
This compound is a potent immunomodulator, capable of enhancing both innate and adaptive immune responses.[19][25]
Mechanism of Action
This compound can stimulate the activity of key immune cells, including macrophages and lymphocytes.[19][25] It has been shown to enhance macrophage phagocytic activity and stimulate the production of nitric oxide.[3] In mice, polysaccharides from Porphyra can regulate the balance of T-helper (Th1) and Th2 responses and promote the proliferation of regulatory T cells (Tregs).[26] The immunomodulatory effects are often mediated by signaling pathways like NF-κB and MAPK.[25] Polysaccharides from Porphyra haitanensis have been shown to activate the TLR4/NF-κB pathway, leading to enhanced immune function in immunocompromised mice.[25]
Signaling Pathway Diagram: this compound-Mediated Immunomodulation
Quantitative Data: Immunomodulatory Activity
| Model | Treatment | Effect | Reference |
| BALB/c mice | Intraperitoneal injection | Increased spleen cell-produced IFN-γ | [19] |
| Hydrocortisone-induced immunocompromised mice | Oral administration | Activated TLR4/NF-κB pathway, enhanced T-lymphocyte subtypes | [25] |
| RAW 264.7 macrophages | In vitro | Higher sulfate content and lower MW enhanced NO production and phagocytic activity | [3] |
Antiviral Activity
While research on this compound's direct antiviral activity is ongoing, related compounds from the broader porphyrin family have shown significant virucidal effects, primarily against enveloped viruses.[27][28][29][30]
Mechanism of Action
The proposed antiviral mechanism for porphyrin-related compounds is the direct interaction with the viral envelope.[28][30] These molecules can intercalate into the lipid bilayer of the virion, disrupting its integrity and blocking the crucial step of virus-cell membrane fusion, thereby preventing viral entry into host cells.[28][30] For example, chlorophyllide, an alkylated porphyrin, was found to directly and quantitatively disrupt Hepatitis B Virus (HBV) virions.[27] Chlorin e6 showed potent activity against a range of enveloped viruses, including Dengue, Marburg, and Junin viruses, but was less effective against non-enveloped viruses, supporting the envelope-targeting hypothesis.[27][29]
Quantitative Data: Antiviral Activity of Related Compounds
| Compound | Virus | Assay | IC50 / EC50 | Reference |
| Protoporphyrin IX (PPIX) | Lassa Virus (LASV) | In vitro | 0.91 ± 0.25 µM | [30] |
| Protoporphyrin IX (PPIX) | SARS-CoV-2 | In vitro | 1.88 ± 0.34 µM | [30] |
| Chlorophyllide | Hepatitis B Virus (HBV) | In vitro | 3 µM reduced DNA signal by 80% | [29] |
Conclusion and Future Directions
This compound, a sulfated polysaccharide from red algae, is a multifunctional biopolymer with a wide array of promising pharmacological properties. Its well-documented antioxidant, anti-inflammatory, anticancer, and immunomodulatory activities, underpinned by mechanisms such as the modulation of the NF-κB and Akt signaling pathways, position it as a strong candidate for further development. The non-toxic nature of this compound towards normal cells further enhances its therapeutic potential.[16]
Future research should focus on standardizing extraction and purification processes to ensure consistent quality and bioactivity.[2] More in-depth in vivo studies and clinical trials are necessary to validate the efficacy and safety of this compound for specific therapeutic applications. Furthermore, exploring the structure-activity relationship, particularly the influence of molecular weight and sulfation patterns, will be crucial for optimizing its biological functions and developing novel this compound-based drugs and functional foods.[3][8]
References
- 1. This compound and oligo-porphyran originating from red algae Porphyra: Preparation, biological activities, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Bioactivities of Porphyrans and Oligoporphyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Structural characterization and pharmaceutical properties of this compound | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 6. researchgate.net [researchgate.net]
- 7. Immunomodulatory and anti-inflammatory and anticancer activities of this compound, a sulfated galactan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of this compound Extraction from Pyropia yezoensis by Response Surface Methodology and Its Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and anti-inflammatory activities of this compound isolated from discolored nori (Porphyra yezoensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of the Antioxidant and Antimicrobial Activities of this compound through Chemical Modification with Tyrosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Inhibits Osteoclast Formation Based on NF-κB Signaling Pathways and Accelerates Alveolar Bone Healing in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Porphyrin derivatives inhibit tumor necrosis factor α-induced gene expression and reduce the expression and increase the cross-linked forms of cellular components of the nuclear factor κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. assaygenie.com [assaygenie.com]
- 24. tribioscience.com [tribioscience.com]
- 25. Immunomodulatory Effects of Polysaccharides from Porphyra haitanensis in Hydrocortisone-Induced Immunocompromised Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Two polysaccharides from Porphyra modulate immune homeostasis by NF-κB-dependent immunocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Alkylated Porphyrins Have Broad Antiviral Activity against Hepadnaviruses, Flaviviruses, Filoviruses, and Arenaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Broad-spectrum antivirals of protoporphyrins inhibit the entry of highly pathogenic emerging viruses - preLights [prelights.biologists.com]
- 29. The Application of Porphyrins and Their Analogues for Inactivation of Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 30. biorxiv.org [biorxiv.org]
Porphyran: A Technical Guide to its Sources, Natural Variability, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porphyran (B1173511), a sulfated galactan found in the cell walls of red algae from the genus Porphyra (and the reclassified Pyropia), is a polysaccharide of significant interest due to its diverse biological activities. This technical guide provides an in-depth overview of the primary sources of this compound, the inherent natural variability in its yield and chemical composition, and its interactions with key biological signaling pathways. Detailed experimental protocols for extraction, purification, and characterization are provided, alongside quantitative data and visual representations of experimental workflows and signaling cascades to support further research and development.
Sources of this compound
This compound is the main water-soluble polysaccharide in the cell walls of various species of the red algal genus Porphyra and the closely related genus Pyropia.[1] These seaweeds are commonly known as "nori" in Japan and "gim" in Korea, where they are extensively cultivated for culinary purposes.[2] The widespread cultivation and harvesting of these algae, particularly in East Asia, make them a readily available and abundant source of this compound.[2][3] Notable species identified as sources of this compound include:
-
Porphyra umbilicalis[2]
-
Porphyra purpurea[2]
-
Porphyra yezoensis (now often classified as Pyropia yezoensis)[4]
-
Porphyra tenera[4]
-
Porphyra haitanensis[5]
These species are typically found in the intertidal zones of cold, shallow seawaters in temperate oceans.[2][3]
Natural Variability of this compound
The yield and structural characteristics of this compound are not uniform and exhibit significant variability depending on a range of factors. This natural variability is a critical consideration for the consistent production and application of this compound-based products.
Species-Specific Differences
Different species of Porphyra and Pyropia produce porphyrans with varying chemical compositions.[8] This includes differences in the degree of sulfation, the ratio of constituent monosaccharides, and the presence of methyl ethers.
Seasonal and Geographical Variations
The chemical composition and yield of this compound are subject to seasonal changes.[9][10][11] Studies have shown that the growth, reproductive cycles, and, consequently, the biochemical makeup of Porphyra species fluctuate throughout the year.[9][11] For instance, the sulfate (B86663) content of this compound from Porphyra haitanensis has been demonstrated to be influenced by both the geographical location of cultivation and the specific harvesting period.[12] The prevalence of gut bacteria capable of degrading this compound is notably higher in populations in East Asia, where seaweed consumption is a dietary staple, suggesting a co-evolutionary relationship shaped by geographical dietary habits.[13]
Environmental Factors
Environmental conditions play a crucial role in the biology of Porphyra and, by extension, the production of this compound. Factors such as water temperature, light intensity, and the availability of nutrients like nitrogen are known to affect the growth and chemical composition of these algae.[3][9][14]
Quantitative Data on this compound Yield and Composition
The following tables summarize quantitative data on this compound yield and composition from various studies. These values highlight the natural variability discussed previously.
Table 1: this compound Yield from Different Porphyra/Pyropia Species
| Species | Yield (% of dry weight) | Reference |
| Porphyra spp. (general) | up to 76% | [1] |
| Porphyra vietnamensis | 19.7% | [6][7] |
| Pyropia yezoensis | 22.15 ± 0.55% | [15][16] |
Table 2: Chemical Composition of this compound from Different Porphyra Species
| Species | Sulfate Content (%) | Monosaccharide Composition | Reference |
| Porphyra vietnamensis | 11.1% | D-galactose (16.1%), 3,6-anhydro-L-galactose (10.1%), 6-O-methyl-D-galactose (7.81%) | [6][7] |
| Porphyra haitanensis | 5.8 ± 0.42% | Galactose to 3,6-anhydrogalactose ratio of 1.2:1.0 | [5] |
Experimental Protocols
Extraction of this compound
Hot water extraction is a widely used method for obtaining this compound from Porphyra species.[1][15] The following protocol is a representative example based on optimized methods.
Objective: To extract crude this compound from dried Porphyra biomass.
Materials:
-
Dried Porphyra or Pyropia powder
-
Deionized water
-
Ethanol (B145695) (95%)
-
Beakers and flasks
-
Heating mantle or water bath with temperature control
-
Stirring plate and stir bars
-
Centrifuge and centrifuge tubes
-
Filter paper
Procedure:
-
Pre-treatment (Optional): Wash the dried seaweed powder with ethanol to remove pigments and lipids. Air dry the powder completely.
-
Extraction:
-
Separation:
-
Centrifuge the hot extract at high speed (e.g., 8000 x g) for 20 minutes to pellet the solid residue.
-
Carefully decant the supernatant. For higher recovery, the residue can be re-extracted with hot water and the supernatants combined.
-
-
Precipitation:
-
Concentrate the supernatant under reduced pressure if necessary.
-
Add ethanol to the supernatant to a final concentration of 80% (v/v) while stirring.
-
Allow the mixture to stand at 4°C overnight to facilitate the precipitation of this compound.
-
-
Recovery:
-
Collect the precipitate by centrifugation.
-
Wash the precipitate with ethanol to remove residual water-soluble impurities.
-
Dry the crude this compound precipitate in a vacuum oven or by freeze-drying.
-
Purification of this compound
Further purification can be achieved through dialysis and/or chromatographic techniques.
Objective: To remove low molecular weight impurities and salts from the crude this compound extract.
Materials:
-
Crude this compound extract
-
Dialysis tubing (e.g., 12-14 kDa MWCO)
-
Deionized water
-
Large container for dialysis
-
Freeze-dryer
Procedure:
-
Dialysis:
-
Dissolve the crude this compound in a minimal amount of deionized water.
-
Transfer the solution into pre-soaked dialysis tubing.
-
Dialyze against deionized water for 48-72 hours, with frequent changes of the outer water to maintain a high concentration gradient.
-
-
Lyophilization:
-
Freeze the dialyzed this compound solution.
-
Lyophilize (freeze-dry) the frozen sample to obtain purified this compound powder.
-
Chemical Characterization of this compound
Objective: To determine the chemical structure and composition of the purified this compound.
-
Sulfate Content: Determined by methods such as the barium chloride-gelatin method after acid hydrolysis of the polysaccharide.
-
Monosaccharide Composition: Analyzed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) after acid hydrolysis and derivatization.
-
Structural Elucidation: Fourier-transform infrared (FTIR) spectroscopy is used to identify characteristic functional groups, such as sulfate esters (peaks around 1240 cm⁻¹) and the 3,6-anhydro-L-galactose bridge (peak around 930 cm⁻¹).[18] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the glycosidic linkages and the anomeric configurations of the sugar residues.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound and its Derivatives
This compound and its oligosaccharide derivatives have been shown to modulate several key signaling pathways involved in metabolic and inflammatory diseases.
-
NAFLD Alleviation: this compound-derived oligosaccharides have been found to mitigate nonalcoholic fatty liver disease (NAFLD). They achieve this by activating the IRS-1/AKT/GSK-3β pathway , which is central to insulin (B600854) signaling and glucose metabolism, and the AMPK signaling pathway , a master regulator of cellular energy homeostasis.[19]
Caption: this compound-derived oligosaccharides in NAFLD signaling.
-
Modulation of Immune Response in Colitis: this compound from Porphyra haitanensis has demonstrated the ability to ameliorate colitis by modulating immune responses. It has been shown to suppress the expression of proteins involved in intestinal immune cell homing, such as CCR-9, CCL-25, MAdCAM-1, and α4β7 . Concurrently, it upregulates the expression of CD40 and TGF-β1 , which are involved in immune regulation and tissue repair.[20]
Caption: this compound's immunomodulatory effects in colitis.
General Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the isolation, characterization, and biological evaluation of this compound.
Caption: General workflow for this compound research.
Conclusion
This compound from red algae of the genera Porphyra and Pyropia represents a promising source of bioactive compounds for pharmaceutical and nutraceutical applications. A thorough understanding of its sources and the significant natural variability in its yield and chemical structure is paramount for the development of standardized, effective products. The experimental protocols and workflows detailed in this guide provide a framework for researchers to extract, characterize, and evaluate the biological activities of this versatile polysaccharide. Further research into the structure-function relationships of porphyrans from different sources will continue to unveil their full therapeutic potential.
References
- 1. Anti-Cancer Activity of this compound and Carrageenan from Red Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porphyra - Wikipedia [en.wikipedia.org]
- 3. FAO - Porphyra spp [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural characterization and pharmaceutical properties of this compound | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.universityofgalway.ie [research.universityofgalway.ie]
- 12. Polysaccharides from Porphyra haitanensis: A Review of Their Extraction, Modification, Structures, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The this compound degradation system is complete, phylogenetically and geographically diverse across the gut microbiota of East Asian populations | PLOS One [journals.plos.org]
- 14. Sequencing reveals how Porphyra thrives in a tough environment - UMaine News - University of Maine [umaine.edu]
- 15. Optimization of this compound Extraction from Pyropia yezoensis by Response Surface Methodology and Its Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of this compound Extraction from <i>Pyropia yezoensis</i> by Response Surface Methodology and Its Lipid-Lowering Effects [agris.fao.org]
- 17. researchgate.net [researchgate.net]
- 18. Enhancement of the Antioxidant and Antimicrobial Activities of this compound through Chemical Modification with Tyrosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound-derived oligosaccharides alleviate NAFLD and related cecal microbiota dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploring the therapeutic potential of this compound extracted from Porphyra haitanensis in the attenuation of DSS-induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Porphyran Biosynthesis Pathway in Porphyra
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyran (B1173511), a sulfated galactan unique to the red algal genus Porphyra, is a polysaccharide of significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and immunomodulatory properties. This complex carbohydrate is a major component of the cell wall of Porphyra, species of which are commercially cultivated and consumed as "nori". Understanding the biosynthesis of this compound is crucial for its potential applications in the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, including the key enzymes involved, relevant quantitative data, detailed experimental protocols, and a visualization of the proposed metabolic route.
The this compound Biosynthesis Pathway: A Multi-Enzymatic Process
The biosynthesis of this compound is a complex process that occurs within the Golgi apparatus of Porphyra cells. It involves the sequential action of several classes of enzymes to assemble and modify a linear backbone of alternating β-D-galactose and α-L-galactose units. The core pathway can be conceptualized in the following key stages:
-
Precursor Synthesis: The journey begins with the synthesis of activated sugar donors, primarily UDP-D-glucose. This is a central metabolite derived from photosynthesis.
-
Epimerization: UDP-D-glucose is then converted to UDP-D-galactose by the enzyme UDP-glucose 4-epimerase. This step is critical for providing the galactose units for the growing polysaccharide chain.
-
Galactan Backbone Elongation: A series of galactosyltransferases work in concert to polymerize the galactan backbone. These enzymes catalyze the formation of alternating β-1,4- and α-1,3-glycosidic linkages between D-galactose and L-galactose residues. The L-galactose is likely derived from GDP-D-mannose through the action of GDP-mannose 3',5'-epimerase to form GDP-L-galactose[1].
-
Sulfation: Following polymerization, the galactan chain undergoes modification by sulfotransferases. These enzymes transfer sulfate (B86663) groups from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to specific hydroxyl groups on the galactose residues, primarily at the C6 position of the L-galactose units[2][3][4].
-
Formation of 3,6-Anhydro-L-galactose: A key structural feature of this compound is the presence of 3,6-anhydro-L-galactose residues. These are formed by the enzymatic action of a galactose-6-sulfurylase, which removes the sulfate group from C6 of an L-galactose-6-sulfate unit and simultaneously catalyzes the formation of an anhydro bridge between C3 and C6[5].
The following diagram illustrates the proposed this compound biosynthesis pathway:
Quantitative Data
While comprehensive kinetic data for the specific enzymes in the this compound biosynthesis pathway from Porphyra are still limited in the literature, data from related red algal enzymes and general characteristics of this compound composition provide valuable insights.
| Parameter | Value | Species/Source | Reference |
| This compound Content | Up to 40% of dry weight | Porphyra sp. | [1] |
| UDP-glucose 4-epimerase Km (UDP-Galactose) | 64 µM | Galdieria sulphuraria (red alga) | [6] |
| Galactose-6-sulfurylase pH Optimum | 7.0 | Betaphycus gelatinus (red alga) | [7] |
| Galactose-6-sulfurylase Temperature Optimum | 40 °C | Betaphycus gelatinus (red alga) | [7] |
| This compound Molecular Weight | 2.01 x 105 Da | Porphyra haitanensis | [8] |
| Sulfate Content of this compound | 5.8% ± 0.42% | Porphyra haitanensis | [8] |
| Molar Ratio of Galactose to 3,6-Anhydrogalactose | 1.2:1.0 | Porphyra haitanensis | [8] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Porphyra
This protocol outlines a general method for the extraction and purification of this compound, which can be adapted based on the specific Porphyra species and desired purity.
Workflow Diagram:
References
- 1. Kinetic analysis of NodST sulfotransferase using an electrospray ionization mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome analysis revealed regulatory mechanisms of light and culture density on free-living sporangial filaments of Neopyropia yezoensis (Rhodophyta) [e-algae.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Genome Analysis of Planctomycetes Inhabiting Blades of the Red Alga Porphyra umbilicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General methods for detection of enzyme reaction products of polypeptide N-acetylgalactosaminyltransferase, β1,3-glycosyltransferase, and β1,4-glycosyltransferases - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ifsc.usp.br [ifsc.usp.br]
- 8. This compound from Porphyra haitanensis Enhances Intestinal Barrier Function and Regulates Gut Microbiota Composition - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Porphyran Molecular Weight Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyran (B1173511), a sulfated galactan extracted from red algae of the genus Porphyra, has garnered significant interest in the pharmaceutical and biomedical fields due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The molecular weight of this compound is a critical parameter that profoundly influences its physicochemical properties and biological functions. Therefore, accurate and reliable determination of its molecular weight is paramount for research, quality control, and the development of this compound-based therapeutics.
This technical guide provides a comprehensive overview of the primary methods for determining the molecular weight of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement appropriate analytical techniques. This guide details the experimental protocols for the most common methods, presents quantitative data in a structured format, and includes workflow diagrams to illustrate the logical progression of these analytical processes.
Core Methodologies for Molecular Weight Determination
The principal techniques for elucidating the molecular weight of this compound include Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS), traditional Gel Permeation Chromatography (GPC), Viscometry, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Each method offers distinct advantages and is suited for different aspects of molecular weight analysis.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful and absolute method for determining the molar mass and size of macromolecules in solution. Unlike conventional GPC, which relies on column calibration with standards, SEC-MALS measures the light scattered by the analyte as it elutes from the chromatography column to directly calculate the molecular weight. This technique is particularly valuable for polysaccharides like this compound, which can have complex structures and may not behave similarly to calibration standards.[1][2]
a) Sample Preparation:
-
Dissolve the this compound sample in the mobile phase (e.g., phosphate-buffered saline) to a concentration between 0.5 and 3 mg/mL.[3][4]
-
Ensure complete dissolution by leaving the sample to dissolve overnight.[3][4]
-
Filter the solution through a 0.2–0.45 µm syringe filter to remove any particulate matter.
b) Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, and degasser.
-
Columns: A set of size-exclusion columns suitable for the expected molecular weight range of the this compound. Commonly used columns include those with a polystyrene-divinylbenzene stationary phase or hydrophilic polymeric base material. For broad distributions, a combination of columns with different pore sizes may be used.
-
Mobile Phase: A filtered and degassed aqueous buffer, such as phosphate-buffered saline (PBS).[3][4]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detectors:
-
Multi-Angle Light Scattering (MALS) detector.
-
Differential Refractive Index (dRI) detector (for concentration determination).
-
Optional: UV detector, viscometer.[5]
-
-
Temperature: Maintain the columns and detectors at a constant temperature (e.g., 35°C) to ensure baseline stability.[3][4]
c) Data Acquisition and Analysis:
-
Inject the filtered this compound solution into the SEC system.
-
Record the light scattering and refractive index signals as the sample elutes.
-
Use the specialized software provided with the MALS detector to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) from the collected data.
Workflow for SEC-MALS Analysis of this compound
Caption: Workflow for this compound Molecular Weight Determination by SEC-MALS.
Gel Permeation Chromatography (GPC)
Conventional GPC is a relative method that separates molecules based on their hydrodynamic volume.[6] The molecular weight of the this compound is estimated by comparing its elution time to that of a series of well-characterized polymer standards (e.g., dextran (B179266) or pullulan) of known molecular weights.[2]
a) Sample Preparation:
-
Prepare a series of standard solutions of known molecular weight (e.g., dextran standards) at concentrations of 0.1, 0.2, 0.5, 1.0, and 2.0 mg/mL.[7]
-
Prepare the this compound sample solution at a known concentration (e.g., 1 mg/mL) in the same mobile phase as the standards.
-
Filter all solutions through a 0.2–0.45 µm syringe filter.
b) Instrumentation and Conditions:
-
HPLC System: As described for SEC-MALS.
-
Columns: GPC columns packed with porous beads (e.g., polystyrene-divinylbenzene). The pore size should be selected based on the expected molecular weight range of the this compound.[8]
-
Mobile Phase: An appropriate solvent in which the this compound and standards are soluble (e.g., an aqueous buffer).
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detector: A differential refractive index (dRI) detector is most commonly used.[10]
-
Temperature: Maintain a constant column and detector temperature (e.g., 40°C).[9]
c) Data Acquisition and Analysis:
-
Inject the standard solutions in order of decreasing molecular weight to generate a calibration curve.
-
Plot the logarithm of the molecular weight of the standards against their corresponding elution times.
-
Inject the this compound sample and record its elution time.
-
Use the calibration curve to determine the molecular weight of the this compound based on its elution time.
Workflow for GPC Analysis of this compound
Caption: Workflow for this compound Molecular Weight Determination by GPC.
Viscometry
Viscometry is a classical method for determining the viscosity-average molecular weight (Mv) of polymers. This technique relies on the Mark-Houwink-Sakurada equation, which relates the intrinsic viscosity of a polymer solution to its molecular weight.[11][12] The intrinsic viscosity is determined by measuring the flow times of the pure solvent and dilute polymer solutions of different concentrations using a capillary viscometer, such as an Ubbelohde viscometer.[1][4]
a) Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaCl) at a known concentration.
-
Prepare a series of dilutions from the stock solution.
b) Measurement with Ubbelohde Viscometer:
-
Place the Ubbelohde viscometer in a constant temperature water bath until thermal equilibrium is reached.[13]
-
Measure the flow time of the pure solvent through the capillary.[4]
-
Clean and dry the viscometer.
-
Measure the flow time for each of the dilute this compound solutions, starting with the least concentrated.[13]
c) Data Analysis:
-
Calculate the relative viscosity (η_rel) and specific viscosity (η_sp) for each concentration.
-
Determine the intrinsic viscosity [η] by extrapolating the plot of reduced viscosity (η_sp/c) versus concentration (c) to zero concentration.
-
Calculate the viscosity-average molecular weight (Mv) using the Mark-Houwink-Sakurada equation: [η] = K * Mv^a
Workflow for Viscometric Analysis of this compound
Caption: Workflow for this compound Molecular Weight Determination by Viscometry.
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a soft ionization technique that is well-suited for the analysis of large, non-volatile molecules like polysaccharides. For polysaccharides with a molecular weight of less than 50,000 Da, mass spectrometry can be used.[11] In this method, the this compound sample is co-crystallized with a matrix compound that absorbs laser energy, leading to the desorption and ionization of the analyte. The mass-to-charge ratio of the ions is then determined by their time of flight to the detector.
a) Sample and Matrix Preparation:
-
Prepare a solution of the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water). The concentration is typically in the range of 0.01-0.1 mg/mL.[16]
-
Prepare a matrix solution. Common matrices for polar analytes include 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA).[16][17] The matrix is typically prepared at a concentration of about 10 mg/mL in a solvent like 70:30 acetonitrile:0.1% trifluoroacetic acid (TFA).[18]
b) Sample Spotting:
-
There are several methods for sample spotting. One common method is the dried-droplet method.[18]
-
Mix the analyte solution with the matrix solution in a specific ratio (e.g., 1:1 v/v).[18]
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[18]
c) Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
d) Data Analysis:
-
The resulting spectrum will show a distribution of peaks, each corresponding to a this compound polymer of a different degree of polymerization.
-
The molecular weight distribution can be determined from the intensity of these peaks.
Workflow for MALDI-TOF MS Analysis of this compound
Caption: Workflow for this compound Molecular Weight Determination by MALDI-TOF MS.
Quantitative Data on this compound Molecular Weight
The molecular weight of this compound can vary significantly depending on the species of Porphyra, the extraction method, and any subsequent processing. The following tables summarize some reported molecular weight values for this compound from different sources and obtained by various analytical methods.
Table 1: Molecular Weight of this compound from Different Porphyra Species
| Porphyra Species | Extraction Method | Analytical Method | Molecular Weight (Da) | Reference |
| P. haitanensis | Hot Water Extraction | HPSEC | 2.01 x 10^5 | [19] |
| P. haitanensis | Hot Water Extraction | HPSEC | 2.01 x 10^5 | [18] |
| P. haitanensis | Ultrasonic/Microwave | HPGPC | 3.003 x 10^5 | [5] |
| P. yezoensis | Hot Water Extraction | Not Specified | 1.516 x 10^5 | [1] |
| P. yezoensis | Not Specified | Not Specified | Low and High MW fractions | [20] |
Table 2: Influence of Extraction and Processing on this compound Molecular Weight
| This compound Source | Treatment | Analytical Method | Resulting Molecular Weight (Da) | Reference |
| P. haitanensis | Degraded with ascorbate (B8700270) and H₂O₂ | Not specified | Various lower molecular weights | [20] |
| P. haitanensis | Chemical modification | Not specified | Low-molecular-weight derivatives | [21] |
| P. dioica | Soxhlet extraction with water at 100°C | Not specified | Not specified | [19] |
Conclusion
The determination of this compound's molecular weight is a critical step in its characterization and development for therapeutic applications. This guide has outlined the primary analytical techniques used for this purpose: SEC-MALS, GPC, viscometry, and MALDI-TOF MS. The choice of method will depend on the specific research question, the required accuracy, and the available instrumentation. For absolute molecular weight determination, SEC-MALS is the gold standard. Conventional GPC provides a reliable relative measure, while viscometry offers a cost-effective approach to determine the viscosity-average molecular weight. MALDI-TOF MS is particularly useful for the analysis of lower molecular weight this compound fractions. By following the detailed protocols and workflows presented, researchers can confidently and accurately characterize the molecular weight of their this compound samples, paving the way for further investigation into the structure-function relationships of this promising biopolymer.
References
- 1. Optimization of this compound Extraction from Pyropia yezoensis by Response Surface Methodology and Its Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Characterizing polysaccharide structure with SEC-MALS and intrinsic viscosity measurements | Malvern Panalytical [malvernpanalytical.com]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. researchgate.net [researchgate.net]
- 7. How is the Molecular Weight of Polysaccharides Calculated? How is the Standard Curve for Dextran Standards Prepared? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. sciepub.com [sciepub.com]
- 11. The Method and Process of Polysaccharides Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
- 13. Methods of Molecular Weight Determination of Polysaccharides.pptx [slideshare.net]
- 14. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
- 15. youtube.com [youtube.com]
- 16. drug.ku.dk [drug.ku.dk]
- 17. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 18. mdpi.com [mdpi.com]
- 19. Investigation of the factors influencing the molecular weight of this compound and its associated antifungal activity [ouci.dntb.gov.ua]
- 20. researchgate.net [researchgate.net]
- 21. Preparation of the different derivatives of the low-molecular-weight this compound from Porphyra haitanensis and their antioxidant activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Porphyran Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of porphyran (B1173511), a sulfated polysaccharide from red algae of the genus Porphyra. The document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties and potential therapeutic applications of this biopolymer.
Executive Summary
This compound is a complex sulfated polysaccharide recognized for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Its solubility is a critical parameter for its extraction, purification, and application in various fields. This guide summarizes the current understanding of this compound's solubility in different solvents, details a general experimental protocol for its determination, and explores the signaling pathways associated with its bioactivity. While this compound is well-known as a hot-water-soluble polysaccharide, precise quantitative solubility data in a range of solvents is not extensively documented in publicly available literature.
This compound Structure and its Influence on Solubility
This compound possesses a linear backbone of alternating 3-linked β-D-galactosyl units and 4-linked α-L-galactosyl 6-sulfate or 3,6-anhydro-α-L-galactosyl units.[3] The presence of hydrophilic sulfate (B86663) and hydroxyl groups contributes to its solubility in aqueous solutions.[4] Conversely, the 3,6-anhydro-L-galactose units are more hydrophobic in nature.[4] The overall solubility of this compound is therefore influenced by a delicate balance of these structural features, as well as by its molecular weight and the degree and position of sulfation.[1]
Qualitative Solubility of this compound
Based on available literature, the solubility of this compound in various solvents can be qualitatively summarized as follows:
| Solvent | Solubility | Reference(s) |
| Water (cold) | Sparingly soluble to insoluble | [4] |
| Water (hot) | Soluble | [2] |
| Ethanol (B145695) | Insoluble | [4][5] |
| Acetone | Insoluble | [6] |
| Other Organic Solvents (e.g., ether, oils) | Insoluble | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | Potentially soluble (as a polar aprotic solvent for other polysaccharides) | [7] |
| Dimethylformamide (DMF) | Potentially soluble (as a polar aprotic solvent for other polysaccharides) | [7] |
Note: this compound's insolubility in alcohols like ethanol is a key property utilized in its extraction and purification, where ethanol is used to precipitate the polysaccharide from an aqueous solution.[4][5]
Factors Influencing this compound Solubility
Several factors can impact the solubility of this compound:
-
Temperature: The solubility of polysaccharides like this compound generally increases with temperature. Hot water is a much more effective solvent than cold water.[8]
-
Molecular Weight: Lower molecular weight porphyrans have been anecdotally reported to have higher water solubility.[1]
-
Degree and Pattern of Sulfation: A higher degree of sulfation can enhance water solubility due to the introduction of charged, hydrophilic groups.[4]
-
Presence of Salts: The salt form of the sulfated ester groups can affect solubility. For instance, sodium salts of sulfated polysaccharides are often more soluble than their potassium counterparts.[4]
Experimental Protocol for Determining this compound Solubility
Objective: To determine the solubility of a this compound sample in a specific solvent at a given temperature.
Materials:
-
This compound sample (dried and powdered)
-
Solvent of interest (e.g., deionized water, DMSO, DMF)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with appropriate pore size)
-
Analytical balance
-
Drying oven
-
Phenol-sulfuric acid reagent for carbohydrate quantification (optional)
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the dried this compound powder.
-
Dissolution: Add a precise volume of the chosen solvent to the this compound sample in a sealed container.
-
Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period to ensure equilibrium is reached (e.g., 24-48 hours).
-
Separation of Insoluble Fraction: Centrifuge the suspension at a high speed (e.g., 10,000 x g) for a sufficient time to pellet the insoluble material.
-
Filtration (Optional but Recommended): Carefully collect the supernatant and pass it through a pre-weighed filter with a pore size small enough to retain any remaining insoluble particles (e.g., 0.45 µm).
-
Quantification of Soluble this compound:
-
Gravimetric Method: Transfer the filtered supernatant to a pre-weighed container and evaporate the solvent completely in a drying oven at a temperature that will not degrade the this compound. The weight of the remaining solid represents the amount of soluble this compound.
-
Chemical Method (for aqueous solutions): An aliquot of the supernatant can be analyzed for its carbohydrate content using a colorimetric method such as the phenol-sulfuric acid assay. A standard curve prepared with known concentrations of this compound or a suitable sugar standard (e.g., galactose) is required for quantification.
-
-
Calculation: The solubility is calculated as the mass of dissolved this compound per unit volume of the solvent (e.g., g/L or mg/mL).
Below is a Graphviz diagram illustrating this experimental workflow.
Signaling Pathways Associated with this compound's Bioactivity
The biological effects of this compound, particularly its anti-inflammatory properties, have been linked to its ability to modulate key cellular signaling pathways. One of the most prominent is the Nuclear Factor-kappa B (NF-κB) pathway.
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS).[10][11]
Studies have shown that this compound can inhibit the activation of the NF-κB pathway.[10] It is suggested that this compound treatment suppresses the phosphorylation of IκB, thereby preventing the nuclear translocation of NF-κB and downregulating the expression of inflammatory mediators.[10]
The following Graphviz diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion
This compound's solubility is a critical factor for its utility in research and development. While it is well-established as a hot-water-soluble polysaccharide with limited solubility in organic solvents, there is a clear need for more quantitative data to facilitate its formulation and application. The provided experimental protocol offers a framework for researchers to systematically determine the solubility of this compound in various solvents. Furthermore, understanding the interaction of this compound with cellular signaling pathways, such as NF-κB, is crucial for elucidating its mechanism of action and advancing its development as a potential therapeutic agent.
References
- 1. Anti-Cancer Activity of this compound and Carrageenan from Red Seaweeds | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Compounds from Porphyra umbilicalis: Implications for Human Nutrition [mdpi.com]
- 4. Sulfated Seaweed Polysaccharides as Multifunctional Materials in Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the Extraction, Physicochemical Characterization, and Digestibility of Sulfated Polysaccharides in Seaweed—Porphyra haitanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spasb.ro [spasb.ro]
- 10. This compound Inhibits Osteoclast Formation Based on NF-κB Signaling Pathways and Accelerates Alveolar Bone Healing in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Characterization of Porphyran: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyran (B1173511), a sulfated galactan extracted from red algae of the genus Porphyra, is a polysaccharide of significant interest in the pharmaceutical and biomedical fields. Its unique structural characteristics and diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and immunomodulatory effects, make it a promising candidate for drug development and various therapeutic applications.[1][2] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailing the experimental protocols for its characterization and summarizing key quantitative data.
Chemical Composition and Structure
This compound is a linear polysaccharide primarily composed of a repeating disaccharide unit of 3-linked β-D-galactose and 4-linked α-L-galactose-6-sulfate.[1][3] Modifications to this basic structure, such as the presence of 3,6-anhydro-L-galactose and 6-O-methyl-D-galactose, contribute to the diversity in its physical and biological properties.[4][5] The sulfate (B86663) content and the ratio of different monosaccharides can vary depending on the species of Porphyra, environmental conditions, and the extraction method used.[6]
Table 1: Chemical Composition of this compound from Various Porphyra Species
| Porphyra Species | Galactose (%) | 3,6-Anhydro-L-galactose (%) | 6-O-Methyl Galactose (%) | Ester Sulfate (%) | Protein (%) | Reference |
| P. yezoensis | 67.3 | 16.0 | 3.2 | 14.8 | 0.6 | [4] |
| P. vietnamensis | 16.1 | 10.1 | 7.81 | 11.1 | - | [7] |
| P. haitanensis | Galactose to 3,6-anhydrogalactose ratio of 1.2:1.0 | - | - | 5.8 | - | [8] |
Physicochemical Properties
The physicochemical properties of this compound, such as molecular weight, solubility, viscosity, and gelling ability, are crucial for its application in drug delivery and tissue engineering. These properties are intrinsically linked to its chemical structure.
Table 2: Physicochemical Properties of this compound
| Property | Value | Porphyra Species | Reference |
| Molecular Weight | 16,280 Da | P. vietnamensis | [7] |
| 2.01 x 10⁵ Da | P. haitanensis | [8] | |
| 1.86 x 10⁶ Da and 7.24 x 10⁴ Da (two major components) | P. yezoensis | [9] | |
| Apparent Viscosity | 56.2 η | P. vietnamensis | [7] |
| Gelling Strength | 241 g/cm² | P. vietnamensis | [7] |
| Gelling Temperature | 35.8 °C | P. vietnamensis | [7] |
| Melting Temperature | 70.7 ± 0.4 °C | P. vietnamensis | [7] |
Experimental Protocols
Accurate characterization of this compound's physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for extraction, compositional analysis, and the determination of rheological and gelling properties.
This compound Extraction and Deproteination
A common method for extracting and purifying this compound involves acid extraction followed by enzymatic hydrolysis to remove proteins.[4]
Monosaccharide Composition Analysis
The monosaccharide composition of this compound is typically determined by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) after acid hydrolysis and derivatization.[10]
Rheological Property Analysis
The viscosity and flow behavior of this compound solutions are key indicators of their potential applications. These properties are often characterized using a rheometer. This compound solutions typically exhibit pseudoplastic (shear-thinning) behavior.[4][9]
Protocol:
-
Sample Preparation: Prepare this compound solutions of varying concentrations in distilled water.
-
Measurement: Use a rheometer with a cone-plate or parallel-plate geometry.
-
Shear Rate Sweep: Measure the apparent viscosity over a range of shear rates (e.g., 0-1000 s⁻¹) at different temperatures (e.g., 15, 25, 35, 45, 60°C).[11]
-
Data Analysis: Apply the Power Law model (τ = Kγⁿ) to determine the flow behavior index (n) and the consistency index (K). The Arrhenius model can be used to evaluate the effect of temperature on viscosity.[4]
Gelling Property Analysis
The gelling properties, including gelling strength, gelling temperature, and melting temperature, are critical for applications in hydrogel formation and tissue engineering.
Protocol:
-
Gelling Temperature: Cool a hot this compound solution and record the temperature at which the gel sets.[7]
-
Melting Temperature: Heat the prepared gel and record the temperature at which it melts.[7]
-
Gelling Strength: Measure the force required for a plunger of a specific diameter to penetrate the surface of the gel using a texture analyzer.[12]
Signaling Pathways and Biological Activity
This compound and its derivatives have been shown to exert their biological effects through the modulation of various signaling pathways. For instance, oligo-porphyran has been observed to promote the survival of dopaminergic neurons by regulating the PI3K/Akt/Bcl-2 pathway.[13] Furthermore, this compound-derived oligosaccharides can alleviate nonalcoholic fatty liver disease (NAFLD) by activating the IRS-1/AKT/GSK-3β and AMPK signaling pathways, and by downregulating the TGF-β pathway to reduce hepatic fibrosis.[14]
Conclusion
This compound exhibits a complex and variable physicochemical profile that is dependent on its source and processing. The methodologies outlined in this guide provide a framework for the comprehensive characterization of this promising biopolymer. A thorough understanding of its properties is essential for harnessing its full potential in drug development and other biomedical applications. Further research into the structure-function relationships and the elucidation of its mechanisms of action will continue to drive innovation in the use of this compound for human health.
References
- 1. This compound and oligo-porphyran originating from red algae Porphyra: Preparation, biological activities, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vliz.be [vliz.be]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of the Antioxidant and Antimicrobial Activities of this compound through Chemical Modification with Tyrosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Polysaccharides from Porphyra haitanensis: A Review of Their Extraction, Modification, Structures, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound-derived oligosaccharides alleviate NAFLD and related cecal microbiota dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the In Vitro Mechanism of Action of Porphyran (B1173511)
This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, a sulfated polysaccharide extracted from red algae of the genus Porphyra. The information presented herein is curated from recent scientific literature and is intended to support research and development efforts in pharmaceuticals, nutraceuticals, and functional foods. This document details the multifaceted bioactivities of this compound, including its anticancer, immunomodulatory, antioxidant, prebiotic, and anti-inflammatory effects, with a focus on the underlying molecular pathways.
Anticancer Activity
This compound has demonstrated significant anticancer properties in vitro across various cancer cell lines. Its mechanism of action primarily involves the induction of apoptosis and cell cycle arrest, with selective toxicity towards cancer cells while remaining non-toxic to normal cells.[1]
Induction of Apoptosis
This compound triggers programmed cell death in cancer cells through the activation of key apoptotic signaling pathways. A common mechanism observed is the dose-dependent induction of apoptosis.[1] In human colon cancer cells (HT-29) and gastric cancer cells (AGS), the pro-apoptotic effects of this compound are linked to the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[2][3] Furthermore, studies on AGS gastric cancer cells have shown that this compound can negatively regulate the phosphorylation of Insulin-like Growth Factor 1 Receptor (IGF-IR), a key receptor tyrosine kinase involved in cell survival and proliferation.[1]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can inhibit the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. In human cervical cancer cells (HeLa), this compound has been shown to cause cell cycle arrest at the G2/M phase.[1][3] This effect is associated with the regulation of key cell cycle proteins, including p53, p21, cyclin B1, and cyclin-dependent kinase 1 (CDK1).[1][3] Similarly, polysaccharides from Porphyra haitanensis have been found to arrest human colon cancer cells at the G0-G1 phase.[4]
Table 1: In Vitro Anticancer Effects of this compound
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| HT-29 | Colon Cancer | 50% growth inhibition | 5 or 10 µg/mL | [2] |
| AGS | Gastric Cancer | 50% growth inhibition | 5 or 10 µg/mL | [2] |
| HT-29 | Colon Cancer | IC50: 664.4 µg/mL | Not specified | [5] |
| LoVo | Colon Cancer | IC50: 825.3 µg/mL | Not specified | [5] |
| SW-480 | Colon Cancer | IC50: 862.2 µg/mL | Not specified | [5] |
| HeLa | Cervical Cancer | Cell cycle arrest at G2/M | Not specified | [1][3] |
| Hep3B | Liver Cancer | Inhibition of proliferation | Not specified | [1] |
Signaling Pathways in Anticancer Activity
The following diagram illustrates the proposed signaling pathways for this compound-induced apoptosis and cell cycle arrest in cancer cells.
References
- 1. Anti-Cancer Activity of this compound and Carrageenan from Red Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-cancer effects of Porphyra haitanensis polysaccharides on human colon cancer cells via cell cycle arrest and apoptosis without causing adverse effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Porphyran Degradation and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation and stability of porphyran (B1173511), a sulfated galactan from red algae of the genus Porphyra. With growing interest in its potential therapeutic applications, a thorough understanding of its chemical and enzymatic breakdown, as well as its stability under various conditions, is crucial for research and drug development. This document details the primary degradation pathways, presents quantitative stability data, and offers detailed experimental protocols for analysis.
This compound Degradation Pathways
This compound degradation can occur through two primary routes: enzymatic hydrolysis and chemical degradation.
Enzymatic Degradation
The enzymatic breakdown of this compound is primarily carried out by a class of enzymes known as β-porphyranases . These enzymes are glycoside hydrolases that specifically target the β-1,4-glycosidic bonds within the this compound backbone. β-porphyranases have been identified in various marine bacteria, such as Zobellia galactanivans, and in human gut bacteria, notably Bacteroides plebeius, particularly in Japanese individuals whose diet traditionally includes seaweed.[1]
The degradation process is typically initiated by endo-acting β-porphyranases that cleave internal glycosidic linkages, releasing smaller oligosaccharides. These oligosaccharides are then further broken down by exo-acting enzymes into monosaccharides. The complete degradation of this compound in the human gut is a complex process involving a polysaccharide utilization locus (PUL) in Bacteroides plebeius. This PUL encodes a suite of enzymes, including β-porphyranases, sulfatases, and other glycoside hydrolases, that work in concert to depolymerize and metabolize the complex, sulfated, and methylated structure of this compound.[2]
A simplified representation of the enzymatic degradation pathway is illustrated below:
Chemical Degradation
This compound can also be degraded through chemical methods, most notably through the generation of free radicals. A common laboratory method involves the use of ascorbate (B8700270) and hydrogen peroxide (H₂O₂). In this system, ascorbate reduces Fe³⁺ to Fe²⁺, which then reacts with H₂O₂ in a Fenton-like reaction to produce highly reactive hydroxyl radicals (•OH). These radicals attack the glycosidic bonds of the this compound backbone, leading to its depolymerization.[3] The molecular weight of the resulting degraded this compound can be controlled by adjusting the concentrations of ascorbate and H₂O₂.[3]
The process of chemical degradation via free radicals is depicted in the following workflow:
This compound Stability Studies
The stability of this compound is a critical factor in its handling, storage, and application in drug development. Its degradation is influenced by factors such as temperature and pH.
pH Stability
This compound and related compounds generally exhibit good stability over a wide pH range. For instance, a related mycosporine-like amino acid, porphyra-334, is stable in solutions with a pH from 2 to 11 for up to 25 hours at room temperature.[4] However, significant degradation is observed at extreme pH values.
| pH | Temperature (°C) | Duration (hours) | Remaining this compound (%) | Reference |
| 2-11 | Room Temperature | 25 | >90 | [4] |
| 12 | Room Temperature | <24 | Significant Degradation | [4] |
| 4.0 | 80 | 4 | Not specified, used for extraction | [5] |
Thermal Stability
Temperature is another critical factor affecting the stability of this compound. Generally, it is more stable at lower temperatures. Porphyra-334 has been shown to be stable below 40°C.[4] Thermal degradation kinetics often follow a first-order model, especially at higher temperatures.[6] For some related phycobiliproteins from Porphyra, denaturation can begin at temperatures above 45°C.[7]
| Temperature (°C) | pH | Duration | Effect | Reference |
| < 40 | Neutral | Not specified | Stable | [4] |
| 80 | Neutral | Not specified | High thermal stability | [8] |
| 80-120 | Not specified | Not specified | Thermostable | [6] |
| >120 | Not specified | Not specified | Follows first-order degradation kinetics | [6] |
Experimental Protocols
Enzymatic Activity Assay of β-Porphyranase (DNS Method)
This protocol describes the determination of β-porphyranase activity by measuring the release of reducing sugars using the dinitrosalicylic acid (DNS) method.
Materials:
-
β-porphyranase enzyme solution
-
This compound solution (1% w/v in a suitable buffer, e.g., 50 mM phosphate (B84403) buffer, pH 7.0)
-
Dinitrosalicylic acid (DNS) reagent
-
Rochelle salt solution (40% potassium sodium tartrate)
-
Glucose or galactose standard solutions (for standard curve)
-
Spectrophotometer
Procedure:
-
Enzyme Reaction:
-
Prepare reaction tubes containing 0.5 mL of 1% this compound solution.
-
Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 0.5 mL of the enzyme solution to each tube.
-
Incubate the reaction for a specific time (e.g., 30 minutes).
-
Prepare a blank for each sample by adding the enzyme solution after the addition of the DNS reagent in the next step.
-
-
Color Development:
-
Stop the reaction by adding 1.0 mL of DNS reagent to each tube.
-
Boil the tubes in a water bath for 5-15 minutes. A color change from yellow to reddish-brown will indicate the presence of reducing sugars.
-
Cool the tubes to room temperature.
-
Add 1.0 mL of Rochelle salt solution to stabilize the color.
-
Add distilled water to a final volume of 10 mL and mix well.
-
-
Measurement:
-
Measure the absorbance of the solutions at 540 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of glucose or galactose.
-
Determine the amount of reducing sugar released in the enzymatic reaction by comparing the absorbance to the standard curve.
-
Calculation of Enzyme Activity: One unit (U) of β-porphyranase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.
Molecular Weight Determination by Size-Exclusion Chromatography (SEC)
This protocol outlines the determination of the molecular weight of this compound and its degradation products using size-exclusion chromatography.
Materials:
-
This compound sample (native or degraded)
-
SEC system (including pump, injector, column, and detector, e.g., Refractive Index detector)
-
Appropriate SEC column (e.g., with a suitable molecular weight range for polysaccharides)
-
Mobile phase (e.g., 0.1 M NaNO₃)
-
Molecular weight standards (e.g., pullulan standards of known molecular weights)
Procedure:
-
System Preparation:
-
Prepare and degas the mobile phase.
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Standard Curve Generation:
-
Prepare solutions of molecular weight standards at known concentrations.
-
Inject each standard solution into the SEC system and record the retention time.
-
Create a calibration curve by plotting the logarithm of the molecular weight (log MW) versus the retention time for the standards.
-
-
Sample Analysis:
-
Prepare a solution of the this compound sample in the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
Inject the filtered sample into the SEC system.
-
Record the chromatogram and determine the retention time of the this compound peak.
-
-
Molecular Weight Calculation:
-
Using the retention time of the this compound sample and the standard curve, determine the average molecular weight of the this compound.
-
Signaling Pathway Associated with this compound
Recent studies have indicated that this compound can modulate host physiology through its interaction with the gut microbiota, specifically influencing the gut microbiota-bile acid-ceramide signaling pathway .[9][10] this compound consumption alters the composition of the gut microbiota, leading to a decrease in secondary bile acids. This reduction in secondary bile acids lessens the activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the gut and liver. The decreased FXR signaling, in turn, downregulates the expression of genes involved in ceramide synthesis. Ceramides are bioactive lipids implicated in metabolic diseases; thus, their reduction may contribute to the beneficial metabolic effects of this compound.[9][10]
References
- 1. wyatt.com [wyatt.com]
- 2. The this compound degradation system is complete, phylogenetically and geographically diverse across the gut microbiota of East Asian populations | PLOS One [journals.plos.org]
- 3. Degradation of this compound from Porphyra haitanensis and the antioxidant activities of the degraded porphyrans with different molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Composition and Rheological Properties of Deproteinated this compound -Korean Journal of Fisheries and Aquatic Sciences [koreascience.kr]
- 6. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound from discolored nori prevents metabolic syndrome through microbiota-bile acid-ceramide pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound from discolored nori prevents metabolic syndrome through microbiota-bile acid-ceramide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Historical Research and Discovery of Porphyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyran (B1173511), a complex sulfated galactan found in the cell walls of red algae belonging to the genus Porphyra (now also classified under Pyropia), has garnered significant scientific interest due to its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the historical research and discovery of this compound, detailing its structural elucidation, key experimental methodologies, and the signaling pathways through which it exerts its effects. Quantitative data from pivotal studies are summarized in structured tables for comparative analysis, and detailed diagrams of experimental workflows and signaling pathways are provided in the DOT language for visualization.
Historical Perspective and Key Discoveries
The journey to understanding this compound is intertwined with the broader history of phycocolloid research and the study of the Porphyra genus, a seaweed with a long history of human consumption, particularly in East Asia.
Early Observations and the Naming of this compound: While the exact first use of the term "this compound" for the specific polysaccharide is not definitively documented in readily available literature, early 20th-century research focused on the chemical composition of various seaweeds. It is within this context that the unique carbohydrate content of Porphyra was likely first noted. The formal structural elucidation and detailed characterization, however, gained significant momentum in the mid-20th century.
Pioneering Structural Studies: The foundational work on the chemical structure of this compound was significantly advanced by the research of D. A. Rees and E. Conway in the early 1960s. Their meticulous studies established this compound as a sulfated galactan with a complex, repeating structure.[1][2][3] Their work laid the groundwork for future investigations into the nuanced structural variations of this compound from different Porphyra species.
The Life Cycle of Porphyra: A crucial breakthrough in understanding the source of this compound came from the work of British phycologist Kathleen Mary Drew-Baker in 1949. She discovered that the microscopic, shell-boring alga Conchocelis rosea was, in fact, the diploid sporophyte stage in the life cycle of Porphyra umbilicalis.[4][5] This discovery was pivotal for the commercial cultivation of Porphyra, ensuring a consistent and abundant source of the seaweed for both nutritional and scientific purposes.
Structural Elucidation of this compound
This compound is a linear polysaccharide with a backbone composed of alternating 3-linked β-D-galactopyranose and 4-linked α-L-galactopyranose-6-sulfate units. The structure can also contain 3,6-anhydro-α-L-galactose and methylated galactose residues. The precise composition, including the degree of sulfation and methylation, can vary depending on the species of Porphyra, environmental conditions, and the life cycle stage of the alga.
Key Structural Features:
-
Backbone: Repeating disaccharide unit of (1→3)-β-D-galactose and (1→4)-α-L-galactose.
-
Sulfate (B86663) Groups: Primarily located at the C6 position of the α-L-galactose units.
-
Anhydro-galactose: Presence of 3,6-anhydro-α-L-galactose, which influences the gelling properties of the polysaccharide.
-
Methylation: Methyl groups can be present on some galactose residues.
Quantitative Data from Historical and Recent Studies
The following tables summarize quantitative data on the composition and properties of this compound extracted from various Porphyra species, as reported in key scientific literature.
Table 1: this compound Yield and Sulfate Content from Various Porphyra Species
| Porphyra Species | Extraction Method | Yield (% dry weight) | Sulfate Content (%) | Reference |
| P. yezoensis | Hot Water Extraction | 12.5 | 17.6 | [6] |
| P. haitanensis | Hot Water Extraction | 3.3 - 20.33 | Not specified | [7][8] |
| P. haitanensis | Microwave-Assisted | 3.6 - 5.1 | Not specified | [7] |
| P. columbina | Not specified | 48.02 (Total Dietary Fiber) | Not specified | [9] |
Table 2: Monosaccharide Composition of this compound from Porphyra haitanensis
| Monosaccharide | Molar Ratio (%) | Reference |
| Galactose | 24.35 - 95.60 | [7] |
| Glucose | Present | [7] |
| Fucose | Present | [7] |
Experimental Protocols
Detailed methodologies for the extraction, purification, and characterization of this compound are crucial for reproducible research. The following protocols are based on historical and contemporary methods described in the scientific literature.
Protocol 1: Hot Water Extraction of this compound (Adapted from historical methods)
This protocol is a generalized representation of the hot water extraction methods used in many early and subsequent studies.
Objective: To extract crude this compound from dried Porphyra seaweed.
Materials:
-
Dried Porphyra seaweed
-
Distilled water
-
Ethanol (B145695) (95%)
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Preparation of Seaweed: Wash the dried Porphyra seaweed with tap water to remove salts and debris. Dry the seaweed in an oven at 60°C and then grind it into a fine powder.
-
Extraction: Suspend the seaweed powder in distilled water at a specified solid-to-liquid ratio (e.g., 1:20 to 1:50 w/v). Heat the suspension at a controlled temperature (e.g., 80-100°C) for a defined period (e.g., 2-4 hours) with constant stirring.
-
Separation: After extraction, centrifuge the mixture to separate the supernatant containing the dissolved this compound from the solid seaweed residue.
-
Precipitation: Concentrate the supernatant and add ethanol (typically 3-4 volumes) to precipitate the crude this compound. Allow the precipitation to occur overnight at 4°C.
-
Collection and Drying: Collect the this compound precipitate by centrifugation. Wash the precipitate with ethanol to remove impurities. Dry the purified this compound using a freeze-dryer.
Protocol 2: Purification of this compound using Ion-Exchange Chromatography
Objective: To separate this compound into fractions with different charge densities based on their sulfate content.
Materials:
-
Crude this compound extract
-
DEAE-cellulose or other anion-exchange resin
-
Sodium chloride (NaCl) solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M)
-
Dialysis tubing
-
Freeze-dryer
Procedure:
-
Column Preparation: Pack a chromatography column with the chosen anion-exchange resin and equilibrate it with a low-concentration salt buffer.
-
Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.
-
Elution: Elute the column with a stepwise or gradient of increasing NaCl concentrations. This will separate the this compound into fractions, with more highly sulfated (more negatively charged) fractions eluting at higher salt concentrations.
-
Fraction Collection: Collect the eluted fractions using a fraction collector.
-
Desalting and Lyophilization: Dialyze the collected fractions against distilled water to remove the salt. Freeze-dry the desalted fractions to obtain purified this compound.
Signaling Pathways and Biological Activities
This compound has been shown to exert a range of biological effects, including immunomodulatory, anti-inflammatory, and anti-cancer activities. These effects are mediated through its interaction with specific cellular signaling pathways.
Immunomodulatory Effects via TLR4 and MAPK Signaling
This compound can modulate the immune system by interacting with Toll-like receptor 4 (TLR4), a key pattern recognition receptor on the surface of immune cells such as macrophages. This interaction can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the activation of transcription factors like NF-κB and the subsequent production of cytokines.
Caption: this compound-mediated activation of the TLR4-MAPK signaling pathway.
Anti-Cancer Effects via PI3K/Akt Signaling
This compound has demonstrated anti-cancer properties, in part, by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[10] This pathway is often hyperactivated in cancer cells and plays a crucial role in promoting cell survival, proliferation, and inhibiting apoptosis. By downregulating this pathway, this compound can induce apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow for this compound Research
The following diagram illustrates a typical workflow for the investigation of this compound, from extraction to the analysis of its biological activities.
Caption: General experimental workflow for this compound research.
Conclusion
The historical and ongoing research into this compound has revealed a fascinating and complex polysaccharide with significant potential for applications in the pharmaceutical and nutraceutical industries. From the early structural work of pioneers like Rees and Conway to modern investigations into its mechanisms of action, the study of this compound continues to be a vibrant field of research. This guide provides a foundational understanding of the key discoveries, experimental approaches, and biological activities of this compound, serving as a valuable resource for scientists and researchers dedicated to exploring the therapeutic potential of this unique marine biopolymer.
References
- 1. The structure and biosynthesis of this compound: a comparison of some samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The structure and biosynthesis of this compound: a comparison of some samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Porphyra - Wikipedia [en.wikipedia.org]
- 5. FAO - Porphyra spp [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Polysaccharides from Porphyra haitanensis: A Review of Their Extraction, Modification, Structures, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polysaccharides from Porphyra haitanensis: A Review of Their Extraction, Modification, Structures, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Porphyran Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyran (B1173511), a sulfated galactan extracted from red algae of the genus Porphyra, has garnered significant attention in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and immunomodulatory effects.[1][2] The therapeutic potential of this compound is closely linked to its purity and structural integrity. Therefore, effective and reproducible purification techniques are paramount for research and drug development.
This document provides detailed application notes and protocols for the extraction and purification of this compound. It includes a comparative summary of different methods, step-by-step experimental procedures, and visualizations of the purification workflow and a key signaling pathway modulated by this compound.
Data Presentation: Comparison of this compound Extraction and Purification Methods
The selection of an appropriate extraction and purification strategy is critical and often depends on the desired yield, purity, and the specific downstream application. The following tables summarize quantitative data from various published methods to facilitate comparison.
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Raw Material | Key Parameters | Yield (%) | Reference |
| Hot Water Extraction | Porphyra yezoensis | Temperature: 80°C, Time: 2 h, Solid-liquid ratio: 1:20 (g/mL) | 3.0 | [3] |
| Alkaline Hydrolysis | Porphyra linearis | 2.5% Sodium Carbonate, 80°C | Not specified for this compound alone | [4][5][[“]][7] |
| Enzyme-Assisted Extraction | Porphyra sp. | Crude enzyme solution from marine bacteria, 24 h incubation | Not specified for this compound alone | [8][9] |
Table 2: Purity and Characteristics of Purified this compound
| Purification Method | Crude Extract Source | Purity/Key Characteristics | Reference |
| DEAE-Chromatography | Discolored Porphyra yezoensis | Separated into 4 fractions (F1-F4) with F1 showing the highest bioactivity. | [10] |
| Deep Eutectic Solvents Aqueous Two-Phase System | Porphyra yezoensis | Purity (A565/A280) of co-extracted R-phycoerythrin: 3.825; Yield: 69.99% | [11][12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in this compound purification.
Protocol 1: Hot Water Extraction of Crude this compound
This protocol is a common and relatively simple method for obtaining crude this compound.
Materials:
-
Dried Porphyra sp. powder
-
Distilled water
-
Ethanol (B145695) (95%)
-
Centrifuge and tubes
-
Water bath or heating mantle
-
Filtration apparatus (e.g., cheesecloth, filter paper)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Pre-treatment: Weigh 100 g of dried Porphyra powder.
-
Extraction:
-
Filtration:
-
Cool the extract to room temperature.
-
Filter the suspension through four layers of cheesecloth to remove the solid residue.
-
Centrifuge the filtrate at 5000 x g for 20 minutes to remove finer particles.
-
-
Concentration: Concentrate the supernatant to one-quarter of its original volume using a rotary evaporator under reduced pressure.
-
Ethanol Precipitation:
-
Add four volumes of 95% ethanol to the concentrated extract with stirring to precipitate the crude this compound.
-
Allow the mixture to stand overnight at 4°C.
-
-
Collection and Drying:
-
Collect the precipitate by centrifugation at 5000 x g for 20 minutes.
-
Wash the pellet twice with 95% ethanol.
-
Lyophilize the pellet to obtain crude this compound powder.
-
Protocol 2: Deproteinization of Crude this compound using Sevag Method
This protocol is used to remove protein contaminants from the crude this compound extract.
Materials:
-
Crude this compound solution (dissolved in distilled water)
-
Sevag reagent (Chloroform:n-butanol, 4:1 v/v)
-
Centrifuge and tubes
-
Separatory funnel
Procedure:
-
Preparation: Dissolve the crude this compound in distilled water to a concentration of 10 mg/mL.
-
Extraction:
-
Add half a volume of Sevag reagent to the this compound solution.
-
Shake the mixture vigorously for 30 minutes.
-
-
Phase Separation:
-
Centrifuge the emulsion at 4000 x g for 15 minutes to separate the aqueous and organic phases.
-
Carefully collect the upper aqueous phase containing the this compound.
-
-
Repeat: Repeat the extraction with the Sevag reagent 5-6 times, or until no protein precipitate is visible at the interface.[3]
-
Dialysis: Dialyze the final aqueous phase against distilled water for 48 hours to remove any remaining small molecule impurities.
-
Lyophilization: Lyophilize the dialyzed solution to obtain deproteinized this compound.
Protocol 3: Anion-Exchange Chromatography for this compound Fractionation
This protocol separates this compound into different fractions based on their charge.
Materials:
-
Deproteinized this compound
-
DEAE-Cellulose or DEAE-Sepharose column
-
Equilibration buffer: 20 mM Tris-HCl, pH 7.4
-
Elution buffer: 20 mM Tris-HCl with a linear gradient of 0-2.0 M NaCl, pH 7.4
-
Fraction collector
-
Spectrophotometer for monitoring at 480 nm (for polysaccharide quantification)
Procedure:
-
Column Preparation:
-
Pack the DEAE-Cellulose column according to the manufacturer's instructions.
-
Equilibrate the column with at least 5 column volumes of equilibration buffer.
-
-
Sample Loading:
-
Dissolve the deproteinized this compound in the equilibration buffer.
-
Apply the sample to the column at a flow rate of 1 mL/min.
-
-
Washing: Wash the column with the equilibration buffer until the absorbance at 280 nm (to monitor any remaining protein) returns to baseline.
-
Elution:
-
Elute the bound this compound fractions using a linear gradient of NaCl (0-2.0 M) in the equilibration buffer over 10 column volumes.
-
Collect fractions of a suitable volume (e.g., 5 mL).
-
-
Analysis:
-
Monitor the carbohydrate content of each fraction using the phenol-sulfuric acid method at 480 nm.
-
Pool the fractions corresponding to the major this compound peaks.
-
-
Desalting and Lyophilization:
-
Dialyze the pooled fractions against distilled water to remove the salt.
-
Lyophilize the desalted fractions to obtain purified this compound.
-
Protocol 4: Size-Exclusion Chromatography for this compound Purification
This protocol separates this compound molecules based on their size.
Materials:
-
Partially purified this compound (e.g., from anion-exchange chromatography)
-
Sephadex G-100 or similar size-exclusion column
-
Mobile phase: 0.1 M NaCl in 10 mM phosphate (B84403) buffer, pH 7.0
-
Fraction collector
-
Spectrophotometer for monitoring at 480 nm
Procedure:
-
Column Preparation:
-
Pack the Sephadex G-100 column according to the manufacturer's instructions.
-
Equilibrate the column with at least 3 column volumes of the mobile phase.
-
-
Sample Loading:
-
Dissolve the this compound sample in a small volume of the mobile phase.
-
Apply the sample to the top of the column.
-
-
Elution:
-
Elute the sample with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Collect fractions of a suitable volume.
-
-
Analysis:
-
Monitor the carbohydrate content of each fraction using the phenol-sulfuric acid method at 480 nm.
-
Pool the fractions corresponding to the desired molecular weight range of this compound.
-
-
Desalting and Lyophilization:
-
Dialyze the pooled fractions against distilled water.
-
Lyophilize to obtain the final purified this compound.
-
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound Purification.
This compound-Mediated Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.[13][14][15]
References
- 1. This compound from Porphyra haitanensis Enhances Intestinal Barrier Function and Regulates Gut Microbiota Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory and anti-inflammatory and anticancer activities of this compound, a sulfated galactan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. pure.au.dk [pure.au.dk]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and anti-inflammatory activities of this compound isolated from discolored nori (Porphyra yezoensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Purification of R-phycoerythrin from Marine Algae (Porphyra yezoensis) Based on a Deep Eutectic Solvents Aqueous Two-Phase System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Inhibits Osteoclast Formation Based on NF-κB Signaling Pathways and Accelerates Alveolar Bone Healing in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A glycoprotein from Porphyra yezoensis produces anti-inflammatory effects in liposaccharide-stimulated macrophages via the TLR4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Porphyran Quantification Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyran (B1173511), a sulfated galactan derived from red algae of the genus Porphyra, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including immunomodulatory, anti-inflammatory, and pro-apoptotic effects.[1] As research into the therapeutic potential of this compound expands, the need for accurate and reliable quantification methods becomes paramount for quality control, dose-response studies, and understanding its mechanism of action.
This document provides detailed application notes and protocols for three distinct methods for this compound quantification: the Phenol-Sulfuric Acid method for total carbohydrate analysis, the 3,5-Dinitrosalicylic Acid (DNS) assay for reducing sugars, and a specific enzymatic assay utilizing β-porphyranase. Furthermore, it elucidates the signaling pathways modulated by this compound, providing a molecular context for its biological effects.
Data Presentation: Comparison of this compound Quantification Methods
| Assay Method | Principle | Specificity | Throughput | Key Advantages | Key Limitations |
| Phenol-Sulfuric Acid | Colorimetric reaction following hydrolysis of polysaccharides to monosaccharides.[2] | Low (measures total carbohydrates) | High | Simple, rapid, and applicable to a wide range of carbohydrates.[2] | Lacks specificity for this compound; results can be influenced by other polysaccharides. |
| DNS Assay | Colorimetric detection of reducing sugars.[3] | Moderate (measures reducing sugars released from this compound upon hydrolysis) | High | Simple and widely used for quantifying reducing sugars.[3] | Indirect measure of this compound; requires prior hydrolysis to generate reducing ends. |
| Enzymatic Assay (β-porphyranase-pHBH) | Specific enzymatic degradation of this compound by β-porphyranase, followed by colorimetric quantification of the resulting reducing sugars using p-hydroxybenzoic acid hydrazide (pHBH).[4] | High (specific for this compound) | Moderate to High | High specificity and accuracy for this compound quantification.[4] | Requires purified β-porphyranase enzyme, which may not be commercially available. |
Experimental Protocols
Phenol-Sulfuric Acid Method for Total this compound Quantification
This method provides an estimation of the total carbohydrate content, which can be used as a proxy for this compound concentration in purified samples.
Materials:
-
This compound sample
-
Phenol (B47542) solution (5% w/v in water)
-
Concentrated sulfuric acid (96-98%)
-
D-galactose (for standard curve)
-
Spectrophotometer
-
Test tubes
-
Pipettes
Protocol:
-
Sample Preparation: Prepare a solution of the this compound sample in deionized water. The concentration should be adjusted to fall within the range of the standard curve.
-
Standard Curve Preparation:
-
Prepare a stock solution of D-galactose (1 mg/mL) in deionized water.
-
From the stock solution, prepare a series of dilutions ranging from 10 to 100 µg/mL.
-
-
Assay Procedure:
-
To 1 mL of each standard and sample solution in a test tube, add 1 mL of 5% phenol solution and mix thoroughly.
-
Carefully add 5 mL of concentrated sulfuric acid directly to the surface of the liquid. Caution: This reaction is highly exothermic.
-
Let the tubes stand for 10 minutes at room temperature.
-
Vortex the tubes to ensure complete mixing.
-
Incubate the tubes in a water bath at 25-30°C for 20 minutes.[1]
-
Measure the absorbance of the orange-yellow color at 490 nm using a spectrophotometer.
-
-
Calculation:
-
Plot a standard curve of absorbance versus D-galactose concentration.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the standard curve. The result will be expressed as D-galactose equivalents.
-
Dinitrosalicylic Acid (DNS) Assay for Reducing Sugars from this compound
This assay quantifies the reducing sugars present in a this compound sample, which can be correlated to the degree of this compound hydrolysis or used for quantification after complete enzymatic digestion.
Materials:
-
This compound sample (hydrolyzed)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Rochelle salt (potassium sodium tartrate) solution (40% w/v)
-
D-glucose (for standard curve)
-
Spectrophotometer
-
Test tubes
-
Water bath (boiling)
DNS Reagent Preparation:
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of deionized water.
-
Slowly add 30 g of Rochelle salt.
-
Add 20 mL of 2 M NaOH and bring the final volume to 100 mL with deionized water. Store in a dark bottle.
Protocol:
-
Sample Preparation: If quantifying total this compound, the sample must first be completely hydrolyzed to monosaccharides using acid or enzymatic methods.
-
Standard Curve Preparation:
-
Prepare a stock solution of D-glucose (1 mg/mL) in deionized water.
-
Prepare a series of dilutions ranging from 100 to 1000 µg/mL.
-
-
Assay Procedure:
-
To 1 mL of each standard and sample solution in a test tube, add 1 mL of DNS reagent.
-
Incubate the tubes in a boiling water bath for 5-15 minutes.[5]
-
Cool the tubes to room temperature under running water.
-
Add 8 mL of deionized water and mix well.
-
Measure the absorbance of the reddish-brown color at 540 nm using a spectrophotometer.[3]
-
-
Calculation:
-
Plot a standard curve of absorbance versus D-glucose concentration.
-
Determine the concentration of reducing sugars in the sample by interpolating its absorbance on the standard curve.
-
Enzymatic this compound Quantification using β-Porphyranase and pHBH
This highly specific method relies on the enzymatic degradation of this compound by β-porphyranase and subsequent quantification of the released reducing sugars using p-hydroxybenzoic acid hydrazide (pHBH).[4]
Materials:
-
This compound sample
-
β-porphyranase enzyme
-
p-Hydroxybenzoic acid hydrazide (pHBH) solution
-
Tris-HCl buffer (pH 7.0)
-
D-galactose (for standard curve)
-
Spectrophotometer
-
Microplate reader (optional)
-
Thermostated water bath or incubator
Protocol:
-
Enzymatic Hydrolysis:
-
Prepare a solution of the this compound sample in Tris-HCl buffer.
-
Add β-porphyranase to the sample solution. The optimal enzyme concentration and incubation time should be determined empirically.
-
Incubate the mixture at the optimal temperature for the β-porphyranase (typically 25-40°C) for a sufficient time to ensure complete hydrolysis.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of D-galactose (1 mg/mL) in Tris-HCl buffer.
-
Prepare a series of dilutions ranging from 10 to 100 µg/mL.
-
-
pHBH Assay:
-
Prepare the pHBH reagent by dissolving p-hydroxybenzoic acid hydrazide in a suitable buffer (e.g., 0.5 M HCl, followed by neutralization with NaOH).
-
To a specific volume of the hydrolyzed sample and each standard in a test tube or microplate well, add the pHBH reagent.
-
Incubate the reaction at an elevated temperature (e.g., 100°C) for a defined period (e.g., 10 minutes).
-
Cool the reaction to room temperature.
-
Measure the absorbance at 410 nm.
-
-
Calculation:
-
Plot a standard curve of absorbance versus D-galactose concentration.
-
Determine the concentration of this compound in the original sample by interpolating the absorbance of the hydrolyzed sample on the standard curve, accounting for any dilution factors.
-
Mandatory Visualizations
Experimental Workflows
Caption: Experimental workflows for this compound quantification.
Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of key signaling pathways, including the Toll-like receptor 4 (TLR4) pathway, which is involved in the innate immune response, and the intrinsic apoptosis pathway.
References
- 1. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic and autophagic responses to Bcl-2 inhibition and photodamage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic glycolipid-based TLR4 antagonists negatively regulate TRIF-dependent TLR4 signalling in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Porphyranase-Based Enzymatic Degradation of Porphyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyran (B1173511), a sulfated galactan found in the cell walls of red algae of the genus Porphyra, has garnered significant interest in the scientific community due to the diverse biological activities of its degradation products, this compound oligosaccharides (POS). These activities include antioxidant, anti-inflammatory, anti-cancer, and immunomodulatory effects, making them promising candidates for drug development and functional food ingredients.[1][2] The enzymatic degradation of this compound using porphyranases offers a specific and controlled method to produce these bioactive oligosaccharides.[3]
This document provides detailed application notes and protocols for the enzymatic degradation of this compound using porphyranase. It is intended for researchers, scientists, and drug development professionals working on the production and characterization of this compound oligosaccharides for various applications.
Data Presentation
Quantitative Data on Porphyranase Activity and Optimal Conditions
The following tables summarize key quantitative data for porphyranases from different microbial sources. This information is crucial for optimizing the enzymatic degradation process.
| Enzyme Source | Glycoside Hydrolase Family | Optimal pH | Optimal Temperature (°C) | Reference |
| Zobellia galactanivorans (PorA) | GH16 | 7.5 | 30 | [4] |
| Bacteroides plebeius (BpGH16A) | GH16 | 7.0 | 40 | [5][6][7] |
| Bacillus sp. NIOA284 (PB1) | Not specified | 7.0 | 35 |
Table 1: Optimal pH and Temperature for Various Porphyranases. This table provides a comparative overview of the optimal reaction conditions for porphyranases from different bacterial species.
| Enzyme Source | Substrate | K_m_ (mg/mL) | V_max_ (U/mg) | Reference |
| Bacillus sp. NIOA284 (PB1) | This compound | 0.05 | 3.80 | |
| Bacteroides plebeius (BpGH117) | Neoagarobiose | 30.22 (mM) | 54.84 | [5] |
| Zobellia uliginosa | κ-carrageenan | 4.4 | 0.1 (mg/min/mL) | [4] |
| Agarase YM01-3 | Agarose (B213101) | 3.78 | 1.14 x 10⁴ | [5] |
Table 2: Kinetic Parameters of Porphyranases and Related Glycoside Hydrolases. This table presents the Michaelis-Menten constant (K_m_) and maximum reaction velocity (V_max_) for different enzymes, offering insights into their substrate affinity and catalytic efficiency.
Experimental Protocols
Protocol 1: Extraction of this compound from Porphyra sp.
This protocol describes the extraction of this compound from dried Porphyra seaweed, a necessary first step before enzymatic degradation.
Materials:
-
Dried Porphyra sp. (nori)
-
Ethanol (B145695) (80% and >95%)
-
Diatomaceous earth
-
Sodium phosphate (B84403) buffer (10 mM, pH 6.8)
-
Centrifuge
-
Filtration system
-
Rotary evaporator or drying oven
Procedure:
-
Pre-treatment:
-
Wash 10 kg of dried Porphyra sp. with an equal volume of 80% ethanol to remove pigments, fats, and other soluble components.
-
Incubate overnight (approximately 12 hours) at room temperature.
-
Filter the mixture to remove the ethanol.
-
-
Hot Water Extraction:
-
Resuspend the seaweed residue in twice the volume of reverse osmosis distilled water.
-
Heat the suspension to 90°C and stir for 4 hours.
-
Filter the hot extract through a diatomaceous earth filter system to remove aggregated proteins and cellular debris.
-
-
This compound Precipitation:
-
Concentrate the filtrate to a smaller volume.
-
Add double the volume of >95% ethanol to the concentrated extract.
-
Allow the this compound to precipitate overnight (approximately 12 hours) at 4°C.
-
-
Recovery and Drying:
-
Centrifuge the suspension at 1600 x g for 20 minutes to pellet the crude this compound.
-
Wash the this compound pellet with >95% ethanol.
-
Dry the purified this compound in an oven or use it directly for the next step.
-
Protocol 2: Porphyranase Activity Assay using the Dinitrosalicylic Acid (DNS) Method
This protocol outlines a colorimetric assay to determine the activity of porphyranase by measuring the amount of reducing sugars released from this compound.
Materials:
-
This compound solution (1% w/v in a suitable buffer, e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Porphyranase enzyme solution (of unknown activity)
-
Dinitrosalicylic acid (DNS) reagent
-
Rochelle salt (potassium sodium tartrate) solution
-
Glucose or galactose standard solutions (for calibration curve)
-
Spectrophotometer
-
Water bath
Procedure:
-
DNS Reagent Preparation:
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH.
-
Slowly add 30 g of potassium sodium tartrate (Rochelle salt).
-
Dilute to a final volume of 100 mL with distilled water.
-
Store in a dark, airtight bottle.
-
-
Enzymatic Reaction:
-
Add 0.5 mL of the porphyranase solution to 0.5 mL of the 1% this compound solution in a test tube.
-
Incubate the reaction mixture at the optimal temperature for the specific porphyranase (e.g., 35-40°C) for a defined period (e.g., 10, 20, 30 minutes).
-
Prepare a blank by adding the enzyme to the substrate immediately before the stopping step.
-
-
Colorimetric Reaction:
-
Stop the enzymatic reaction by adding 1.0 mL of DNS reagent to the test tube.
-
Heat the mixture in a boiling water bath for 5-10 minutes.[8]
-
Cool the tubes to room temperature.
-
Add 8 mL of distilled water to each tube and mix well.
-
-
Measurement:
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
-
Calculation of Enzyme Activity:
-
Prepare a standard curve using known concentrations of glucose or galactose.
-
Determine the concentration of reducing sugars released in the enzymatic reaction from the standard curve.
-
One unit (U) of porphyranase activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified assay conditions.
-
Protocol 3: Enzymatic Degradation of this compound and Product Analysis
This protocol details the enzymatic hydrolysis of this compound to produce oligosaccharides and their subsequent analysis.
Materials:
-
Purified this compound
-
Porphyranase
-
Sodium phosphate buffer (e.g., 10 mM, pH 6.8)
-
Ethanol (>95%)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system with a suitable column for oligosaccharide analysis (e.g., an amino-based column).
Procedure:
-
Enzymatic Hydrolysis:
-
Dissolve the purified this compound in 10 mM sodium phosphate buffer (pH 6.8) to a final concentration of, for example, 1% (w/v).
-
Add the porphyranase enzyme to the this compound solution (the enzyme-to-substrate ratio should be optimized for the specific enzyme).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-40°C) for a specified duration (e.g., 12 hours).
-
Terminate the reaction by heating the mixture at 100°C for 10 minutes to inactivate the enzyme.
-
-
Purification of Oligosaccharides:
-
Concentrate the reaction mixture.
-
Add double the volume of >95% ethanol to precipitate any remaining large polysaccharides and the enzyme.
-
Centrifuge the mixture at 5000 x g for 20 minutes.
-
Collect the supernatant containing the soluble this compound oligosaccharides.
-
Dialyze the supernatant against distilled water for 8 hours at 4°C to remove salts and very small molecules.
-
Lyophilize or dry the dialyzed solution to obtain the purified this compound oligosaccharides.
-
-
Analysis of Degradation Products:
-
Dissolve the purified oligosaccharides in a suitable solvent for HPLC or LC-MS analysis.
-
Inject the sample into the chromatography system.
-
Analyze the chromatogram and/or mass spectra to identify and quantify the different oligosaccharide products.
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound-Derived Oligosaccharides
This compound and its oligosaccharides have been shown to modulate several key signaling pathways involved in various cellular processes, including those related to cancer and metabolic diseases.
Caption: Signaling pathways modulated by this compound oligosaccharides.
This compound-derived oligosaccharides (PYOs) have been shown to activate the IRS-1/AKT/GSK-3β and AMPK signaling pathways, leading to a reduction in lipid accumulation.[9] They also downregulate the TGF-β signaling pathway, which can alleviate hepatic fibrosis.[9] In the context of cancer, this compound has been found to inhibit the PI3K/Akt pathway, thereby inducing apoptosis in cancer cells.[3]
Experimental Workflow for this compound Degradation and Analysis
The following diagram illustrates the general workflow for the enzymatic degradation of this compound and the subsequent analysis of the resulting oligosaccharides.
Caption: General workflow for this compound degradation and analysis.
This workflow outlines the key stages involved in obtaining and characterizing this compound oligosaccharides, from the initial extraction of the polysaccharide from red algae to the final analysis of the enzymatic degradation products.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of BpGH16A of Bacteroides plebeius, a key enzyme initiating the depolymerization of agarose in the human gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 9. This compound-derived oligosaccharides alleviate NAFLD and related cecal microbiota dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.korea.ac.kr [pure.korea.ac.kr]
- 12. orbit.dtu.dk [orbit.dtu.dk]
Application Notes and Protocols: Porphyran Hydrogel Formation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formation of Porphyran hydrogels as a versatile platform for controlled drug delivery. This compound, a sulfated polysaccharide extracted from red algae, offers excellent biocompatibility and biodegradability, making it an attractive biomaterial for various pharmaceutical applications.[1]
Introduction to this compound Hydrogels
This compound is a sulfated linear polysaccharide primarily composed of D-galactose, L-galactose, and 3,6-anhydro-L-galactose.[2][3][4][5] Its structure, similar to that of agarose (B213101) and carrageenan, allows for the formation of hydrogels—three-dimensional polymer networks that can absorb and retain large amounts of water.[2][4] These hydrogels can be engineered to encapsulate and provide sustained release of therapeutic agents, including small molecule drugs and biologics. This compound-based hydrogels are particularly promising for applications in topical drug delivery, wound healing, and tissue engineering.[1][6]
The gelation of this compound is significantly influenced by its chemical structure, particularly the content of 3,6-anhydro-L-galactose. An alkaline treatment is often employed to increase the 3,6-anhydro-L-galactose content, thereby enhancing the gelling properties of the polysaccharide.[2][5][7]
Key Physicochemical and Biological Properties
This compound hydrogels possess a range of properties that make them suitable for drug delivery applications. The following table summarizes key quantitative data reported for this compound hydrogels.
| Property | Typical Value/Range | Significance in Drug Delivery | Reference |
| Gelling Strength | 241 g/cm² | Determines the mechanical integrity and stability of the hydrogel for handling and application. | [2][4] |
| Gelling Temperature | 35.8 °C | Influences the formulation process and in situ gelling potential at physiological temperatures. | [2][4] |
| Melting Temperature | 70.7 ± 0.4 °C | Indicates the thermal stability of the hydrogel. | [2][4] |
| Apparent Viscosity | 56.2 η | Affects the injectability and spreadability of the hydrogel formulation. | [2][4] |
| Sulfate Content | 11.1% | Influences the bioactivity and interaction with drugs and biological tissues. | [4] |
| Swelling Ratio | Dependent on crosslinking and environmental pH | Governs the water uptake capacity and the release mechanism of encapsulated drugs. | [8][9][10] |
| Drug Loading Efficiency | Varies with drug and loading method | Determines the amount of drug that can be incorporated into the hydrogel. | [3][11] |
| In Vitro Drug Release | Tunable (hours to days) | Allows for controlled and sustained release of the therapeutic agent at the target site. | [1][2] |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the development and characterization of this compound hydrogels for drug delivery.
Protocol for this compound Extraction and Alkaline Treatment
This protocol describes the extraction of this compound from red algae and a subsequent alkaline treatment to enhance its gelling properties.
Materials:
-
Dried red algae (e.g., Porphyra species)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
Equipment:
-
Blender or grinder
-
Hot plate with magnetic stirrer
-
Centrifuge
-
Freeze-dryer
-
pH meter
Procedure:
-
Pre-treatment: Grind the dried red algae into a fine powder. Wash the powder with ethanol to remove pigments and lipids.
-
Extraction:
-
Purification:
-
Centrifuge the hot extract to remove algal residue.
-
Neutralize the supernatant with HCl.
-
Precipitate the this compound by adding ethanol (typically 3 volumes).
-
Collect the precipitate by centrifugation and wash with ethanol.
-
-
Drying: Freeze-dry the purified this compound to obtain a stable powder.
Protocol for this compound Hydrogel Synthesis
This protocol outlines the formation of a this compound hydrogel.
Materials:
-
Purified this compound powder
-
Distilled water or phosphate-buffered saline (PBS)
Equipment:
-
Hot plate with magnetic stirrer
-
Molds (e.g., petri dish, custom molds)
Procedure:
-
Disperse the desired amount of this compound powder (e.g., 1-3% w/v) in distilled water or PBS.
-
Heat the suspension to a temperature above the melting point of the this compound (e.g., 80-90°C) with continuous stirring until a homogeneous solution is formed.
-
Pour the hot this compound solution into molds.
-
Allow the solution to cool to room temperature to form a hydrogel.
Protocol for Drug Loading into this compound Hydrogels
Two primary methods for loading drugs into hydrogels are described below.
Method 1: Loading during Hydrogel Formation [6][12]
-
Prepare the this compound solution as described in Protocol 3.2, step 1.
-
Dissolve the drug in the this compound solution before heating. Ensure the drug is stable at the heating temperature.
-
Proceed with steps 2-4 of Protocol 3.2 to form the drug-loaded hydrogel.
Method 2: Swelling-Diffusion Method [6]
-
Prepare a stock solution of the drug in a suitable solvent (e.g., PBS).
-
Immerse a pre-formed this compound hydrogel in the drug solution.
-
Allow the hydrogel to swell in the drug solution for a specific period (e.g., 24-48 hours) to allow for drug diffusion into the hydrogel matrix.
-
Remove the hydrogel from the solution and gently blot the surface to remove excess drug solution.
Protocol for Characterization of this compound Hydrogels
Procedure:
-
Weigh the dried this compound hydrogel (Wd).
-
Immerse the hydrogel in a swelling medium (e.g., PBS at 37°C).
-
At predetermined time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh the swollen hydrogel (Ws).
-
Calculate the swelling ratio (SR) using the following equation: SR (%) = [(Ws - Wd) / Wd] x 100
Procedure: [5][13][14][15][16]
-
Use a rheometer with a parallel plate or cone-plate geometry.
-
Place the this compound hydrogel sample on the lower plate.
-
Perform oscillatory frequency sweeps to determine the storage modulus (G') and loss modulus (G'').
-
Conduct temperature sweeps to determine the gelling and melting temperatures.
-
Freeze-dry the this compound hydrogel.
-
Fracture the dried hydrogel to expose the internal structure.
-
Sputter-coat the sample with a conductive material (e.g., gold).
-
Image the cross-section using a scanning electron microscope (SEM).
-
Obtain the Fourier-transform infrared (FTIR) spectrum of the dried this compound hydrogel using an FTIR spectrometer.
-
Analyze the spectrum to identify characteristic functional groups and confirm drug incorporation.
Protocol for In Vitro Drug Release Study
Procedure:
-
Place a known amount of drug-loaded this compound hydrogel into a known volume of release medium (e.g., PBS at 37°C) in a container.
-
Place the container in a shaking incubator to maintain constant temperature and agitation.
-
At predetermined time points, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantify the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol for Cytotoxicity Assessment (MTT Assay)
-
Prepare extracts of the this compound hydrogel by incubating it in a cell culture medium for 24 hours.
-
Seed a suitable cell line (e.g., fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with the hydrogel extracts (or dilutions thereof).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
Visualizations
Caption: Experimental workflow for this compound hydrogel drug delivery system development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound-based Drug-Delivery Vehicle Development Service - CD BioGlyco [marineglyco.bioglyco.com]
- 10. Methods of synthesis of hydrogels … A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and development of hydrogel beads for targeted drug delivery to the colon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review of recent advances in drug loading, mathematical modeling and applications of hydrogel drug delivery systems | Semantic Scholar [semanticscholar.org]
- 17. Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Porphyran as a Prebiotic in Gut Microbiota Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyran (B1173511), a sulfated polysaccharide extracted from red algae of the genus Porphyra (e.g., Nori), is emerging as a potent prebiotic with significant potential for modulating the gut microbiota and promoting host health.[1] As a complex carbohydrate indigestible by human enzymes, this compound travels to the colon where it is selectively fermented by beneficial gut bacteria.[2] This fermentation process yields bioactive metabolites, primarily short-chain fatty acids (SCFAs), which exert a range of positive effects on intestinal barrier function, immune regulation, and metabolic health.[3][4][5] In vivo and in vitro studies have demonstrated that this compound can increase the abundance of beneficial bacteria such as Akkermansia and Bacteroides, enhance the production of SCFAs like butyrate (B1204436) and acetate, and strengthen the intestinal barrier by upregulating tight junction proteins.[3][6] These attributes make this compound a compelling candidate for development as a functional food ingredient and therapeutic agent for conditions linked to gut dysbiosis.[7]
Application 1: In Vitro Fermentation of this compound
Objective: To assess the direct fermentability of this compound by human or animal gut microbiota and to quantify the production of key metabolites.
Quantitative Data Summary: In Vitro Fermentation
The following table summarizes the typical outcomes of in vitro fermentation of seaweed polysaccharides, including this compound, using gut microbiota.
| Parameter | Substrate | Observation | Reference |
| Bacterial Growth | This compound, Laminaran, Ulvan | Selective utilization by Bifidobacteria, Lactobacilli, and Bacteroides (ΔOD580 nm, 0.2–1.0) | [8] |
| Laminaran | Stimulated growth of Bifidobacteria (Δ8.3%/total bacteria) and Bacteroides (Δ13.8%/total bacteria) | [8] | |
| Ulvan | Stimulated growth of Bifidobacteria (Δ8.5%/total bacteria) and Lactobacillus (Δ6.8%/total bacteria) | [8] | |
| SCFA Production | This compound Polysaccharide (PHP1) | Promoted propionic acid production in rat fecal microbiota fermentation | [9][10] |
Experimental Protocol: In Vitro Fecal Fermentation
This protocol is adapted from methodologies used to study the prebiotic effects of seaweed polysaccharides.[8][9]
-
Preparation of Fecal Slurry:
-
Collect fresh fecal samples from healthy donors (human or animal, e.g., rats).
-
Within a strict anaerobic environment (e.g., anaerobic chamber), homogenize the feces (10% w/v) in a pre-reduced anaerobic phosphate-buffered saline (PBS) solution.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Setup:
-
Prepare a basal medium (e.g., Brain Heart Infusion - BHI) without any carbohydrate source.[8]
-
Dispense the basal medium into anaerobic culture tubes or a pH-controlled fermenter.
-
Add this compound as the sole carbohydrate source at a final concentration of 0.2-1.0% (w/v). A control group with no added carbohydrate and a positive control with a known prebiotic (e.g., FOS) should be included.
-
Inoculate the medium with the prepared fecal slurry (e.g., 1-5% v/v).
-
-
Incubation:
-
Incubate the cultures under strict anaerobic conditions at 37°C for 24-48 hours.[8]
-
-
Sample Analysis:
-
pH Measurement: Record the pH of the culture medium at the beginning and end of the fermentation.
-
SCFA Analysis: Centrifuge the culture samples, filter the supernatant, and analyze for SCFA (acetate, propionate, butyrate) concentrations using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[11]
-
Microbiota Composition: Extract microbial DNA from the culture pellets and perform 16S rRNA gene sequencing or qPCR to determine changes in the abundance of specific bacterial taxa.
-
Workflow for In Vitro Fermentation
Caption: Workflow for evaluating this compound's prebiotic potential in vitro.
Application 2: In Vivo Assessment in Animal Models
Objective: To investigate the effects of dietary this compound supplementation on gut microbiota composition, intestinal barrier integrity, and host metabolic health in a mouse model.
Quantitative Data Summary: In Vivo Mouse Studies
The tables below summarize key quantitative findings from studies administering this compound from Porphyra haitanensis (PHP) to mice.
Table 1: Physiological and Intestinal Environment Changes [3]
| Parameter | Control Group | PHP Group (300 mg/kg) | P-value |
| Colon pH | ~7.2 | ~6.8 | < 0.05 |
| Colon Moisture Content (%) | ~62% | ~68% | < 0.05 |
Table 2: Colonic Short-Chain Fatty Acid (SCFA) Concentrations [3][5]
| SCFA (μmol/g) | Control Group | PHP Group (300 mg/kg) | P-value |
| Total SCFAs | ~45 | ~65 | < 0.05 |
| Acetic Acid | ~28 | ~40 | < 0.05 |
| Butyric Acid | ~8 | ~15 | < 0.05 |
Table 3: Modulation of Gut Microbiota Phyla [3][12]
| Phylum | Observation |
| Firmicutes/Bacteroidetes Ratio | Increased ratio observed in one study[3]; Decreased ratio in an obesity model[12] |
| Bacteroidetes | Increased relative abundance in an obesity model[12] |
| Verrucomicrobia | Increased relative abundance, primarily due to Akkermansia[3][13] |
Table 4: Intestinal Barrier Function Markers [3][7]
| Marker | Observation in PHP-treated mice | Method |
| Goblet Cells | Significantly increased number | Histology (AB-PAS staining) |
| Mucin-2 (MUC-2) | Upregulated expression | Immunohistochemistry |
| ZO-1 | Upregulated expression | Immunohistochemistry / Western Blot |
| Occludin | Upregulated expression | Immunohistochemistry / Western Blot |
Experimental Protocol: Mouse Model of this compound Supplementation
This protocol is based on methodologies from in vivo studies of this compound.[3][7][12]
-
Animals and Housing:
-
Use C57BL/6J male mice (6-8 weeks old).
-
House mice in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle.
-
Allow an acclimatization period of at least one week before the experiment begins.
-
-
Diet and Treatment:
-
Sample Collection and Monitoring:
-
Monitor body weight and food intake weekly.
-
Collect fresh fecal pellets at baseline and specified time points for 16S rRNA sequencing to track microbiota changes.
-
At the end of the study, euthanize the mice. Immediately collect colonic contents for SCFA and pH analysis.
-
Collect colon tissue for histological analysis (H&E, AB-PAS staining) and molecular analysis (Western blot or IHC for tight junction proteins like ZO-1 and occludin).[3][14]
-
-
Data Analysis:
-
SCFA Analysis: As described in the in vitro protocol.
-
Microbiota Analysis: Perform 16S rRNA gene sequencing on fecal DNA. Analyze alpha-diversity, beta-diversity, and differential abundance of taxa (e.g., using LEfSe).[3][12]
-
Histology: Embed colon tissue in paraffin, section, and stain with H&E to assess general morphology and AB-PAS to quantify mucin-producing goblet cells.[14]
-
Protein Expression: Quantify the expression of ZO-1, occludin, and MUC-2 using Western blot or immunohistochemistry on colon tissue sections.[3][7]
-
This compound's Mechanism for Enhancing Gut Barrier Function
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound from Porphyra haitanensis Enhances Intestinal Barrier Function and Regulates Gut Microbiota Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in Porphyra haitanensis polysaccharides: Extraction, purification, structural insights, and their impact on gastrointestinal health and oxidative stress management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An exclusive metabolic niche enables strain engraftment in the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound from Porphyra haitanensis Enhances Intestinal Barrier Function and Regulates Gut Microbiota Composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marineagronomy.org [marineagronomy.org]
- 9. Structural characterization and in vitro fermentation by rat intestinal microbiota of a polysaccharide from Porphyra haitanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Frontiers | this compound From Porphyra haitanensis Alleviates Obesity by Reducing Lipid Accumulation and Modulating gut Microbiota Homeostasis [frontiersin.org]
- 13. This compound-derived oligosaccharides alleviate NAFLD and related cecal microbiota dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the therapeutic potential of this compound extracted from Porphyra haitanensis in the attenuation of DSS-induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Porphyran in Tissue Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyran (B1173511), a sulfated polysaccharide extracted from red algae of the genus Porphyra, has garnered significant interest in the field of tissue engineering. Its inherent biocompatibility, biodegradability, and diverse biological activities, including antioxidant and anti-inflammatory properties, make it a promising biomaterial for a variety of regenerative applications.[1] This document provides detailed application notes and protocols for utilizing this compound in tissue engineering, with a focus on scaffold fabrication, characterization, and cellular assays.
Data Presentation: Properties of this compound-Based Biomaterials
The quantitative data for this compound-based scaffolds are still emerging in the scientific literature. The following tables provide a summary of potential and target properties for this compound-based hydrogels and electrospun scaffolds, based on data from similar natural polymers used in tissue engineering. These tables are intended to serve as a guide for researchers in the design and evaluation of this compound-based constructs.
Table 1: Physicochemical Properties of this compound-Based Hydrogels
| Property | Target Range | Significance in Tissue Engineering |
| Gelling Strength (g/cm²) | 200 - 300[2] | Determines the mechanical integrity and shape fidelity of the scaffold. |
| Gelling Temperature (°C) | 35 - 40[2] | Crucial for cell encapsulation procedures to ensure cell viability. |
| Melting Temperature (°C) | 70 - 80[2] | Indicates the thermal stability of the hydrogel. |
| Apparent Viscosity (η) | 50 - 60[2] | Affects the injectability and processability of the hydrogel. |
| Swelling Ratio (%) | 200 - 500+[3][4] | Influences nutrient diffusion, waste removal, and scaffold degradation. |
| Degradation Rate | Variable (days to weeks) | Should match the rate of new tissue formation.[3] |
Table 2: Structural and Mechanical Properties of this compound-Based Scaffolds
| Property | Target Range | Significance in Tissue Engineering |
| Porosity (%) | 70 - 95+ | Essential for cell infiltration, nutrient transport, and vascularization.[5][6][7] |
| Pore Size (μm) | 100 - 500 | Dictates cell migration, tissue ingrowth, and nutrient diffusion.[5][6][7] |
| Compressive Modulus (kPa) | 5 - 180+ | Should mimic the mechanical properties of the target native tissue.[8] |
| Fiber Diameter (nm) (for electrospun scaffolds) | 100 - 1000 | Influences cell adhesion, proliferation, and differentiation. |
Experimental Protocols
Fabrication of this compound-Based Scaffolds
a) Protocol for this compound Hydrogel Preparation (General Method)
This protocol describes a general method for preparing this compound hydrogels. Optimization of concentrations and crosslinking conditions is necessary to achieve desired properties.
Materials:
-
This compound powder
-
Solvent (e.g., deionized water, phosphate-buffered saline (PBS))
-
Crosslinking agent (e.g., calcium chloride (CaCl₂), glutaraldehyde)
-
Stir plate and stir bar
-
Molds for casting
Procedure:
-
Dissolve this compound powder in the chosen solvent at a desired concentration (e.g., 1-5% w/v) by stirring at room temperature or with gentle heating until a homogenous solution is formed.
-
If a chemical crosslinker is used, prepare the crosslinking solution at the desired concentration.
-
To form the hydrogel, either:
-
Ionic Crosslinking: Cast the this compound solution into molds and immerse in the crosslinking solution (e.g., CaCl₂). Allow sufficient time for gelation to occur.
-
Chemical Crosslinking: Mix the this compound solution with the crosslinking agent (e.g., glutaraldehyde) and quickly cast into molds before gelation occurs.
-
-
Wash the resulting hydrogels extensively with sterile PBS or deionized water to remove any unreacted crosslinker or impurities.
-
Sterilize the hydrogels using an appropriate method (e.g., UV irradiation, ethanol (B145695) washes) before cell seeding.
b) Protocol for Fabrication of this compound-Composite Electrospun Nanofibers (General Method)
This protocol outlines a general procedure for creating this compound-containing nanofibers through electrospinning. The polymer blend ratio and electrospinning parameters will need to be optimized.
Materials:
-
This compound powder
-
Co-spinning polymer (e.g., polyvinyl alcohol (PVA), polyethylene (B3416737) oxide (PEO))
-
Solvent system (e.g., deionized water, formic acid)
-
Electrospinning apparatus (syringe pump, high-voltage power supply, collector)
-
Syringe with a needle
Procedure:
-
Prepare a homogenous spinning solution by dissolving this compound and the co-spinning polymer in the chosen solvent system. The ratio of this compound to the co-polymer will influence the properties of the resulting fibers.
-
Load the spinning solution into a syringe and mount it on the syringe pump of the electrospinning apparatus.
-
Set the electrospinning parameters:
-
Flow rate: Controls the rate at which the solution is ejected.
-
Voltage: Creates the electric field necessary for fiber formation.
-
Distance to collector: Affects the fiber diameter and morphology.
-
-
Initiate the electrospinning process. The charged polymer jet will travel towards the collector, and the solvent will evaporate, leaving behind solid nanofibers.
-
Collect the nanofibrous mat on the collector.
-
Post-process the scaffold as needed (e.g., crosslinking to improve stability).
-
Sterilize the scaffold before use in cell culture.
Cell Viability and Proliferation Assays
a) MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Cell-seeded this compound scaffolds in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Plate reader
-
After the desired culture period, remove the culture medium from the wells.
-
Add 10 µL of MTT solution to each well containing 100 µL of fresh medium.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.
b) Live/Dead Staining for Cell Viability
This fluorescence-based assay distinguishes between live and dead cells.
Materials:
-
Cell-seeded this compound scaffolds
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure: [1][12][13][14][15]
-
Prepare the Live/Dead staining solution in PBS according to the manufacturer's instructions.
-
Wash the cell-seeded scaffolds twice with PBS.
-
Incubate the scaffolds in the staining solution for 30-45 minutes at room temperature, protected from light.
-
Wash the scaffolds again with PBS.
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium homodimer-1).
Osteogenic Differentiation Assay
Alkaline Phosphatase (ALP) Activity Assay
This assay is an early marker for osteogenic differentiation.
Materials:
-
Cell-seeded this compound scaffolds cultured in osteogenic differentiation medium
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Stop solution (e.g., 3M NaOH)
-
Lysis buffer
-
Plate reader
-
After the desired differentiation period, wash the scaffolds with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Add the pNPP substrate solution to the cell lysate.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a plate reader. The absorbance is proportional to the ALP activity.
Signaling Pathways and Experimental Workflows
Signaling Pathway
This compound has been shown to influence key signaling pathways involved in tissue regeneration. One such pathway is the NF-κB pathway, which plays a crucial role in inflammation and bone remodeling. Studies have indicated that this compound can inhibit the differentiation of osteoclasts by suppressing the NF-κB signaling pathway, thereby promoting bone healing.[9][10]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for fabricating this compound-based scaffolds and conducting cell-based assays.
Caption: Workflow for this compound hydrogel fabrication.
Caption: Workflow for electrospinning this compound nanofibers.
Caption: General workflow for cell-based assays.
References
- 1. Recent Applications of Electrospun Nanofibrous Scaffold in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of enzymatic degradation on the mechanical properties of biological scaffold materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The enzymic degradation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protoporphyrin incorporated alginate hydrogel: preparation, characterization and fluorescence imaging in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Tuning tissue growth with scaffold degradation in enzyme-sensitive hydrogels: a mathematical model - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Wnt/β-catenin signaling components and mechanisms in bone formation, homeostasis, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fabrication and Application of Nanofibrous Scaffolds in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Practical Guide to Hydrogels for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Porphyran for Nanoparticle Synthesis and Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of porphyran (B1173511), a sulfated polysaccharide extracted from red algae, in the green synthesis and functionalization of nanoparticles for biomedical applications, particularly in drug delivery.
Introduction
This compound has emerged as a promising biomaterial in nanotechnology due to its biocompatibility, biodegradability, and inherent biological activities. Its unique chemical structure, rich in sulfate (B86663) groups, allows it to act as both a reducing and capping agent in the synthesis of metallic nanoparticles, offering an eco-friendly alternative to conventional chemical methods. This document outlines the protocols for this compound extraction, the synthesis of this compound-capped gold (AuNPs) and silver (AgNPs) nanoparticles, their functionalization with chemotherapeutic agents like doxorubicin (B1662922), and methods for their characterization.
Data Presentation
The following tables summarize the key quantitative data obtained from the synthesis and functionalization of this compound-based nanoparticles.
Table 1: Physicochemical Properties of this compound-Synthesized Gold Nanoparticles (AuNPs)
| Parameter | Value | Analytical Technique |
| Average Particle Size | 13 ± 5 nm | Dynamic Light Scattering (DLS) |
| Surface Plasmon Resonance (SPR) | 520 nm | UV-Vis Spectroscopy |
| Zeta Potential | Negative | Zeta Potential Analysis |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
Table 2: Doxorubicin Loading and Release from this compound-AuNPs
| Parameter | Value | Conditions |
| Drug Loading Content | To be determined experimentally | - |
| Encapsulation Efficiency | To be determined experimentally | - |
| In Vitro Drug Release (pH 7.4) | Baseline release | Physiological conditions |
| In Vitro Drug Release (pH 4.5) | 6-fold higher than at pH 7.4 | Acidic tumor microenvironment simulation |
Experimental Protocols
Protocol 1: Extraction of this compound from Porphyra Species
This protocol describes the extraction of this compound from dried red algae (Porphyra yezoensis).
Materials:
-
Dried Porphyra yezoensis
-
Ethanol (B145695) (95%)
-
Diatomaceous earth
-
Deionized water
-
Centrifuge
-
Filtration system
Procedure:
-
Pre-treatment: Wash the dried Porphyra yezoensis (10 kg) with an equal volume of 80% ethanol to remove pigments, lipids, and other soluble components. Let it stand overnight (approximately 12 hours) at room temperature.
-
Filtration: Filter the mixture to remove the ethanol-soluble fraction.
-
Hot Water Extraction: Resuspend the algal biomass in deionized water at a liquid-to-solid ratio of 29.32 mL/g. Heat the suspension to 100°C and maintain for 120 minutes with constant stirring.[1]
-
Clarification: Cool the extract and filter it through a diatomaceous earth filter system to remove aggregated proteins and cellular debris.[2]
-
Precipitation: Add twice the volume of 95% ethanol to the clarified extract to precipitate the this compound. Allow the mixture to stand overnight at 4°C.[2]
-
Collection and Drying: Centrifuge the mixture at 5,000 x g for 20 minutes to collect the precipitated this compound. Wash the pellet with 95% ethanol and then dry it to obtain the purified this compound powder.[2]
Protocol 2: Green Synthesis of this compound-Capped Gold Nanoparticles (AuNPs)
This protocol details the one-pot synthesis of AuNPs using this compound as both a reducing and capping agent.
Materials:
-
This compound extract (from Protocol 1)
-
Chloroauric acid (HAuCl₄) solution (1 mM)
-
Deionized water
-
Magnetic stirrer and hot plate
Procedure:
-
This compound Solution Preparation: Prepare a this compound stock solution by dissolving a specific amount of extracted this compound in deionized water to achieve the desired concentration (optimization may be required).
-
Reaction Setup: In a clean glass beaker, add a specific volume of the this compound solution. Place the beaker on a magnetic stirrer with a heating plate.
-
Synthesis: While stirring, add a specific volume of 1 mM chloroauric acid solution to the this compound solution.
-
Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 60-80°C) and allow the reaction to proceed for a set time (e.g., 30-60 minutes), or until a color change to ruby red is observed, indicating the formation of AuNPs.
-
Purification: Centrifuge the synthesized AuNP solution to remove any unbound this compound and reactants. Resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice.
-
Characterization: Characterize the purified AuNPs for their size, SPR, zeta potential, and PDI using DLS and UV-Vis spectroscopy.
Protocol 3: Functionalization of this compound-AuNPs with Doxorubicin
This protocol describes the loading of the anticancer drug doxorubicin onto the surface of this compound-capped AuNPs.
Materials:
-
This compound-capped AuNPs solution (from Protocol 2)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate (B1210297) buffer, pH 4.5
-
Dialysis membrane (MWCO 10 kDa)
-
UV-Vis spectrophotometer
Procedure:
-
Drug Loading: Add a specific concentration of doxorubicin to the this compound-AuNP solution.
-
Incubation: Incubate the mixture at room temperature for a set period (e.g., 24 hours) with gentle stirring in the dark to allow for the adsorption of doxorubicin onto the nanoparticle surface.
-
Purification: To remove unloaded doxorubicin, dialyze the solution against deionized water using a dialysis membrane for 24-48 hours, with frequent changes of the dialysis medium.
-
Quantification of Drug Loading:
-
Determine the concentration of doxorubicin in the dialysate using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of doxorubicin.
-
Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
Protocol 4: In Vitro Drug Release Study
This protocol evaluates the release of doxorubicin from this compound-AuNPs under different pH conditions, mimicking physiological and tumor microenvironments.
Procedure:
-
Release Setup: Place a known amount of doxorubicin-loaded this compound-AuNPs into a dialysis bag.
-
Release Media: Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or acetate buffer at pH 4.5).
-
Incubation: Keep the setup at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analysis: Measure the concentration of doxorubicin in the collected aliquots using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Visualizations
Workflow for this compound-Based Nanoparticle Synthesis and Functionalization
Caption: Workflow of this compound nanoparticle synthesis and drug delivery application.
Cellular Uptake and Drug Release Mechanism
Caption: Cellular uptake and drug release pathway of this compound nanoparticles.
The primary mechanism for the cellular uptake of polysaccharide-coated nanoparticles is endocytosis.[3][4][5] Once internalized, the nanoparticles are trafficked to endosomes and subsequently lysosomes. The acidic environment of the lysosome (pH ~4.5-5.0) can trigger the release of drugs like doxorubicin from the this compound-nanoparticle conjugate. The released drug can then diffuse into the cytoplasm and exert its therapeutic effect, for instance, by intercalating with DNA in the nucleus and inducing apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. KR20120113158A - Processing method of oligo -porphyran from porphyra sp - Google Patents [patents.google.com]
- 3. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 4. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Porphyran: A Promising Functional Food Ingredient - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyran (B1173511), a sulfated polysaccharide extracted from red algae of the genus Porphyra, commonly known as nori, is emerging as a potent functional food ingredient with a wide array of health-promoting properties.[1][2] Its unique chemical structure, composed of a linear backbone of galactose and anhydrogalactose units with sulfate (B86663) ester groups, contributes to its significant biological activities.[1] These activities, including antioxidant, anti-inflammatory, and prebiotic effects, position this compound as a valuable compound for the development of novel nutraceuticals and functional foods aimed at improving human health.[1][2][3]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the functional properties of this compound.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities that are of significant interest in the context of functional foods and drug development. The following sections summarize the key activities and present quantitative data in structured tables for easy comparison.
Antioxidant Activity
This compound has demonstrated notable antioxidant properties by scavenging various free radicals. The antioxidant capacity of this compound has been evaluated using several standard in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.
| Assay | This compound Sample | IC50 / Activity | Reference Compound | Reference IC50 / Activity |
| DPPH Radical Scavenging | This compound from P. vietnamensis | 0.272 mg/mL | L-Ascorbic Acid | Not specified in source |
| ABTS Radical Scavenging | This compound from Porphyra sp. | Lower IC50 than some other seaweed extracts | Not specified in source | Not specified in source |
| ORAC | This compound | Data not available in a comparable format | Trolox | Standard for comparison |
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. A significant mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW264.7 cell line. Overproduction of NO is a hallmark of chronic inflammation.
| Cell Line | Treatment | This compound Concentration | % Inhibition of Nitric Oxide (NO) | IC50 |
| RAW264.7 | LPS (1 µg/mL) | 500 µg/mL | Complete suppression | Not specified in source |
| RAW264.7 | LPS (LPS concentration not specified) | Not specified in source | Not specified in source | Not specified in source |
This compound's anti-inflammatory effects also extend to the modulation of pro-inflammatory cytokine production.
| Cell Line | Treatment | This compound Concentration | Effect on Cytokine Production |
| RAW264.7 | LPS | Not specified | Marginal effect on TNF-α secretion |
| Mouse Splenocytes & RAW264.7 | P. tenera extract | Various | Increased IL-1β, IL-2, IL-4, IFN-γ |
Prebiotic Activity and Gut Microbiota Modulation
This compound acts as a prebiotic, selectively stimulating the growth and activity of beneficial gut bacteria. This modulation of the gut microbiota can lead to the production of short-chain fatty acids (SCFAs), which have numerous health benefits, including maintaining gut barrier integrity and reducing inflammation.
| Study Type | This compound Source | Key Findings |
| In vitro fermentation with human fecal microbiota | Porphyra haitanensis | Increased microbial diversity, promoted growth of beneficial bacteria, and inhibited pathogens.[4][5] |
| In vivo (mice) | Porphyra haitanensis | Increased production of total SCFAs, particularly acetic acid and butyric acid.[2] |
| In vitro fermentation with human fecal microbiota | Porphyra sp. | Showed little prebiotic effect in one comparative study.[6] |
| Short-Chain Fatty Acid (SCFA) | Effect of this compound Supplementation (P. haitanensis) |
| Total SCFAs | Increased to 32.32 ± 1.81 mmol/L after 24h fermentation.[4][5] |
| Acetic Acid | Significantly higher concentrations in this compound-treated mice.[2] |
| Propionic Acid | High amounts produced during in vitro fermentation.[4][5] |
| Butyric Acid | Significantly higher concentrations in this compound-treated mice.[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's functional properties.
Protocol 1: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.[1][7][8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
This compound extract
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Sample Preparation: Dissolve the this compound extract in an appropriate solvent (e.g., water or a buffer compatible with the assay) to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound solution, positive control, or blank (solvent) to the corresponding wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution with the blank.
-
Abs_sample is the absorbance of the DPPH solution with the this compound sample or positive control.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the this compound extract to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Protocol 2: ABTS Radical Cation Decolorization Assay
Objective: To measure the capacity of this compound to scavenge the ABTS radical cation.[3][9][10][11]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound extract
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the this compound extract and the Trolox standard in a suitable solvent.
-
Assay:
-
Add 180-200 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10-20 µL of the this compound sample, Trolox standard, or blank to the corresponding wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Protocol 3: Oxygen Radical Absorbance Capacity (ORAC) Assay
Objective: To determine the antioxidant capacity of this compound against peroxyl radicals.[12][13][14][15][16]
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
This compound extract
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer for each assay.
-
Prepare a stock solution of Trolox and create a standard curve by serial dilutions.
-
-
Sample Preparation: Dissolve the this compound extract in phosphate buffer to the desired concentrations.
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of the black 96-well plate.
-
Add 25 µL of either the blank (phosphate buffer), Trolox standards, or this compound samples to the wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
-
Reaction Initiation: Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation: Calculate the area under the curve (AUC) for each sample and standard. Determine the ORAC value of the this compound sample by comparing its net AUC to the Trolox standard curve. Results are expressed as micromoles of Trolox equivalents (TE) per gram or milliliter of the sample.
Protocol 4: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW264.7 Macrophages
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit NO production in macrophages.[17][18][19][20][21]
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound extract
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound extract for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each this compound concentration.
Protocol 5: Quantification of Cytokine Production by ELISA
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages.[22][23][24][25][26]
Materials:
-
RAW264.7 macrophage cell line or primary macrophages
-
Cell culture reagents
-
LPS
-
This compound extract
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for the specific cytokine of interest (e.g., mouse TNF-α, mouse IL-6)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Cell Stimulation: Culture and treat the macrophages with this compound and/or LPS as described in the NO inhibition assay protocol.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cells or debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Coating the ELISA plate with a capture antibody specific for the cytokine.
-
Blocking the plate to prevent non-specific binding.
-
Adding the cell culture supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculation: Determine the concentration of the cytokine in the samples by comparing their absorbance values to the standard curve generated with known concentrations of the recombinant cytokine.
Protocol 6: 16S rRNA Gene Sequencing for Gut Microbiota Analysis
Objective: To analyze the impact of this compound supplementation on the composition and diversity of the gut microbiota.[27][28][29][30][31]
Materials:
-
Fecal samples from control and this compound-treated groups
-
DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)
-
Primers for amplifying the 16S rRNA gene (e.g., targeting the V3-V4 region)
-
PCR reagents
-
Gel electrophoresis equipment
-
DNA sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software for data analysis (e.g., QIIME 2, Mothur)
Procedure:
-
Fecal Sample Collection: Collect fecal samples from subjects before and after this compound intervention, or from control and this compound-fed animal models. Store samples at -80°C until processing.
-
DNA Extraction: Extract total genomic DNA from the fecal samples using a commercial DNA extraction kit according to the manufacturer's protocol.
-
16S rRNA Gene Amplification:
-
Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4) using PCR with universal primers.
-
Verify the PCR products by gel electrophoresis.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Prepare the sequencing library according to the instructions of the sequencing platform.
-
Sequence the amplicons on a high-throughput sequencing platform.
-
-
Bioinformatics Analysis:
-
Quality Control: Filter and trim the raw sequencing reads to remove low-quality sequences.
-
OTU Picking/ASV Inference: Cluster the sequences into Operational Taxonomic Units (OTUs) or infer Amplicon Sequence Variants (ASVs).
-
Taxonomic Classification: Assign taxonomy to each OTU/ASV by comparing the sequences to a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis:
-
Alpha diversity: Calculate metrics such as Shannon diversity, Simpson's index, and Chao1 to assess the diversity within each sample.
-
Beta diversity: Use metrics like Bray-Curtis dissimilarity or UniFrac distances to compare the microbial community composition between different groups.
-
-
Statistical Analysis: Perform statistical tests to identify significant differences in the abundance of specific bacterial taxa and in the overall community structure between the control and this compound-treated groups.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanisms of action and for its targeted application in drug development.
Anti-inflammatory Signaling
This compound's anti-inflammatory properties are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines. This compound has been shown to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[18]
Caption: this compound inhibits the NF-κB signaling pathway.
This compound may also influence the Mitogen-Activated Protein Kinase (MAPK) pathways, which are also involved in regulating inflammation. The MAPK family includes p38, JNK, and ERK, which can be activated by various cellular stressors and inflammatory stimuli.
Caption: this compound's potential modulation of MAPK signaling pathways.
Cellular Health and Survival Signaling
The PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway is crucial for cell survival, growth, and proliferation. Some studies suggest that oligo-porphyran may exert neuroprotective effects by modulating this pathway.[32][33]
Caption: Oligo-porphyran may promote cell survival via the PI3K/Akt pathway.
Prebiotic Mechanism
The prebiotic effect of this compound is a result of its indigestibility by human enzymes, allowing it to reach the colon intact where it is fermented by specific gut bacteria. This fermentation process leads to the growth of beneficial bacteria and the production of SCFAs.
References
- 1. marinebiology.pt [marinebiology.pt]
- 2. This compound from Porphyra haitanensis Enhances Intestinal Barrier Function and Regulates Gut Microbiota Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbial catabolism of Porphyra haitanensis polysaccharides by human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. marineagronomy.org [marineagronomy.org]
- 7. iomcworld.com [iomcworld.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. scribd.com [scribd.com]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. mdpi.com [mdpi.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 18. Inhibitory effect of sulphated polysaccharide this compound on nitric oxide production in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. mdpi.com [mdpi.com]
- 21. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bowdish.ca [bowdish.ca]
- 23. Cytokine Elisa [bdbiosciences.com]
- 24. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 26. protocols.io [protocols.io]
- 27. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fecal Sample Collection and 16S rRNA Gene Sequencing [bio-protocol.org]
- 29. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]
- 31. youtube.com [youtube.com]
- 32. Oligo-Porphyran Ameliorates Neurobehavioral Deficits in Parkinsonian Mice by Regulating the PI3K/Akt/Bcl-2 Pathway [mdpi.com]
- 33. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
Porphyran in Cosmetic and Dermatological Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyran (B1173511), a sulfated polysaccharide extracted from red algae of the genus Porphyra, has garnered significant attention in the cosmetic and dermatological fields. Its unique biochemical properties offer a wide range of potential benefits for skin health and appearance. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in key dermatological applications, including its antioxidant, anti-inflammatory, skin whitening, wound healing, and moisturizing properties. The information is intended to guide researchers and formulation scientists in harnessing the potential of this marine-derived bioactive compound.
Antioxidant Activity
This compound exhibits notable antioxidant properties, which are crucial for protecting the skin from oxidative stress induced by environmental factors such as UV radiation and pollution. This activity is attributed to its ability to scavenge free radicals.
Data Presentation: Antioxidant Activity of this compound
| Assay | Compound | Concentration | Scavenging Activity (%) | IC50 Value | Reference |
| DPPH Radical Scavenging | This compound | 0.2 mg/mL | 6.1 ± 2.9 | - | [1] |
| DPPH Radical Scavenging | This compound from P. vietnamensis | - | - | 0.272 mg/mL | [2] |
| ABTS Radical Scavenging | This compound | 0.2 mg/mL | Not specified | - | [1] |
| Nitric Oxide Radical Scavenging | This compound from P. vietnamensis | - | - | 0.233 mg/mL | [2] |
| Superoxide Radical Scavenging | This compound from P. vietnamensis | - | - | 0.301 mg/mL | [2] |
| Hydrogen Peroxide Radical Scavenging | This compound from P. vietnamensis | - | - | 0.258 mg/mL | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Materials:
-
This compound extract
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the this compound extract and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the this compound extract, ascorbic acid, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution with methanol, and Asample is the absorbance of the DPPH solution with the this compound extract or ascorbic acid.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentrations.
Visualization: Antioxidant Assay Workflow
Caption: Workflow for the DPPH Radical Scavenging Assay.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects, which can be beneficial in managing various skin conditions characterized by inflammation. It can modulate key inflammatory pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory mediators.
Data Presentation: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | This compound Concentration | Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (2 ng/mL) | 500 µg/mL | Complete inhibition of NO production | [3] |
| iNOS Expression | RAW 264.7 | LPS (2 ng/mL) | 500 µg/mL | Complete suppression of iNOS expression | [3] |
| TNF-α and IL-6 Expression | Human Skin Fibroblasts | UVA Irradiation | 20 µM (Porphyra-334) | Significant reduction | [1][3] |
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound extract
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Griess Reagent
-
96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 105 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound extract for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS stimulation and a group with LPS stimulation but no this compound treatment.
-
After incubation, collect the cell culture supernatant.
-
To measure NO production, mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Assess cell viability using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
Visualization: Porphyra-334 Mediated Anti-inflammatory Signaling
Caption: Porphyra-334 inhibits UVA-induced inflammation by scavenging ROS and inhibiting NF-κB translocation.
Skin Whitening (Anti-Melanogenic) Activity
This compound and its constituents have shown potential for skin whitening by inhibiting the key enzyme in melanin (B1238610) synthesis, tyrosinase. This can help in reducing hyperpigmentation and achieving a more even skin tone.
Data Presentation: Melanin Inhibition by this compound-related Extracts
| Assay | Cell Line | Compound/Extract | Concentration | Melanin Content Reduction (%) | Reference |
| Melanin Content | B16F10 | Acanthus mollis L. leaf extract | Not specified | IC50 = 1.21 ± 0.09 µg/mL (tyrosinase inhibition) | [4] |
| Melanin Content | B16F10 | Azadirachta indica extract (Gedunin) | 100 µM | 11.98 times more effective than Kojic acid | [4] |
| Melanin Content | B16F10 | Cinnamomum filamentosum essential oil | 80 µg/mL | Comparable to 200 µg/mL Kojic acid | [4] |
Note: Direct quantitative data for this compound on melanin content in B16F10 cells was not available in the provided search results. The table presents data from other natural extracts for comparative purposes.
Experimental Protocol: Melanin Content Assay in B16F10 Melanoma Cells
Objective: To assess the inhibitory effect of this compound on melanin synthesis in B16F10 mouse melanoma cells.
Materials:
-
B16F10 mouse melanoma cells
-
This compound extract
-
α-Melanocyte-stimulating hormone (α-MSH)
-
DMEM
-
FBS
-
Kojic acid (positive control)
-
NaOH (1N)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound extract or kojic acid for 1 hour.
-
Stimulate melanogenesis by adding α-MSH (e.g., 100 nM) to the wells and incubate for 72 hours.
-
After incubation, wash the cells with PBS and lyse them with 1N NaOH.
-
Incubate the cell lysates at 60°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysates at 405 nm using a microplate reader.
-
Calculate the percentage of melanin content relative to the α-MSH-stimulated control group.
-
Perform a cell viability assay (e.g., MTT) to confirm that the reduction in melanin is not due to cytotoxicity.
Visualization: Melanogenesis Inhibition Workflow
Caption: Workflow for Melanin Content Assay in B16F10 Cells.
Wound Healing Activity
This compound has been shown to promote wound healing by stimulating the proliferation and migration of skin cells, such as fibroblasts, which are essential for tissue regeneration.
Data Presentation: In Vitro Wound Closure
| Cell Line | Treatment | Time (hours) | Wound Closure (%) | Reference |
| L929 Dermal Fibroblasts | MWCNTsCCH-TS | 24 | 44 | [5] |
| L929 Dermal Fibroblasts | MWCNTsCCH-TS | 48 | ~100 | [5] |
| Human Dermal Fibroblasts | Control | 20 | 50 | [6] |
| Human Dermal Fibroblasts | Control | 40 | 100 | [6] |
Note: Direct quantitative data for this compound on wound closure was not available in the provided search results. The table presents data from other studies for context.
Experimental Protocol: In Vitro Scratch Wound Healing Assay
Objective: To evaluate the effect of this compound on the migration and proliferation of human dermal fibroblasts in an in vitro wound healing model.
Materials:
-
Human dermal fibroblasts
-
This compound extract
-
Fibroblast growth medium
-
PBS (Phosphate-Buffered Saline)
-
200 µL pipette tips
-
24-well cell culture plates
-
Inverted microscope with a camera
Procedure:
-
Seed human dermal fibroblasts in a 24-well plate and culture until they form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound extract. Include a control group with no this compound.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 8, 16, 24, and 48 hours) using an inverted microscope.
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at T) / Initial Wound Area ] x 100 Where T is the time point.
Visualization: Scratch Wound Healing Assay Workflow
Caption: Workflow for the In Vitro Scratch Wound Healing Assay.
Skin Hydration and Barrier Function
This compound's hygroscopic nature and ability to form a protective film on the skin surface suggest its potential as a moisturizing agent and for enhancing the skin's barrier function. This can be evaluated by measuring changes in skin hydration and transepidermal water loss (TEWL).
Data Presentation: Skin Hydration and Barrier Function
Quantitative data specifically for this compound's effect on skin hydration and TEWL were not available in the provided search results. The following are typical parameters measured in such studies.
| Parameter | Method | Expected Effect of this compound |
| Skin Hydration | Corneometry | Increase in arbitrary units |
| Transepidermal Water Loss (TEWL) | Tewametry | Decrease in g/m²/h |
Experimental Protocol: In Vitro Skin Hydration on Reconstructed Human Epidermis
Objective: To assess the moisturizing and barrier-enhancing effects of a this compound-containing formulation on a reconstructed human epidermis (RHE) model.
Materials:
-
Reconstructed human epidermis (RHE) tissue inserts (e.g., EpiDerm™, SkinEthic™)
-
This compound-containing formulation
-
Placebo formulation (without this compound)
-
Untreated control
-
Corneometer for hydration measurement
-
Tewameter for TEWL measurement
-
Controlled environment chamber (e.g., 20°C, 40% relative humidity)
Procedure:
-
Acclimate the RHE tissues in a controlled environment for at least 30 minutes.
-
Apply a standardized amount of the this compound formulation, placebo formulation, or leave untreated (control) on the surface of the RHE tissues.
-
At baseline (before application) and at specified time points post-application (e.g., 1, 2, 4, 6, and 24 hours), measure skin hydration using a Corneometer and TEWL using a Tewameter.
-
For each measurement, ensure the probes are applied with consistent pressure and for a standardized duration as per the instrument's guidelines.
-
Calculate the change in skin hydration and TEWL from baseline for each treatment group.
-
Statistically compare the results between the this compound-treated group, the placebo group, and the untreated control to determine the efficacy of this compound.
Visualization: Skin Hydration and Barrier Function Assay Workflow
Caption: Workflow for In Vitro Skin Hydration and TEWL Measurement.
Formulation Considerations
For topical applications, this compound can be incorporated into various cosmetic and dermatological formulations such as gels, creams, lotions, and serums. In gel formulations, this compound has been used at concentrations ranging from 10% to 30% (w/w) of an extract.[7] The final concentration of the purified this compound in a formulation will depend on its purity and the desired efficacy. Due to its polysaccharide nature, it can also contribute to the viscosity and texture of the final product. Stability and compatibility studies are essential to ensure the bioactivity of this compound is retained in the final formulation.
Conclusion
This compound presents a promising, natural ingredient for a variety of cosmetic and dermatological applications. Its multifaceted bioactivities, including antioxidant, anti-inflammatory, anti-melanogenic, and wound healing properties, make it a valuable component for formulations aimed at protecting and improving skin health. The protocols and data presented in this document provide a framework for researchers and developers to further explore and validate the efficacy of this compound in innovative skincare products.
References
- 1. Nrf2 and NF-κB Signaling Pathways Contribute to Porphyra-334-Mediated Inhibition of UVA-Induced Inflammation in Skin Fibroblasts [agris.fao.org]
- 2. Frontiers | The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs [frontiersin.org]
- 3. Nrf2 and NF-κB Signaling Pathways Contribute to Porphyra-334-Mediated Inhibition of UVA-Induced Inflammation in Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of in vitro scratch wound assay experimental procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Porphyran Extraction and Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize porphyran (B1173511) extraction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a sulfated galactan, a type of polysaccharide, extracted from red algae of the Porphyra species. It is composed of a linear backbone of alternating 1,4-linked α-L-galactopyranose-6-sulfate and 1,3-linked β-D-galactopyranose residues. Its significant biological activities, including antioxidant, anti-inflammatory, anti-tumor, and immunomodulatory effects, make it a compound of great interest for the pharmaceutical and functional food industries.[1][2]
Q2: What are the most common methods for extracting this compound?
A2: The most common methods for this compound extraction include:
-
Hot Water Extraction: This is a conventional, simple, and safe method.[3][4][5]
-
Microwave-Assisted Extraction (MAE): This method can reduce extraction time and solvent consumption.[6][7][8]
-
Enzymatic Hydrolysis: This technique uses enzymes to break down the algal cell wall, which can lead to higher yields of bioactive compounds.[9][10][11][12]
Q3: What factors influence the yield of this compound extraction?
A3: The primary factors influencing this compound yield are:
-
Extraction Temperature: Higher temperatures generally increase yield, but excessive heat can cause degradation.[3][5][13]
-
Extraction Time: Longer extraction times can increase yield up to a certain point, after which it may plateau or decrease.[3][5][13]
-
Liquid-to-Solid Ratio: A higher ratio of solvent to raw material typically improves extraction efficiency.[3][5][13]
-
pH: The pH of the extraction solvent can significantly affect the yield and purity of the extracted this compound.[6][14]
-
Microwave Power (for MAE): In microwave-assisted extraction, the power level is a critical parameter.[6][7][8]
Q4: Why is purification of the crude this compound extract necessary?
A4: Crude this compound extracts contain impurities such as proteins, pigments, and other small molecules that can interfere with the analysis of its biological activity and reduce its purity.[15] Deproteinization is a crucial step to obtain a purified this compound sample.[3][4]
Q5: What methods are used to purify this compound?
A5: Common purification methods include:
-
Sevag Method: This is a widely used chemical method for removing protein impurities.[3][4][13][16][17][18][19]
-
Chromatography: Techniques like ion-exchange chromatography and size-exclusion chromatography are used to separate this compound from other polysaccharides and impurities to achieve high purity.[20][21][22][23][24]
-
Ethanol (B145695) Precipitation: This method is used to precipitate the polysaccharide from the aqueous extract.[25]
Troubleshooting Guides
Low this compound Yield
| Problem | Possible Cause | Suggested Solution |
| Low extraction yield | Inefficient cell wall disruption. | - Ensure the raw material (Porphyra species) is dried and finely powdered. - For hot water extraction, ensure the temperature is optimal (around 80-100°C) to facilitate cell wall breakdown.[3][13] - Consider using enzyme-assisted extraction to specifically target cell wall components.[9][10] |
| Suboptimal extraction parameters. | - Temperature: Increase the extraction temperature within the optimal range. For hot water extraction, studies have shown good yields at 80-100°C.[3][13] - Time: Increase the extraction time. Optimal times are often reported to be between 2 to 4 hours.[3][13][14] - Liquid-to-Solid Ratio: Increase the volume of solvent relative to the amount of seaweed powder. A ratio of 20:1 to 30:1 (mL/g) is often effective.[3][13][14] | |
| Insufficient mixing. | - Ensure constant and adequate stirring during the extraction process to maximize the interaction between the solvent and the raw material. | |
| Loss during precipitation. | - Ensure a sufficient volume of ethanol (typically 3-4 volumes) is added to the extract to precipitate the this compound effectively. - Allow the precipitation to occur at a low temperature (e.g., 4°C) for an adequate amount of time (e.g., overnight) to maximize the recovery of the precipitate.[25] |
Low this compound Purity
| Problem | Possible Cause | Suggested Solution |
| High protein content in the final product | Incomplete deproteinization. | - Repeat the deproteinization step. The Sevag method often requires multiple repetitions (3-5 times) for effective protein removal.[13] - Ensure vigorous shaking during the Sevag procedure to maximize the interface between the aqueous and organic phases.[18] - Consider using a protease treatment to enzymatically degrade proteins before chemical deproteinization.[19] |
| Presence of other polysaccharides | Co-extraction of other soluble polysaccharides. | - Utilize ion-exchange chromatography to separate this compound based on its charge due to sulfate (B86663) groups.[20][21][22] - Follow up with size-exclusion chromatography to separate polysaccharides based on their molecular weight.[23] |
| Discoloration of the final product | Presence of pigments. | - Pre-treat the raw seaweed powder with solvents like ethanol or acetone (B3395972) to remove pigments before the main extraction.[13] |
Data Presentation
Table 1: Optimized Conditions for this compound Extraction using Different Methods
| Extraction Method | Porphyra Species | Temperature (°C) | Time | Liquid-to-Solid Ratio (mL/g) | Other Parameters | Max. Yield (%) | Reference |
| Hot Water Extraction | Pyropia yezoensis | 100 | 120 min | 29.32 | - | 22.15 ± 0.55 | [3][4] |
| Hot Water Extraction | Porphyra tenera | 80 | 2 h | 20 | - | ~3 | [13] |
| Microwave-Assisted | Porphyra haitanensis | - | 14.14 min | 28.98 | Microwave Power: 77.84 W | Not specified | [7][8] |
| Microwave-Assisted | Porphyra dentate | <90 | 5 cycles (intermittent) | - | Ethanol: 42.0%, pH: 7.72, Power: 200 W | 1.593 ( g/100g ) | [6] |
| Alkaline Hydrolysis | Porphyra linearis | 80 | 1.5 h | - | 2.5% Sodium Carbonate | Not specified | [9][10] |
| Enzymatic Hydrolysis | Porphyra linearis | 27.66 | 122 min | - | Enzyme ('Miura' cocktail): 36 mg/g | Not specified | [9][10] |
Experimental Protocols
Protocol 1: Hot Water Extraction of this compound
-
Preparation of Seaweed: Dry the Porphyra seaweed and grind it into a fine powder.
-
Pre-treatment (Optional): To remove pigments and lipids, reflux the seaweed powder with 80% ethanol for 2 hours. Dry the pre-treated powder.
-
Extraction:
-
Filtration: Cool the mixture and centrifuge to separate the supernatant from the solid residue. Filter the supernatant.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
-
Precipitation: Add 4 volumes of 95% ethanol to the concentrated extract and leave it at 4°C overnight to precipitate the crude this compound.
-
Collection and Drying: Collect the precipitate by centrifugation, wash it with absolute ethanol, and then dry it to obtain the crude this compound powder.
Protocol 2: Deproteinization using the Sevag Method
-
Dissolution: Dissolve the crude this compound extract in distilled water.
-
Addition of Sevag Reagent: Add a half volume of Sevag reagent (chloroform:n-butanol = 4:1, v/v) to the this compound solution.[3][16]
-
Emulsification: Shake the mixture vigorously for 20-30 minutes to form an emulsion.
-
Phase Separation: Centrifuge the emulsion to separate the aqueous and organic phases. A layer of denatured protein will be visible at the interface.
-
Collection of Aqueous Phase: Carefully collect the upper aqueous phase containing the this compound.
-
Repetition: Repeat steps 2-5 until no protein layer is observed at the interface (typically 3-5 times).
-
Dialysis and Lyophilization: Dialyze the final aqueous phase against distilled water to remove any remaining small molecule impurities and then lyophilize to obtain purified this compound.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
Caption: Troubleshooting Logic for Low this compound Purity.
References
- 1. KR20120113158A - Processing method of oligo -porphyran from porphyra sp - Google Patents [patents.google.com]
- 2. This compound, this compound oligosaccharides and porphyranase: Source, structure, preparation methods and applications - Nanjing Tech University [pure.njtech.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of this compound Extraction from Pyropia yezoensis by Response Surface Methodology and Its Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Intermittent Microwave-Assisted Extraction of Sulfated this compound from Porphyra dentate [elibrary.asabe.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of microwave assisted extraction, chemical characterization and antitumor activities of polysaccharides from porphyra haitanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the Extraction of Bioactive Compounds from Porphyra linearis (Rhodophyta): Evaluating Alkaline and Enzymatic Hydrolysis for Nutraceutical Applications [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. psecommunity.org [psecommunity.org]
- 13. atlantis-press.com [atlantis-press.com]
- 14. researchgate.net [researchgate.net]
- 15. adwenpub.com [adwenpub.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Extraction and deproteinization process of polysaccharide from purple sweet potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thaiscience.info [thaiscience.info]
- 20. researchgate.net [researchgate.net]
- 21. conductscience.com [conductscience.com]
- 22. purolite.com [purolite.com]
- 23. scispace.com [scispace.com]
- 24. research.fredhutch.org [research.fredhutch.org]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Porphyran Aggregation in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with porphyran (B1173511). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on preventing and resolving this compound aggregation in solution.
Troubleshooting Guide: this compound Aggregation
Q1: My this compound solution is cloudy and has visible aggregates. What are the likely causes?
A1: this compound aggregation in solution can be triggered by several factors that affect its solubility and intermolecular interactions. The primary causes include:
-
Suboptimal pH: this compound's solubility is pH-dependent. At or near its isoelectric point, the net charge of the molecule is minimized, reducing electrostatic repulsion between polysaccharide chains and leading to aggregation. For this compound, neutral pH (around 7.0) generally provides the best electrostatic equilibrium to maintain high viscosity and solubility.[1]
-
High Ionic Strength: While some salt concentration can be necessary, excessive ionic strength can shield the charges on the sulfate (B86663) groups of this compound. This reduces electrostatic repulsion and promotes aggregation, an effect known as "salting-out".[2][3][4][5]
-
Low Temperature: this compound solubility generally increases with temperature.[6][7] If the solution is prepared or stored at a low temperature, this compound may not fully dissolve or may precipitate out of solution.
-
Improper Dissolution Technique: Insufficient mixing, inadequate heating, or adding the this compound powder too quickly can lead to the formation of localized high-concentration regions, promoting aggregation before the polysaccharide can fully hydrate (B1144303) and dissolve.
-
Presence of Divalent Cations: Divalent cations like calcium (Ca²⁺) can form bridges between the negatively charged sulfate groups of different this compound molecules, leading to gelation and aggregation.[1] While this can be a desired property for hydrogel formation, it can be a source of aggregation in solution-based experiments.
Q2: How can I prevent this compound aggregation when preparing a solution?
A2: To prevent aggregation, it is crucial to optimize the dissolution process. Here is a recommended protocol:
-
Choose the Right Solvent and pH: Start with deionized water or a buffer with a neutral pH (around 7.0).[1] Avoid buffers with high salt concentrations or divalent cations unless they are a required component of your experiment.
-
Controlled Heating and Stirring: Gently heat the solvent to 60-80°C while stirring continuously.[6] This will increase the solubility of this compound. Do not boil the solution, as excessive heat can potentially degrade the polysaccharide.
-
Gradual Addition of this compound: Add the this compound powder slowly to the vortex of the stirring solvent. This ensures that the particles are well-dispersed and hydrate individually, preventing the formation of clumps.
-
Sufficient Hydration Time: Continue stirring the solution at an elevated temperature for a sufficient period (e.g., 1-2 hours) to ensure complete dissolution. The solution should become clear and viscous.
-
Cooling and Storage: Allow the solution to cool to room temperature with continued stirring. For storage, filter the solution through a 0.45 µm filter to remove any minor aggregates and store at 4°C. Be aware that some this compound preparations may show increased viscosity or aggregation upon cooling, so it's best to prepare fresh solutions when possible.
Q3: I already have an aggregated this compound solution. Can I rescue it?
A3: In some cases, an aggregated this compound solution can be salvaged. Here are a few troubleshooting steps:
-
Re-heating and Agitation: Gently reheat the solution to 60-80°C with vigorous stirring. This may be sufficient to redissolve the aggregates.
-
pH Adjustment: Check the pH of your solution and adjust it to neutral (around 7.0) if it has deviated.
-
Dilution: Diluting the solution can sometimes help to break up aggregates by reducing the concentration of this compound.
-
Sonication: Use a bath sonicator to apply gentle ultrasonic energy. This can help to break apart physical aggregates. Avoid using a probe sonicator, as it can generate excessive heat and potentially degrade the this compound.
-
Filtration: For solutions with minor aggregation, filtration through a series of decreasing pore size filters (e.g., 5 µm, 1.2 µm, 0.45 µm) can remove insoluble particles. However, this will result in a loss of some of your material.
Frequently Asked Questions (FAQs)
Q4: What is the typical molecular weight of this compound, and how does it affect aggregation?
A4: The molecular weight of this compound can vary significantly depending on the source and extraction method, but it is typically in the range of 2.01 × 10⁵ Da to 1.14 × 10⁶ g/mol .[8] Higher molecular weight this compound generally has a greater tendency to entangle and aggregate, especially at higher concentrations.
Q5: How do the sulfate groups on this compound influence its solubility and aggregation?
A5: The sulfate groups on the this compound backbone are crucial for its solubility in aqueous solutions.[9] These groups are negatively charged at neutral pH, leading to electrostatic repulsion between the polysaccharide chains.[10] This repulsion prevents the chains from aggregating and keeps them in solution. Any factor that neutralizes or shields these charges, such as low pH or high salt concentration, can promote aggregation.
Q6: Can the presence of proteins in my this compound extract contribute to aggregation?
A6: Yes, residual proteins from the seaweed extraction process can contribute to aggregation. Proteins can interact with polysaccharides, leading to the formation of protein-polysaccharide complexes that may be insoluble. It is important to use highly purified this compound for applications where aggregation is a concern.
Quantitative Data Summary
Table 1: Factors Influencing this compound Solubility and Aggregation
| Parameter | Effect on Solubility | Effect on Aggregation | Notes |
| Temperature | Increases with increasing temperature[6] | Decreases with increasing temperature | Optimal dissolution is often achieved at 60-90°C.[6][11] |
| pH | Highest at neutral pH (~7.0)[1] | Increases at acidic or highly alkaline pH | This compound solutions exhibit the highest apparent viscosity at pH 7.0.[1] |
| Ionic Strength | Decreases with high salt concentrations | Increases with high salt concentrations | High ionic strength shields the electrostatic repulsion between sulfate groups.[2][3][4][5] |
| Divalent Cations (e.g., Ca²⁺) | Can decrease solubility | Can induce aggregation and gelation[1] | Calcium ions can form bridges between this compound chains.[1] |
Experimental Protocols
Protocol 1: Standard this compound Solution Preparation (1 mg/mL)
Objective: To prepare a clear, aggregate-free 1 mg/mL this compound solution.
Materials:
-
This compound powder
-
Deionized water or 10 mM phosphate (B84403) buffer (pH 7.0)
-
Stir plate with heating capabilities
-
Sterile magnetic stir bar
-
Sterile glass beaker or flask
-
0.45 µm syringe filter
Methodology:
-
Add the desired volume of deionized water or buffer to a sterile beaker with a magnetic stir bar.
-
Begin stirring the solvent to create a vortex.
-
Gently heat the solvent to 60-70°C.
-
Slowly add the pre-weighed this compound powder to the vortex of the stirring solvent.
-
Continue stirring at 60-70°C for 1-2 hours, or until the this compound is completely dissolved and the solution is clear.
-
Turn off the heat and allow the solution to cool to room temperature while still stirring.
-
For sterile applications, filter the solution through a 0.45 µm syringe filter.
-
Store the solution at 4°C. For long-term storage, consider aliquoting and freezing at -20°C, but be aware that freeze-thaw cycles may induce aggregation.
Protocol 2: Extraction and Purification of this compound from Porphyra sp.
Objective: To extract and purify this compound from dried seaweed.
Materials:
-
Dried Porphyra sp. (nori)
-
Deionized water
-
Ethanol (B145695) (95%)
-
Diatomaceous earth
-
Centrifuge and centrifuge tubes
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
Methodology:
-
Pre-treatment: Wash the dried Porphyra with 80% ethanol at room temperature to remove pigments and lipids. Repeat this step until the ethanol runs clear. Air-dry the seaweed.
-
Hot Water Extraction: Suspend the pre-treated seaweed in deionized water at a 1:30 solid-to-liquid ratio. Heat the suspension to 90°C for 3 hours with constant stirring.[11]
-
Filtration: Cool the extract to room temperature and filter through a layer of diatomaceous earth to remove the solid residue.
-
Concentration: Concentrate the filtrate to approximately one-third of its original volume using a rotary evaporator.
-
Ethanol Precipitation: Add 95% ethanol to the concentrated extract to a final concentration of 80% (v/v) while stirring. Allow the mixture to stand at 4°C overnight to precipitate the this compound.
-
Collection and Drying: Centrifuge the mixture to collect the precipitated this compound. Wash the pellet with 95% ethanol and then dry it in a vacuum oven at 60°C.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting this compound aggregation.
Caption: Key factors that influence this compound aggregation in solution.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of the Mixing Protocol on the Self-Assembling Process of Water Soluble Porphyrins | MDPI [mdpi.com]
- 3. Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Biochar particle aggregation in soil pore water: the influence of ionic strength and interactions with pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of this compound Extraction from Pyropia yezoensis by Response Surface Methodology and Its Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Composition and Rheological Properties of Deproteinated this compound -Korean Journal of Fisheries and Aquatic Sciences [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. Sulfated polysaccharides and its commercial applications in food industries—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Polysaccharide sulfate? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Improving porphyran stability for long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the stability of porphyran (B1173511) for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding this compound stability.
| Question | Answer |
| My this compound solution is showing signs of degradation (e.g., changes in viscosity, color, or pH). What are the likely causes? | This compound degradation can be triggered by several factors, including microbial contamination, enzymatic activity, hydrolysis at non-neutral pH, and oxidative damage.[1] For aqueous solutions, microbial growth is a primary concern. The presence of endogenous enzymes from the source algae can also lead to depolymerization.[2] Storing solutions at very low or high pH can catalyze the hydrolysis of glycosidic bonds. |
| What are the optimal storage conditions for solid (lyophilized) this compound? | For long-term stability, this compound should be stored in a lyophilized (freeze-dried) state.[3][4] Lyophilization removes water, which is a key factor in both microbial growth and chemical degradation. Store the lyophilized powder in a tightly sealed container at low temperature (≤ -20°C) and protected from light and moisture. |
| What are the recommended storage conditions for this compound in an aqueous solution? | If storage in solution is necessary for short-term use, it should be prepared under aseptic conditions to prevent microbial contamination.[5][6] The solution should be stored at refrigerated temperatures (2-8°C). The pH of the solution should be maintained in the range of 4.5 to 6.5 for maximum stability.[7][8] For extended storage, consider adding preservatives or stabilizers. |
| I've observed a decrease in the antioxidant activity of my stored this compound. Why is this happening? | A decrease in antioxidant activity is often linked to the degradation of the this compound structure.[1] The antioxidant capacity is related to the molecular weight and the presence of specific functional groups, which can be altered during degradation.[1] |
| Can I use additives to improve the stability of my this compound solution? | Yes, the addition of stabilizers can enhance the long-term stability of this compound solutions. Other polysaccharides, such as xanthan gum or chitosan, can act as thickening agents and stabilizers, preventing aggregation and maintaining the desired texture.[9][10][11] Antioxidants like ascorbic acid can be added to mitigate oxidative degradation.[12] |
| How do freeze-thaw cycles affect the stability of this compound solutions? | Repeated freeze-thaw cycles can negatively impact the stability of this compound solutions. These cycles can lead to changes in the physical structure of the polysaccharide, potentially causing aggregation, loss of water holding capacity, and a decrease in viscosity.[13][14][15][16] It is recommended to aliquot this compound solutions into single-use volumes to avoid repeated freezing and thawing. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound stability and analysis.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Humidity | Light Conditions | Duration |
| Lyophilized Powder | ≤ -20°C[13] | Low (in desiccator) | Protected from light | Long-term (Years) |
| Aqueous Solution (Sterile) | 2-8°C[5] | N/A | Protected from light | Short-term (Days to Weeks) |
| Aqueous Solution (with Preservatives) | 2-8°C | N/A | Protected from light | Medium-term (Weeks to Months) |
Table 2: Impact of Processing and Storage on this compound and Related Compounds
| Parameter | Condition | Observation | Reference |
| Antioxidant Activity | Storage of dried laver (Porphyra) at 40°C | This compound was the most stable antioxidant (>95% retention) after 15 days. | [17] |
| Phycoerythrin Stability | Thermal treatment at 90°C | Significant loss of phycoerythrin due to protein denaturation. | [18] |
| Freezing of Porphyra umbilicalis blades | Frozen at -20°C and -80°C for up to 12 months | Little to no effect on growth after thawing. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound stability.
Protocol 1: Accelerated Stability Testing of this compound Solutions
This protocol is designed to predict the long-term stability of this compound solutions by subjecting them to elevated stress conditions.[19][20]
1. Sample Preparation:
-
Prepare this compound solutions at the desired concentration in buffers of different pH values (e.g., pH 4, 7, and 9).
-
Filter-sterilize the solutions using a 0.22 µm filter to prevent microbial growth.
-
Aseptically dispense the solutions into sterile, sealed vials.
2. Storage Conditions:
-
Place the vials in stability chambers at various elevated temperatures (e.g., 40°C, 50°C, and 60°C) with controlled humidity (e.g., 75% RH).[21][22]
-
As a control, store a set of vials at the recommended long-term storage temperature (e.g., 4°C).
3. Time Points for Analysis:
-
For accelerated conditions, pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 6 months).[22]
-
For the control group, pull samples at time points relevant to the expected shelf life (e.g., 0, 6, 12, 18, and 24 months).
4. Analytical Methods for Stability Assessment:
-
Visual Inspection: Observe for any changes in color, clarity, or presence of particulate matter.
-
pH Measurement: Monitor for any significant shifts in pH.
-
Molecular Weight Analysis: Use Size Exclusion Chromatography (SEC-HPLC) to determine changes in the molecular weight distribution, which is a direct indicator of degradation.
-
Structural Integrity: Employ Fourier-Transform Infrared (FTIR) spectroscopy to detect changes in the characteristic functional groups of this compound.
-
Antioxidant Activity Assay (e.g., DPPH): Quantify the antioxidant capacity to assess the retention of biological activity.
5. Data Analysis:
-
Plot the degradation of this compound (e.g., decrease in molecular weight or antioxidant activity) as a function of time for each temperature.
-
Use the Arrhenius equation to model the degradation kinetics and predict the shelf life at the recommended storage temperature.[19][21]
Protocol 2: Determination of this compound Degradation using FTIR Spectroscopy
FTIR is a rapid and non-destructive technique to monitor structural changes in this compound.
1. Sample Preparation:
-
For solid samples, mix a small amount of lyophilized this compound with potassium bromide (KBr) and press into a pellet.
-
For liquid samples, a drop of the this compound solution can be cast as a thin film on a suitable IR-transparent window (e.g., CaF2).
2. FTIR Analysis:
-
Acquire the FTIR spectrum of the sample over a range of 4000 to 400 cm⁻¹.
-
Identify the characteristic peaks of this compound, including the broad O-H stretching band (~3400 cm⁻¹), C-H stretching (~2900 cm⁻¹), S=O stretching from sulfate (B86663) esters (~1250 cm⁻¹), and glycosidic C-O-C linkages (~1070 cm⁻¹).
3. Interpretation of Results:
-
A decrease in the intensity or a shift in the position of the glycosidic linkage peak can indicate depolymerization.
-
Changes in the sulfate ester peak may suggest desulfation.
-
The appearance of new peaks, such as a carbonyl peak (~1730 cm⁻¹), could indicate oxidative degradation.
Protocol 3: Assessment of Antioxidant Activity using the DPPH Radical Scavenging Assay
This assay measures the ability of this compound to scavenge the stable DPPH free radical, providing an indication of its antioxidant capacity.
1. Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of dilutions of the this compound sample in a suitable solvent (e.g., water or buffer).
-
Use ascorbic acid or Trolox as a positive control.
2. Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of the this compound samples and the positive control to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
3. Measurement:
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
4. Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound stability.
Caption: Experimental workflow for assessing and improving this compound stability.
Caption: Major degradation pathways affecting this compound stability.
References
- 1. Degradation of this compound from Porphyra haitanensis and the antioxidant activities of the degraded porphyrans with different molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Long-term storage of bionanodevices by freezing and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polysaccharides as Stabilizers for Polymeric Microcarriers Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xanthan gum - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Freeze-Thaw Cycles and Assessment of Short-Term Storage Stability on Serum Iron, Ferritin, and Transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of freeze–thaw cycle on physical and mechanical properties and damage characteristics of sandstone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Freeze–Thaw Cycles on Water Migration, Microstructure and Protein Oxidation in Cuttlefish - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dehydration, Rehydration and Thermal Treatment: Effect on Bioactive Compounds of Red Seaweeds Porphyra umbilicalis and Porphyra linearis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Accelerated Shelf-Life and Stability Testing of Hydrolyzed Corn Starch Films [mdpi.com]
- 21. lnct.ac.in [lnct.ac.in]
- 22. database.ich.org [database.ich.org]
Porphyran Characterization: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with porphyran (B1173511). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and characterization of this complex sulfated galactan.
Section 1: Extraction and Purification
This section addresses common issues related to obtaining high-quality this compound from raw seaweed sources.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for this compound extraction, and what yield can I expect?
A1: The most conventional and widely used method for this compound extraction is hot water extraction due to its simplicity and safety.[1][2] The yield of this compound is highly dependent on extraction parameters such as temperature, time, and the liquid-to-solid ratio.[1][3][4] Yields can range from approximately 8% to over 22%.[1][5] For instance, optimizing conditions using response surface methodology (RSM) has achieved yields of up to 22.15 ± 0.55%.[1][3][4]
Q2: My this compound yield is consistently low. What factors should I investigate?
A2: Low this compound yield can be attributed to several factors. Key parameters to optimize include extraction temperature, extraction time, and the liquid-to-solid ratio.[1][3] Temperatures around 90-100°C and extraction times of 120 minutes are often found to be optimal.[1][3][4] The physical state of the seaweed (e.g., powder vs. whole) and the number of extraction cycles also play a crucial role.[2] Additionally, pretreatment of the macroalgae to remove pigments and other impurities can enhance the efficiency of the extraction process.[2]
Troubleshooting Guide: Low Extraction Yield
If you are experiencing low yields, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for diagnosing low this compound extraction yield.
Q3: How do I remove protein contamination from my this compound extract?
A3: Protein is a common impurity in crude polysaccharide extracts. The Sevag method is a frequently used deproteination technique that utilizes a biphasic solvent system of chloroform (B151607) and n-butanol (typically in a 4:1 ratio) to denature and separate proteins from the aqueous polysaccharide solution.[2] Multiple rounds of this treatment may be necessary to achieve a high-purity sample.
Section 2: Structural Characterization
This section covers general questions and issues related to elucidating the complex structure of this compound.
Experimental Workflow: A General Overview
The characterization of this compound is a multi-step process requiring a combination of analytical techniques to determine its various structural features.
Caption: General experimental workflow for this compound characterization.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound I need to characterize?
A1: A complete characterization of this compound involves determining several key features:
-
Molecular Weight (Mw): Typically determined by High-Performance Gel Permeation Chromatography (HPGPC).[6]
-
Monosaccharide Composition: this compound is primarily composed of galactose and 3,6-anhydrogalactose, often with smaller amounts of glucose, fucose, or rhamnose.[1][6][7] This is analyzed by HPLC or GC-MS after acid hydrolysis.[7][8][9]
-
Glycosidic Linkages: The backbone consists of alternating 3-linked β-D-galactopyranose and 4-linked α-L-galactopyranose-6-sulfate or 3,6-anhydro-α-L-galactose residues.[10][11] These are determined using methylation analysis followed by GC-MS, or advanced NMR techniques.[12][13][14]
-
Sulfate and Pyruvate Content: The presence and quantity of sulfate and pyruvate groups are critical to this compound's structure and bioactivity.[11] Sulfate content is often measured by the BaCl2 turbidimetric method.[15]
Data Summary: Physicochemical Properties of this compound
The properties of this compound can vary significantly based on the species, harvest time, and extraction method. The table below summarizes typical quantitative data reported in the literature.
| Property | Typical Range / Value | Analytical Method(s) | References |
| Molecular Weight (Mw) | 2.01 x 10⁵ Da to 6.3 x 10⁵ Da | HPGPC | [6][7] |
| Sulfate Content | 5.8% to 15.57% | BaCl₂ Turbidimetry | [7][15][16] |
| Monosaccharide Ratio | Galactose:3,6-Anhydrogalactose ≈ 1.2:1 | GC-MS | [7] |
| Galactose:Rhamnose ≈ 5.3:1 | HPGPC | [1] | |
| Galactose:Glucose:Fucose ≈ 76.2:2.1:1 | LC | [6] |
Section 3: Spectroscopic and Thermal Analysis
This section provides guidance on using common spectroscopic and thermal methods for this compound characterization.
Frequently Asked Questions (FAQs)
Q1: What information can I get from an FTIR spectrum of my this compound sample?
A1: Fourier Transform Infrared (FTIR) spectroscopy is a reliable and rapid technique for confirming the presence of key functional groups in this compound.[7] Characteristic signals include a broad peak around 3400 cm⁻¹ (O-H stretching), a peak around 1230-1250 cm⁻¹ (S=O stretching of sulfate esters), a peak near 932 cm⁻¹ (indicating 3,6-anhydro-L-galactose), and a signal around 820 cm⁻¹ (C-O-S of sulfate groups).[7]
Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method)
-
Drying: Ensure the purified this compound sample is completely dry by lyophilization or oven drying at 60°C.
-
Grinding: Grind a small amount (1-2 mg) of the this compound sample with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogenous powder.
-
Pressing: Transfer the powder to a pellet-pressing die.
-
Vacuum: Briefly apply a vacuum to the die to remove trapped air.
-
Pelletizing: Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000–400 cm⁻¹.[7]
Q2: My NMR spectrum has very broad peaks, making interpretation impossible. What can I do?
A2: Peak broadening in NMR spectra of polysaccharides is a common problem. Several factors can contribute to this issue:
-
High Molecular Weight/Viscosity: this compound's large size leads to slow tumbling in solution, causing rapid relaxation and broad signals. Consider partial, controlled degradation of the polysaccharide to reduce its molecular weight.[17]
-
Poor Solubility: Incomplete dissolution of the sample creates an inhomogeneous solution. Ensure your sample is fully dissolved, which may require heating or extensive vortexing. Trying a different solvent like DMSO-d₆ instead of D₂O can sometimes help.[18]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metal ions can cause significant line broadening. Treat your sample with a chelating agent like EDTA to remove these impurities.
-
Instrumental Factors: Poor shimming of the spectrometer can also lead to broad peaks. Ensure the instrument is properly shimmed before acquiring data.[18]
Q3: What can thermal analysis (TGA/DSC) tell me about my this compound sample?
A3: Thermal analysis provides insights into the stability and physical transitions of this compound.
-
Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature.[19][20] A typical TGA thermogram for this compound will show an initial weight loss below 100°C corresponding to the evaporation of bound water, followed by major degradation at higher temperatures (e.g., >200°C), indicating its thermal decomposition point.[21]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled.[19][22] DSC can identify thermal events like glass transitions, melting, and crystallization. For this compound, an endothermic peak corresponding to water loss is often observed, and the glass transition temperature can provide information about its amorphous structure.[21][23]
References
- 1. Optimization of this compound Extraction from Pyropia yezoensis by Response Surface Methodology and Its Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in Porphyra haitanensis polysaccharides: Extraction, purification, structural insights, and their impact on gastrointestinal health and oxidative stress management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of this compound Extraction from <i>Pyropia yezoensis</i> by Response Surface Methodology and Its Lipid-Lowering Effects [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the Extraction, Physicochemical Characterization, and Digestibility of Sulfated Polysaccharides in Seaweed—Porphyra haitanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound from Porphyra haitanensis Enhances Intestinal Barrier Function and Regulates Gut Microbiota Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Monosaccharide Composition of Polysaccharides from Lycium barbarum L. by HPLC with Precolumn Derivatization [spkx.net.cn]
- 10. Expression and Characterization of a Novel β-Porphyranase from Marine Bacterium Wenyingzhuangia fucanilytica: A Biotechnological Tool for Degrading this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Revisiting Gas-chromatography/mass-spectrometry molar response factors for quantitative analysis (FID or TIC) of glycosidic linkages in polysaccharides produced by oral bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds | MDPI [mdpi.com]
- 14. This compound primary structure. An investigation using beta-agarase I from Pseudomonas atlantica and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of this compound from Porphyra haitanensis and the antioxidant activities of the degraded porphyrans with different molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Troubleshooting [chem.rochester.edu]
- 19. cores.research.asu.edu [cores.research.asu.edu]
- 20. ru.ac.za [ru.ac.za]
- 21. researchgate.net [researchgate.net]
- 22. Conceptual approach to thermal analysis and its main applications [redalyc.org]
- 23. researchgate.net [researchgate.net]
Porphyranase Activity and Stability Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges in porphyranase activity and stability optimization experiments.
Frequently Asked Questions (FAQs)
1. What is porphyranase and what does it do?
Porphyranase is a type of enzyme belonging to the glycoside hydrolase families, specifically GH16 and GH86.[1] Its primary function is to break down porphyran (B1173511), a complex sulfated polysaccharide found in the cell walls of red algae from the genus Porphyra.[1] This enzymatic degradation results in the production of smaller oligosaccharides, known as this compound-derived oligosaccharides (PYOs).
2. How is porphyranase activity typically measured?
Porphyranase activity is commonly determined by measuring the amount of reducing sugars released from the this compound substrate. A widely used method for this is the 3,5-dinitrosalicylic acid (DNS) assay.[2][3][4][5] In this colorimetric assay, the DNS reagent reacts with the reducing sugars produced by the enzymatic hydrolysis of this compound, resulting in a color change that can be measured spectrophotometrically at 540 nm.[5]
3. What are the optimal conditions for porphyranase activity?
The optimal conditions for porphyranase activity can vary depending on the specific enzyme and its source. Generally, these enzymes exhibit optimal activity in a neutral to slightly alkaline pH range and at moderate temperatures. For instance, a β-porphyranase from Wenyingzhuangia fucanilytica (Por16A_Wf) shows stable activity over a broad pH range of 3.5 to 11.0.[6] Another example, CcGH16-3, has a pH optimum between 7.5 and 8.0.[1]
4. What factors can influence the stability of porphyranase?
Several factors can affect the stability of porphyranase, including:
-
Temperature: Like most enzymes, porphyranases have an optimal temperature for activity and can be denatured at higher temperatures.
-
pH: Extreme pH values can lead to irreversible denaturation and loss of activity.
-
Additives: The presence of certain ions or chemical agents can either stabilize or destabilize the enzyme.
5. How can porphyranase activity and stability be improved?
Several strategies can be employed to enhance the activity and stability of porphyranase:
-
Protein Engineering: Techniques like directed evolution and site-directed mutagenesis can be used to create enzyme variants with improved catalytic efficiency and stability.
-
Immobilization: Attaching the enzyme to a solid support can enhance its stability and allow for easier reuse.[7][8][9][10]
-
Fusion Proteins: Creating a fusion protein with a stabilizing partner, such as a polymerization-inducing domain, has been shown to increase both activity and stability.
6. What are the potential applications of porphyranase and its products?
Porphyranase and the resulting this compound-derived oligosaccharides have several potential applications in the pharmaceutical and biotechnology sectors. The oligosaccharides have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[11][12][13][14][15] They have also been shown to alleviate nonalcoholic fatty liver disease (NAFLD) by modulating specific signaling pathways.[16][17]
Troubleshooting Guides
Low or No Enzyme Activity
Q: I am not observing any activity with my purified recombinant porphyranase. What could be the problem?
A: There are several potential reasons for a lack of enzyme activity. Here's a step-by-step troubleshooting guide:
-
Verify Protein Expression and Purification:
-
Confirm Expression: Run an SDS-PAGE gel with samples from pre- and post-induction to confirm that your protein is being expressed.[18]
-
Check Solubility: After cell lysis, analyze both the soluble (supernatant) and insoluble (pellet) fractions by SDS-PAGE. Your protein may be in inclusion bodies, which are insoluble aggregates of misfolded protein.[18]
-
Purification Issues: Ensure that your purification protocol is appropriate for your protein and that the buffers used are at the correct pH and ionic strength.[19]
-
-
Assess Assay Conditions:
-
Substrate Quality: Ensure that the this compound substrate is of good quality and has not degraded.
-
Buffer Composition: Verify the pH and composition of your assay buffer. The optimal pH for porphyranases is typically between 7.0 and 8.0.[1]
-
Enzyme Concentration: You may not be using a sufficient concentration of the enzyme in your assay. Try increasing the enzyme concentration.
-
-
Consider Enzyme Inactivation:
-
Improper Storage: Ensure the enzyme has been stored at the correct temperature and in a suitable buffer.
-
Presence of Inhibitors: Your buffer or substrate preparation may contain inhibitors.
-
Protein Expression and Purification Issues
Q: My recombinant porphyranase is expressed but is found in the insoluble fraction (inclusion bodies). What can I do?
A: The formation of inclusion bodies is a common issue in recombinant protein expression, especially in bacterial hosts like E. coli.[18] Here are some strategies to improve the solubility of your protein:
-
Lower Expression Temperature: Reducing the induction temperature (e.g., to 18-25°C) can slow down protein synthesis, allowing more time for proper folding.[18][20]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression.[20]
-
Use a Different Expression Host: Some E. coli strains are specifically designed to enhance the solubility of recombinant proteins.
-
Co-express with Chaperones: Chaperone proteins can assist in the proper folding of your target protein.
-
Optimize Codons: If your porphyranase gene contains codons that are rare in the expression host, this can lead to misfolding. Optimizing the codon usage can improve expression.[21]
-
Solubilization and Refolding: If the above methods fail, you can purify the inclusion bodies and then attempt to solubilize and refold the protein. This typically involves using denaturants like urea (B33335) or guanidinium (B1211019) hydrochloride, followed by a refolding step.
Q: I have a low yield of purified porphyranase. How can I optimize the yield?
A: Optimizing the yield of a recombinant protein often requires a multi-faceted approach:
-
Optimize Expression Conditions: Experiment with different induction times, temperatures, and inducer concentrations to find the optimal balance for high-level expression of soluble protein.[20][22][23][24][25]
-
Improve Lysis Efficiency: Ensure that your cell lysis method is efficient to release the maximum amount of intracellular protein.
-
Refine Purification Strategy:
-
Affinity Tag Placement: The position of an affinity tag (e.g., His-tag) can sometimes affect protein folding and expression. Consider moving the tag to the other terminus of the protein.[20]
-
Binding and Elution Conditions: Optimize the buffer conditions for binding to and elution from your chromatography resin to minimize protein loss.[19]
-
Quantitative Data Summary
Table 1: Biochemical Properties of Characterized Porphyranases
| Enzyme Name | Source Organism | Glycoside Hydrolase Family | Optimal pH | Optimal Temperature (°C) |
| Por16A_Wf | Wenyingzhuangia fucanilytica | GH16 | 3.5 - 11.0 | - |
| CcGH16-3 | Chondrus crispus | GH16 | 7.5 - 8.0 | - |
Note: Data for optimal temperature for Por16A_Wf was not available in the provided search results.
Experimental Protocols
Protocol 1: Porphyranase Activity Assay using the DNS Method
This protocol describes the measurement of porphyranase activity by quantifying the release of reducing sugars from this compound using the 3,5-dinitrosalicylic acid (DNS) method.[2][3][4][5]
Materials:
-
This compound solution (1% w/v in assay buffer)
-
Purified porphyranase enzyme solution
-
DNS reagent
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5)
-
Glucose or galactose standard solutions (for standard curve)
-
Spectrophotometer
-
Water bath
Procedure:
-
Preparation of DNS Reagent:
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of deionized water with gentle heating.
-
In a separate beaker, dissolve 30 g of sodium potassium tartrate in 20-30 mL of water.
-
Slowly add the sodium potassium tartrate solution to the DNS solution.
-
Add 20 mL of 2 N NaOH.
-
Bring the final volume to 100 mL with deionized water and store in a dark bottle.[5]
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, mix 450 µL of the 1% this compound solution with 50 µL of the porphyranase enzyme solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Prepare a blank by adding the enzyme to the substrate immediately before the stopping step.
-
-
Stopping the Reaction and Color Development:
-
Measurement:
-
Standard Curve and Calculation:
-
Prepare a standard curve using known concentrations of glucose or galactose.
-
Determine the concentration of reducing sugars released in your samples by comparing their absorbance to the standard curve.
-
One unit (U) of porphyranase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.
-
Protocol 2: Thermal Stability Assay of Porphyranase
This protocol is for determining the thermal stability of a porphyranase enzyme.
Materials:
-
Purified porphyranase enzyme solution
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.5)
-
PCR tubes or microcentrifuge tubes
-
Thermocycler or water baths set to different temperatures
-
Materials for the porphyranase activity assay (see Protocol 1)
Procedure:
-
Enzyme Incubation:
-
Aliquot the purified porphyranase solution into separate tubes.
-
Incubate the tubes at various temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C, 80°C) for a set period (e.g., 1 hour).
-
Include a control sample kept on ice or at 4°C.
-
-
Residual Activity Measurement:
-
After incubation, cool all the tubes on ice.
-
Measure the residual activity of the enzyme in each tube using the porphyranase activity assay described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of residual activity for each temperature compared to the control sample (which is considered 100% activity).
-
Plot the percentage of residual activity against the incubation temperature to generate a thermal stability profile of the enzyme.
-
Visualizations
Experimental and Logical Workflows
Caption: General experimental workflow for porphyranase characterization.
Caption: Troubleshooting workflow for low porphyranase activity.
Signaling Pathways
Caption: Signaling pathways modulated by PYOs in NAFLD.
References
- 1. researchgate.net [researchgate.net]
- 2. static.igem.wiki [static.igem.wiki]
- 3. static.igem.org [static.igem.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. benchchem.com [benchchem.com]
- 6. Expression and Characterization of a Novel β-Porphyranase from Marine Bacterium Wenyingzhuangia fucanilytica: A Biotechnological Tool for Degrading this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of this compound from Porphyra haitanensis and the antioxidant activities of the degraded porphyrans with different molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enhancement of the Antioxidant and Antimicrobial Activities of this compound through Chemical Modification with Tyrosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound-derived oligosaccharides alleviate NAFLD and related cecal microbiota dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. google.com [google.com]
- 19. Troubleshooting Purification Methods [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. goldbio.com [goldbio.com]
- 22. Is it possible to optimize the protein production yield by the generation of homomultimeric fusion enzymes? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimizing the yield of recombinant pharmaceutical proteins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Preventing porphyran degradation during processing
Welcome to the technical support center for porphyran (B1173511) processing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing this compound degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation during processing?
A1: this compound degradation during processing is primarily caused by a combination of chemical, enzymatic, and physical factors. Key contributors include:
-
High Temperatures: Thermal degradation can occur during hot water extraction, leading to the hydrolysis of glycosidic bonds and a reduction in molecular weight.[1]
-
Extreme pH: Both acidic and alkaline conditions can lead to the breakdown of this compound's polysaccharide structure. Acid hydrolysis can cleave glycosidic linkages, while strong alkaline conditions at high temperatures, though sometimes used to modify properties, can also cause degradation.
-
Enzymatic Activity: this compound is susceptible to degradation by various enzymes, such as porphyranases and other glycoside hydrolases, which may be naturally present in the algal source material.[2]
-
Oxidative Damage: Reactive oxygen species (ROS) can cause oxidative degradation of this compound. This can be initiated by exposure to light and oxygen, or through chemical reactions, such as those involving free radicals generated by ascorbate (B8700270) and hydrogen peroxide.[3][4][5]
Q2: How can I minimize this compound degradation during extraction?
A2: To minimize this compound degradation during extraction, it is crucial to control the extraction conditions carefully. Consider the following strategies:
-
Optimize Temperature and Time: While higher temperatures can increase yield, they also accelerate degradation. It is important to find a balance. For example, hot water extraction is often performed at temperatures ranging from 80°C to 100°C for several hours.[6] Shorter extraction times can help reduce thermal degradation.
-
Control pH: Maintain a neutral or slightly alkaline pH during extraction, unless specific modifications are intended. Avoid strongly acidic conditions which can cause significant hydrolysis.
-
Enzyme Inactivation: Endogenous enzymes can be denatured and inactivated by heat. A common method is to heat the initial algal suspension to 90-100°C for a short period (e.g., 10 minutes) to stop enzymatic activity before proceeding with the main extraction.[7]
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or alpha-tocopherol, to the extraction solvent may help to quench free radicals and reduce oxidative degradation.
-
Work in an Inert Atmosphere: To minimize oxidation, consider performing the extraction and subsequent processing steps under an inert atmosphere, such as nitrogen or argon, to limit exposure to oxygen.
Q3: What are the best practices for purifying this compound while maintaining its integrity?
A3: During purification, the goal is to remove impurities like proteins, pigments, and salts without causing further degradation of the this compound. Best practices include:
-
Gentle Protein Removal: Use methods like the Sevag procedure (chloroform:n-butanol) to remove proteins, which is generally considered a mild method.
-
Avoid Harsh Chemicals: Minimize the use of strong acids or bases during purification steps.
-
Controlled Precipitation: Use ethanol (B145695) or isopropanol (B130326) to precipitate the this compound from the aqueous extract. This should be done at a low temperature (e.g., 4°C) to enhance precipitation and minimize degradation.
-
Dialysis and Lyophilization: Utilize dialysis against deionized water to remove low molecular weight impurities and salts. Follow this with lyophilization (freeze-drying) to obtain a stable, dry powder. Lyophilization is preferred over oven-drying as it avoids thermal degradation.
Q4: How does storage affect this compound stability?
A4: this compound is susceptible to degradation during storage, especially in the presence of moisture, light, and oxygen. High water activity can accelerate lipid oxidation, which in turn can affect the stability of this compound.[4] For long-term stability, this compound should be stored as a lyophilized powder in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C).
Troubleshooting Guides
Issue 1: Low Yield of High Molecular Weight this compound
| Possible Cause | Troubleshooting Step |
| Excessive Thermal Degradation | Reduce the extraction temperature and/or time. Consider using a lower temperature for a longer duration. |
| Acid Hydrolysis | Ensure the pH of your extraction solvent is neutral or slightly alkaline. Avoid any acidic conditions. |
| Enzymatic Degradation | Incorporate an enzyme inactivation step at the beginning of your extraction protocol (e.g., heating at 90-100°C for 10 minutes).[7] |
| Oxidative Damage | Add an antioxidant to your extraction buffer and/or perform the extraction under an inert atmosphere. |
Issue 2: Inconsistent Biological Activity of this compound Batches
| Possible Cause | Troubleshooting Step |
| Variable Molecular Weight | This is likely due to inconsistent degradation between batches. Standardize your extraction and purification protocol to ensure consistent processing conditions (temperature, time, pH). |
| Presence of Contaminants | Improve your purification process. Ensure complete removal of proteins and other bioactive molecules that could interfere with your assay. |
| Structural Changes | Harsh processing conditions can alter the delicate structure of this compound, affecting its bioactivity. Use milder extraction and purification methods. |
Data Presentation
Table 1: Influence of Processing Parameters on this compound Stability
| Parameter | Condition | Effect on this compound Integrity | Recommendation for Minimizing Degradation |
| Temperature | High (>100°C) | Increased degradation (hydrolysis of glycosidic bonds) | Optimize for the lowest effective temperature and time |
| Low (e.g., 4°C) | High stability | Ideal for storage and precipitation steps | |
| pH | Acidic (< 4) | Hydrolysis of glycosidic bonds | Maintain neutral or slightly alkaline conditions |
| Alkaline (> 9) | Can cause degradation at high temperatures | Use with caution and at controlled temperatures | |
| Enzymes | Porphyranases | Rapid degradation of the polysaccharide backbone | Heat inactivation prior to extraction |
| Oxygen & Light | Presence | Oxidative degradation | Work under an inert atmosphere and protect from light |
| Moisture | High | Can promote degradative chemical reactions | Store as a lyophilized powder in a desiccated environment |
Experimental Protocols
Protocol: Extraction of this compound with Minimized Degradation
This protocol incorporates steps to mitigate the primary causes of this compound degradation.
1. Pre-treatment and Enzyme Inactivation: a. Wash fresh or dried Porphyra biomass with distilled water to remove salts and debris. b. Suspend the biomass in distilled water at a 1:20 (w/v) ratio. c. Heat the suspension to 95°C for 10 minutes with gentle stirring to inactivate endogenous enzymes.[7] d. Immediately cool the suspension in an ice bath.
2. Extraction: a. Adjust the pH of the suspension to 8.0 with a dilute NaOH solution. b. Heat the suspension to 85°C for 2 hours with continuous stirring. c. Cool the mixture to room temperature.
3. Initial Purification: a. Centrifuge the extract at 5000 x g for 20 minutes to pellet solid debris. b. Collect the supernatant and filter it through cheesecloth to remove any remaining particulates.
4. Deproteination: a. To the supernatant, add Sevag reagent (chloroform:n-butanol, 4:1 v/v) at a 1:4 ratio (reagent:extract). b. Shake the mixture vigorously for 30 minutes. c. Centrifuge at 5000 x g for 15 minutes to separate the phases. d. Carefully collect the upper aqueous phase. e. Repeat the deproteination step until no protein precipitate is visible at the interface.
5. Precipitation: a. Add cold absolute ethanol to the aqueous phase to a final concentration of 75% (v/v) while gently stirring. b. Store the mixture at 4°C overnight to allow for complete precipitation of the this compound. c. Centrifuge at 5000 x g for 20 minutes to collect the this compound precipitate. d. Wash the pellet with 95% ethanol and centrifuge again.
6. Final Purification and Drying: a. Re-dissolve the this compound pellet in a minimal amount of distilled water. b. Transfer the solution to dialysis tubing (e.g., 12-14 kDa MWCO) and dialyze against deionized water for 48 hours, changing the water frequently. c. Freeze the dialyzed this compound solution at -80°C and then lyophilize to obtain a dry powder. d. Store the lyophilized this compound at -20°C in a desiccated, light-protected container.
Method for Assessing this compound Degradation:
-
Size Exclusion Chromatography (SEC): HPLC-SEC is a reliable method to monitor changes in the molecular weight distribution of this compound.[8][9][10] A decrease in the average molecular weight or the appearance of lower molecular weight peaks is indicative of degradation.
Mandatory Visualizations
References
- 1. Emulsifying ability of this compound prepared from dried nori, Porphyra yezoensis, a red alga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and oligo-porphyran originating from red algae Porphyra: Preparation, biological activities, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of this compound from Porphyra haitanensis and the antioxidant activities of the degraded porphyrans with different molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Extraction Techniques, Biological Activities and Health Benefits of Marine Algae Enteromorpha prolifera Polysaccharide [frontiersin.org]
- 8. phenomenex.com [phenomenex.com]
- 9. Characterization of dissolved organic matter using high-performance liquid chromatography (HPLC)-size exclusion chromatography (SEC) with a multiple wavelength absorbance detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jascoinc.com [jascoinc.com]
Scaling up porphyran production for commercial use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up porphyran (B1173511) production for commercial use.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound extraction and purification.
| Problem | Possible Causes | Recommended Solutions |
| Low this compound Yield | 1. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-liquid ratio.[1][2] 2. Inadequate Pre-treatment: Failure to remove lipids and pigments that can interfere with extraction.[3] 3. Raw Material Quality: Low this compound content in the seaweed variety or seasonal variation.[4] 4. Insufficient Cell Wall Disruption: The complex structure of the algal cell wall hinders polysaccharide release. | 1. Optimize Extraction Conditions: For hot water extraction, optimal conditions are often around 90-100°C for 2-4 hours with a liquid-to-solid ratio of approximately 30:1 (mL/g).[1][5][6] Consider using response surface methodology (RSM) to systematically optimize these parameters for your specific raw material.[1][2] 2. Implement Pre-treatment: Wash the dried seaweed powder with ethanol (B145695) or acetone (B3395972) to remove lipids and pigments before the main extraction.[3][6] 3. Source High-Quality Raw Material: Select Porphyra species known for high this compound content and consider the harvesting season.[4] 4. Enhance Extraction Efficiency: Consider alternative methods like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) to improve cell wall disruption and shorten extraction times.[5][7] |
| High Viscosity of Extract | 1. High Concentration of Polysaccharides: Efficient extraction can lead to a highly concentrated and viscous solution. 2. Presence of Other Gelling Polysaccharides: Co-extraction of other hydrocolloids. | 1. Dilute the Extract: Increase the liquid-to-solid ratio during extraction or dilute the extract with water before filtration.[7] 2. Enzymatic Treatment: Use specific enzymes to selectively degrade viscosity-inducing polysaccharides without affecting this compound. 3. Optimize Filtration: Use a larger filter surface area or apply pressure or vacuum filtration. Diatomaceous earth can be used as a filter aid.[8] |
| Persistent Protein Contamination | 1. Inefficient Deproteinization: Single-step deproteinization may not be sufficient. 2. Protein-Polysaccharide Complexes: Strong associations between proteins and this compound. | 1. Repeat Deproteinization: Perform multiple rounds of the Sevag method until no protein precipitate is visible at the interface.[5][9] 2. Alternative Deproteinization Methods: Consider using trichloroacetic acid (TCA) precipitation or enzymatic protein degradation. Be aware that TCA can potentially degrade polysaccharides.[5] 3. Ion Exchange Chromatography: This can be used as a final polishing step to separate charged this compound from residual proteins.[10] |
| Incomplete Ethanol Precipitation | 1. Insufficient Ethanol Concentration: The final ethanol concentration may not be high enough to precipitate all the this compound. 2. Low this compound Concentration: If the this compound concentration in the extract is too low, precipitation may be inefficient. 3. Inadequate Incubation: Insufficient time or suboptimal temperature for precipitation. | 1. Increase Ethanol Volume: Add at least 2.5 to 4 volumes of cold 95% ethanol to the aqueous extract.[1][8][11] 2. Concentrate the Extract: Before adding ethanol, concentrate the aqueous extract using rotary evaporation to increase the polysaccharide concentration.[8] 3. Optimize Incubation: Allow the mixture to stand at 4°C for at least 12-24 hours to ensure complete precipitation.[1][8] |
| Discolored this compound Product | 1. Pigment Co-extraction: Incomplete removal of pigments like chlorophyll (B73375) and phycobiliproteins during pre-treatment. 2. Maillard Reaction: Browning can occur due to reactions between amino acids and reducing sugars at high extraction temperatures. | 1. Thorough Pre-treatment: Ensure effective depigmentation with organic solvents before hot water extraction.[3] 2. Activated Carbon Treatment: Treat the aqueous extract with activated carbon to adsorb pigments before precipitation. 3. Optimize Extraction Temperature and Time: Avoid excessively high temperatures or prolonged extraction times to minimize the Maillard reaction. |
Experimental Protocols
Hot Water Extraction of this compound
This protocol describes a standard method for extracting this compound from dried Porphyra seaweed.
Materials:
-
Dried Porphyra powder
-
Distilled water
-
Ethanol (95%)
-
Beakers and flasks
-
Heating mantle or water bath with stirring capability
-
Centrifuge and centrifuge tubes
-
Filtration apparatus (e.g., filter paper, vacuum filtration system)
-
Freeze-dryer or drying oven
Procedure:
-
Pre-treatment: Weigh the desired amount of dried Porphyra powder. Add the powder to a flask and wash with 10 volumes of 80% ethanol at room temperature for 12 hours to remove lipids, pigments, and other small molecules. Filter and discard the ethanol. Repeat the wash if necessary. Dry the seaweed powder.[8]
-
Extraction: Add the pre-treated seaweed powder to a flask with distilled water at a liquid-to-solid ratio of 30:1 (mL/g). Heat the mixture to 90-100°C and maintain it for 2-4 hours with constant stirring.[1][5]
-
Separation: After extraction, cool the mixture to room temperature. Centrifuge the mixture at approximately 5000 x g for 20 minutes to pellet the solid residue.[8]
-
Filtration: Carefully decant the supernatant. For clearer extract, filter the supernatant through diatomaceous earth or multiple layers of cheesecloth followed by filter paper.[8]
-
Concentration (Optional): To reduce the volume for precipitation, concentrate the filtrate using a rotary evaporator.
-
Precipitation: Slowly add 4 volumes of cold 95% ethanol to the filtrate while stirring. Allow the mixture to stand at 4°C for 12-24 hours to precipitate the this compound.[1][8]
-
Collection: Collect the precipitated this compound by centrifugation at 5000 x g for 20 minutes. Discard the supernatant.[8]
-
Washing: Wash the this compound pellet with 95% ethanol to remove residual water and low molecular weight impurities. Repeat the wash two more times.
-
Drying: Dry the purified this compound pellet in a freeze-dryer or a drying oven at a moderate temperature (e.g., 60°C) to a constant weight.
Deproteinization using the Sevag Method
This protocol details the removal of protein contaminants from the aqueous this compound extract.
Materials:
-
Aqueous this compound extract
-
Sevag reagent (Chloroform : n-butanol, 4:1 v/v)
-
Separatory funnel or centrifuge tubes
-
Centrifuge
Procedure:
-
Mixing: In a separatory funnel or a large centrifuge tube, mix the aqueous this compound extract with the Sevag reagent at a ratio of 2:1 (extract:reagent).[12][13]
-
Shaking: Shake the mixture vigorously for about 15-30 minutes to create an emulsion. This allows the solvent to denature and extract the proteins.
-
Separation: Centrifuge the emulsion at approximately 3500 rpm for 10 minutes to break the emulsion and separate the phases.[9] Three layers will form: an upper aqueous layer containing the polysaccharide, a middle layer of denatured protein at the interface, and a lower organic solvent layer.[14]
-
Collection: Carefully collect the upper aqueous layer containing the this compound.
-
Repetition: Repeat steps 1-4 with the collected aqueous layer until no more protein precipitate is observed at the interface.[5]
-
The deproteinized aqueous solution is now ready for ethanol precipitation to recover the purified this compound.
Signaling Pathway and Workflow Diagrams
Caption: Workflow for this compound Extraction and Purification.
Caption: this compound-induced Apoptosis via Caspase-3 Activation.[10]
Caption: this compound's Role in Regulating Lipid Metabolism.[15][16]
Frequently Asked Questions (FAQs)
1. What is the optimal raw material for this compound production?
The ideal raw material is dried seaweed from the Porphyra genus, such as Porphyra yezoensis or Porphyra haitanensis. The this compound content can vary based on the species, geographical location, and harvesting season. It is advisable to source from reputable suppliers who can provide information on the polysaccharide content.
2. How can I improve the purity of my this compound extract?
To enhance purity, a multi-step approach is recommended. Start with a thorough pre-treatment of the raw material with a solvent like ethanol to remove pigments and lipids.[3] During purification, repeat the deproteinization step (e.g., Sevag method) multiple times until no more protein precipitate is formed.[5] For very high purity applications, consider using downstream chromatographic techniques like ion exchange or size-exclusion chromatography.[10]
3. My this compound yield is consistently below 10%. What are the most likely reasons?
Low yields are often due to suboptimal extraction conditions. The most critical factors are extraction temperature, duration, and the liquid-to-solid ratio.[1] Ensure you are using temperatures between 90-100°C and a sufficiently long extraction time (2-4 hours). Also, verify that your liquid-to-solid ratio is adequate, typically around 30:1 (mL/g), to allow for efficient dissolution of the polysaccharide.[1][5] The quality of the raw material itself could also be a factor.
4. Is it necessary to perform deproteinization?
Yes, deproteinization is a crucial step for obtaining high-purity this compound. Crude extracts can contain a significant amount of protein which can interfere with the biological activity and characterization of this compound. The Sevag method is a widely used and effective technique for this purpose.[1][5]
5. What are the key differences between hot water extraction and other methods like microwave-assisted extraction (MAE)?
Hot water extraction is a conventional, simple, and cost-effective method.[1] However, it can be time-consuming and may lead to some thermal degradation of the polysaccharide. MAE uses microwave energy to heat the solvent and disrupt the algal cell walls more efficiently, often resulting in shorter extraction times and potentially higher yields.[7] The choice of method depends on the desired scale of production, available equipment, and the specific characteristics of the this compound to be extracted.
6. How does this compound exert its anti-cancer effects?
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms is the activation of caspase-3, an essential enzyme in the apoptotic pathway.[10] By activating caspase-3, this compound triggers a cascade of events that lead to the dismantling of the cancer cell.
7. What is the mechanism behind this compound's lipid-lowering activity?
This compound can help reduce lipid accumulation by modulating key signaling pathways in fat metabolism. It activates AMP-activated protein kinase (AMPK), which in turn promotes the breakdown of fats (lipolysis) and inhibits their synthesis (lipogenesis).[15][16]
8. How should I store purified this compound to ensure its stability?
Purified this compound should be stored as a dried powder in a cool, dark, and dry place. It is hygroscopic, so it should be kept in a tightly sealed container to prevent moisture absorption. For long-term storage, keeping it at -20°C is recommended. The stability of this compound in solution is lower, so solutions should be freshly prepared or stored at 4°C for short periods. For longer-term storage in solution, sterile filtration and storage at -20°C or -80°C is advisable.
References
- 1. Optimization of this compound Extraction from Pyropia yezoensis by Response Surface Methodology and Its Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. FAO - Porphyra spp [fao.org]
- 5. Recent progress in Porphyra haitanensis polysaccharides: Extraction, purification, structural insights, and their impact on gastrointestinal health and oxidative stress management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Technologies for Seaweed Polysaccharides Extraction and Their Use in Food with Therapeutically Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KR20120113158A - Processing method of oligo -porphyran from porphyra sp - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 12. researchgate.net [researchgate.net]
- 13. Deproteinization of Polysaccharide from the Stigma Maydis by Sevag Method | Scientific.Net [scientific.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound From Porphyra haitanensis Alleviates Obesity by Reducing Lipid Accumulation and Modulating gut Microbiota Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound From Porphyra haitanensis Alleviates Obesity by Reducing Lipid Accumulation and Modulating gut Microbiota Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent Porphyran Quality
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent, high-quality porphyran (B1173511) for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality consistency important?
A1: this compound is a sulfated polysaccharide extracted from red algae of the genus Porphyra (now often classified as Pyropia).[1] It is composed of repeating units of D-galactose, L-galactose, 3,6-anhydro-L-galactose, and 6-O-methyl-D-galactose, with sulfate (B86663) esters.[1] The consistency of this compound's quality—defined by its molecular weight, degree of sulfation, and monosaccharide composition—is critical for reproducible results in biological and pharmaceutical studies, as these structural features directly influence its bioactivity, such as antioxidant and anti-inflammatory effects.[2]
Q2: What are the key parameters that influence the quality of extracted this compound?
A2: The primary factors influencing this compound quality are the extraction method and the conditions employed. Key parameters include extraction temperature, time, and the liquid-to-solid ratio.[3] Additionally, pre-treatment steps, such as the use of alkali, can significantly alter the chemical structure and functional properties of the this compound, for instance, by increasing the 3,6-anhydrogalactose content, which enhances gelling properties.[1] The source of the algae and its cultivation conditions can also introduce variability.[4]
Q3: Which analytical techniques are recommended for this compound quality control?
A3: A combination of analytical techniques is recommended for comprehensive quality control of this compound. Fourier-transform infrared spectroscopy (FTIR) is used to identify characteristic functional groups, such as sulfate esters and the pyranose ring.[5] Ultraviolet-visible (UV-vis) spectroscopy can be used to detect residual proteins.[5] For detailed structural analysis and determination of monosaccharide composition, techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed.[5][6] Molecular weight can be determined using size-exclusion chromatography.[7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and purification.
Low this compound Yield
Problem: The final yield of this compound is lower than expected.
| Possible Cause | Suggested Solution | Citation |
| Inefficient Extraction | Optimize extraction parameters such as temperature, time, and liquid-to-solid ratio. Response surface methodology can be employed to find the optimal conditions. For Pyropia yezoensis, optimal conditions have been reported as 100°C for 120 minutes with a liquid-to-solid ratio of 29.32 mL/g. | [3] |
| Suboptimal pH | The pH of the extraction medium can influence yield. Adjusting the pH, for instance to alkaline conditions (e.g., pH 11), has been shown to improve the yield of total sugar and 3,6-anhydrogalactose. | [1] |
| Precipitation Loss | This compound is often precipitated using alcohol (e.g., ethanol (B145695) or isopropanol). Ensure the correct concentration of alcohol is used and that precipitation occurs at a low temperature (e.g., 4°C) for a sufficient duration to maximize recovery. | [5] |
Inconsistent Bioactivity
Problem: Different batches of extracted this compound show significant variability in biological assays.
| Possible Cause | Suggested Solution | Citation |
| Structural Heterogeneity | The extraction process can affect the structure and therefore the bioactivity of this compound. Standardize the extraction protocol, including temperature, time, pH, and any pre-treatment steps, to ensure batch-to-batch consistency. | |
| Residual Protein Contamination | Proteins co-extracted with this compound can interfere with biological assays. Employ a deproteinization step, such as the Sevag method, to remove protein contaminants. | |
| Variable Sulfate Content | The degree and position of sulfation are critical for many of this compound's biological activities. Use analytical techniques like FTIR or elemental analysis to monitor the sulfate content of each batch. | [5][8] |
Poor Gelling Properties
Problem: The extracted this compound does not form a gel or the gel is very weak.
| Possible Cause | Suggested Solution | Citation |
| Low 3,6-Anhydrogalactose (3,6-AG) Content | The gelling ability of this compound is related to its 3,6-AG content. An alkaline pre-treatment of the raw seaweed material can increase the 3,6-AG content by converting L-galactose-6-sulfate to 3,6-anhydro-L-galactose. | [1] |
| Inappropriate Concentration | Gel formation is concentration-dependent. Ensure that the this compound concentration is sufficient for gelation. | [9] |
Experimental Protocols
Protocol 1: Hot Water Extraction of this compound
This protocol is a standard method for extracting this compound from dried seaweed.
-
Preparation of Seaweed: Wash the dried Porphyra/Pyropia seaweed with distilled water to remove salts and debris. Dry the seaweed at 60°C and then grind it into a fine powder.
-
Extraction:
-
Filtration: Filter the hot mixture through cheesecloth and then centrifuge to remove the solid residue.
-
Concentration and Precipitation:
-
Concentrate the supernatant under reduced pressure.
-
Precipitate the this compound by adding ethanol to a final concentration of 75% (v/v) and leaving it overnight at 4°C.
-
-
Recovery: Collect the precipitate by centrifugation, wash it with ethanol, and then lyophilize to obtain crude this compound.
Protocol 2: Deproteinization using the Sevag Method
This protocol is used to remove protein contamination from the crude this compound extract.
-
Dissolution: Dissolve the crude this compound in distilled water to a concentration of approximately 20 g/L.
-
Sevag Reagent: Prepare the Sevag reagent by mixing chloroform (B151607) and n-butanol in a 4:1 ratio (v/v).
-
Extraction:
-
Add the Sevag reagent to the this compound solution at a 1:3 ratio (v/v).
-
Shake the mixture vigorously for 30 minutes.
-
Centrifuge the emulsion to separate the phases.
-
-
Collection: Carefully collect the upper aqueous phase containing the deproteinized this compound.
-
Repeat: Repeat the extraction process until no protein precipitate is visible at the interface.
-
Dialysis and Lyophilization: Dialyze the aqueous phase against distilled water for 48 hours and then lyophilize to obtain purified this compound.
Data Presentation
Table 1: Optimized Hot Water Extraction Parameters for this compound from Pyropia yezoensis
| Parameter | Optimal Value | This compound Yield (%) | Citation |
| Temperature | 100 °C | 22.15 ± 0.55 | |
| Time | 120 min | 22.15 ± 0.55 | |
| Liquid-to-Solid Ratio | 29.32 mL/g | 22.15 ± 0.55 |
Table 2: Physicochemical Properties of this compound
| Property | Reported Value | Citation |
| Sulfate Content | 11.1% | [8] |
| D-galactose Content | 16.1% | [8] |
| 3,6-anhydrogalactose Content | 10.1% | [8] |
| 6-O-methyl D-galactose Content | 7.81% | [8] |
| Gelling Strength | 241 g/cm² | [9] |
| Gelling Temperature | 35.8 °C | [9] |
| Melting Temperature | 70.7 ± 0.4 °C | [9] |
| Molecular Weight | 16,280 Da | [8] |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for common this compound quality issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Health Functionality and Quality Control of Laver (Porphyra, Pyropia): Current Issues and Future Perspectives as an Edible Seaweed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of this compound Extraction from Pyropia yezoensis by Response Surface Methodology and Its Lipid-Lowering Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancement of the Antioxidant and Antimicrobial Activities of this compound through Chemical Modification with Tyrosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
Addressing batch-to-batch variability of porphyran extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of batch-to-batch variability in porphyran (B1173511) extracts.
Troubleshooting Guide
This guide is designed to help you systematically identify and resolve issues related to inconsistent experimental results when working with different batches of this compound extract.
Question: My current batch of this compound extract shows significantly lower biological activity (e.g., antioxidant, anti-inflammatory) compared to previous batches. How can I troubleshoot this?
Answer:
Inconsistent biological activity is a frequent challenge stemming from the inherent variability of natural products.[1] Follow this workflow to diagnose and address the issue:
Step 1: Verify Raw Material and Extraction Parameters
The primary source of variability often lies in the raw material itself or the extraction process.[1][2][3]
-
Raw Material Verification:
-
Source and Seasonality: Confirm the species of Porphyra and, if possible, the geographic origin and harvest season. The chemical composition, including the content of bioactive components, can vary significantly with the season.[4][5] For instance, the total dietary fiber and amino acid content of Porphyra yezoensis has been shown to fluctuate depending on the month of harvest.
-
Storage Conditions: Review the storage conditions of the raw seaweed material. Improper storage can lead to degradation of key compounds.
-
-
Extraction Protocol Review:
-
Consistency: Ensure that the extraction parameters (temperature, time, solvent-to-solid ratio, pH) were identical to those used for previous, effective batches. Even minor deviations can significantly alter the composition of the extract.[1]
-
Solvent Quality: Verify the source and purity of the solvent used for extraction.
-
Step 2: Chemical and Physical Characterization of the this compound Extract
If the raw material and extraction protocol appear consistent, the next step is to characterize the extract to identify any compositional differences.
-
Physicochemical Properties: Compare the color, solubility, and pH of the current extract with previous batches.
-
Spectroscopic Analysis (FT-IR): Perform Fourier-Transform Infrared (FT-IR) spectroscopy to obtain a chemical fingerprint of the polysaccharide. The region between 950 and 1200 cm⁻¹ is particularly informative for carbohydrates and can reveal differences in major chemical groups.[6][7][8]
-
Molecular Weight Determination (HPGPC): Use High-Performance Gel Permeation Chromatography (HPGPC) to determine the molecular weight distribution of the this compound. Biological activity can be dependent on the molecular weight of the polysaccharide.[9][10][11]
-
Chromatographic Fingerprinting (HPLC): High-Performance Liquid Chromatography (HPLC) can be used to generate a "fingerprint" of the extract. Comparing the chromatograms of different batches can reveal variations in the presence and quantity of specific components.[2]
Step 3: Standardize the Extract by Bioactivity
If chemical and physical analyses reveal significant differences, you may need to standardize your extracts based on a specific biological activity.
-
Select a Key Bioassay: Choose a reliable and repeatable bioassay that reflects the intended application of your extract (e.g., DPPH assay for antioxidant activity, MTT assay for cytotoxicity).
-
Determine the Effective Concentration: Test serial dilutions of each new batch to determine the concentration that produces a desired level of biological activity (e.g., the IC50 value).
-
Adjust Experimental Concentrations: Adjust the concentrations of different batches used in your experiments to achieve a consistent biological effect.
Below is a logical workflow to troubleshoot inconsistent biological activity:
Question: I am observing a precipitate in my this compound extract solution after storage. Is this normal and how should I handle it?
Answer:
Precipitation can occur in this compound extracts, particularly during storage at low temperatures. This may be due to the presence of less soluble components or changes in the polysaccharide structure over time.
-
Initial Assessment:
-
Visual Inspection: Note the color and nature of the precipitate.
-
Solubility Test: Gently warm the solution to see if the precipitate redissolves. If it does, it may be due to low-temperature insolubility.
-
-
Troubleshooting Steps:
-
Centrifugation: If the precipitate does not redissolve upon warming, centrifuge the solution at a low speed (e.g., 2000 x g for 10 minutes) to pellet the precipitate.
-
Separate Supernatant: Carefully collect the supernatant for your experiments.
-
Test Both Fractions: If feasible, test both the supernatant and the redissolved precipitate (in a small amount of appropriate solvent) in your primary bioassay to determine if the activity is concentrated in one fraction.
-
Filtration: For future preparations, consider filtering the extract through a 0.45 µm filter after initial preparation and before storage to remove any insoluble matter.
-
Storage Conditions: Evaluate your storage conditions. For long-term storage, consider lyophilizing the extract and storing it as a powder at -20°C or below. Reconstitute fresh for each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What are the main factors that contribute to batch-to-batch variability of this compound extracts?
A1: The primary sources of variability can be categorized into two main areas:
-
Raw Material Variability: This is often the most significant factor and includes:
-
Biological Factors: The species of Porphyra, genetic differences within the species, and the life stage of the seaweed at harvest.
-
Environmental Factors: The geographical location of the harvest, water temperature, nutrient availability, and light exposure can all influence the chemical composition of the seaweed.[3]
-
Seasonal Variation: The time of year the seaweed is harvested has a major impact on the content of polysaccharides, proteins, and other bioactive compounds.[4][5]
-
Post-Harvest Processing: How the seaweed is handled, dried, and stored before extraction can lead to degradation or alteration of its chemical profile.[1]
-
-
Extraction and Processing Variability:
-
Extraction Method: Different extraction techniques (e.g., hot water extraction, microwave-assisted extraction, enzymatic extraction) will yield extracts with different compositions.[1]
-
Extraction Parameters: For a given method, variations in temperature, extraction time, solvent-to-solid ratio, and pH will affect the yield and composition of the extract.[1]
-
Purification Steps: The methods used to purify the crude extract (e.g., precipitation, dialysis, chromatography) will influence the final composition.
-
Drying and Storage: The method of drying the final extract (e.g., freeze-drying, oven-drying) and the conditions under which it is stored can impact its stability and activity.
-
Q2: How can I minimize batch-to-batch variability in my this compound extractions?
A2: While some variability is inherent to natural products, you can take steps to minimize it:
-
Standardize Raw Material: If possible, source your Porphyra from the same supplier, location, and harvest season for a series of experiments.
-
Detailed Record Keeping: Maintain a detailed log of every extraction, including information about the raw material and all extraction and processing parameters.
-
Develop a Standard Operating Procedure (SOP): Create a detailed, step-by-step SOP for your extraction and purification process and adhere to it strictly.
-
Use a Reference Batch: Prepare a large, well-characterized batch of this compound extract that you can use as a reference standard. Include this reference batch in your experiments with new batches to normalize your results.
-
Chemical and Biological QC: Perform quality control checks on each new batch, such as FT-IR and/or HPLC fingerprinting, and a key bioassay to ensure it falls within an acceptable range of your reference batch.[2]
Q3: What are the key signaling pathways modulated by this compound that I should be aware of in my research?
A3: this compound and its derivatives have been shown to modulate several key signaling pathways, which are relevant to its observed anti-inflammatory, antioxidant, and anti-cancer effects. These include:
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of the NF-κB pathway, which is a central regulator of inflammation.[12][13][14][15] By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Some studies suggest that this compound's effects on cancer cells may be mediated through modulation of this pathway.
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Oligo-porphyran has been found to regulate this pathway, suggesting a role in neuroprotection.[16]
-
Nrf2 Signaling Pathway: Porphyra-334, a mycosporine-like amino acid found in Porphyra, can activate the Nrf2 pathway, a key regulator of the cellular antioxidant response.[13][14][15]
-
AMPK Signaling Pathway: this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in regulating cellular energy metabolism and may contribute to its anti-obesity effects.[17][18]
Here is a simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by this compound:
References
- 1. benchchem.com [benchchem.com]
- 2. herbprime.com [herbprime.com]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. Seasonal variation in heteroside concentrations of field-collected Porphyra species (Rhodophyta) from different biogeographic regions | The New Phytologist | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. glycospectra-analytics.com [glycospectra-analytics.com]
- 7. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Polysaccharide Molecular Weight Analysis Services - Creative Proteomics [creative-proteomics.com]
- 10. [Determination of purity and molecular weight of polysaccharides by high performance gel permeation chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How is the Molecular Weight of Polysaccharides Calculated? How is the Standard Curve for Dextran Standards Prepared? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. This compound Inhibits Osteoclast Formation Based on NF-κB Signaling Pathways and Accelerates Alveolar Bone Healing in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Nrf2 and NF-κB Signaling Pathways Contribute to Porphyra-334-Mediated Inhibition of UVA-Induced Inflammation in Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | this compound From Porphyra haitanensis Alleviates Obesity by Reducing Lipid Accumulation and Modulating gut Microbiota Homeostasis [frontiersin.org]
- 18. This compound-derived oligosaccharides alleviate NAFLD and related cecal microbiota dysbiosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Porphyran from Diverse Porphyra Species: Structure, Bioactivity, and Therapeutic Potential
For researchers, scientists, and drug development professionals, understanding the nuanced differences in porphyran (B1173511) derived from various Porphyra species is critical for harnessing its full therapeutic potential. This guide provides a comprehensive comparative analysis of this compound's yield, chemical composition, and biological activities across different species, supported by experimental data and detailed methodologies.
This compound, a sulfated galactan found in the cell walls of red algae from the genus Porphyra, has garnered significant attention for its diverse pharmacological properties.[1][2] Its biological activities, which include antioxidant, anti-inflammatory, antitumor, and immunomodulatory effects, are intricately linked to its unique and variable chemical structure.[2][3][4] This structure primarily consists of a linear backbone of alternating 3-linked β-D-galactose and 4-linked α-L-galactose-6-sulfate residues.[5] The α-L-galactose-6-sulfate units can be partially replaced by 3,6-anhydro-α-L-galactose, and the galactose units can be methylated.[5][6] These structural variations, which are dependent on the Porphyra species, geographical location, and extraction methods, significantly influence the bioactivity of the resulting this compound.[3]
Comparative Yield and Chemical Composition
The yield and chemical composition of this compound vary considerably among different Porphyra species. These differences are crucial for selecting the appropriate species for specific applications. For instance, a higher yield is desirable for commercial production, while specific chemical compositions may be targeted for particular therapeutic effects.
| Porphyra Species | Extraction Method | Yield (% dry weight) | Sulfate (B86663) Content (%) | 3,6-Anhydro-L-galactose (3,6-AG) Content (%) | Key Monosaccharides | Reference |
| Porphyra dioica | Hot water extraction | 26.66 | 10-11 (of dry biomass) | Present | D-galactose (67.74% of extract) | [7] |
| Porphyra yezoensis | Hot water extraction (optimized) | 22.15 | Not specified | Present | Rhamnose, Galactose (molar ratio 1:5.3) | [8] |
| Porphyra haitanensis | Hot water extraction | 3.3 - 20.33 | 3.7 - 14.7 | Present | Galactose | [9] |
| Porphyra umbilicalis | Not specified | High carbohydrate content (up to 50% of dw) | Not specified | Present | Galactose | [10] |
Comparative Biological Activities
The diverse biological activities of this compound are a direct consequence of its structural heterogeneity. The degree of sulfation, molecular weight, and the presence of 3,6-anhydro-L-galactose are key determinants of its therapeutic potential.
Antioxidant Activity
This compound exhibits significant antioxidant properties by scavenging free radicals. This activity is often correlated with lower molecular weight and the presence of sulfate groups. For instance, degraded porphyrans with lower molecular weights have shown higher antioxidant activities.[1] this compound from Porphyra haitanensis has demonstrated in vivo antioxidant activity in aging mice.[1] Furthermore, this compound from discolored Porphyra yezoensis (dc-porphyran), which has a lower molecular weight than that from normal nori (n-porphyran), showed slightly greater scavenging activity against superoxide (B77818) anions and hydroxyl radicals.[11][12]
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. This compound from Porphyra yezoensis inhibited nitric oxide (NO) production in LPS-stimulated RAW264.7 cells, a key indicator of its anti-inflammatory potential.[11][12] Interestingly, this activity was more pronounced in lower molecular weight this compound.[11][12] this compound from Porphyra vietnamensis also demonstrated significant anti-inflammatory and analgesic properties in animal models.[13]
Antitumor Activity
The antitumor activity of this compound is a promising area of research, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis.[1][14][15] this compound from Pyropia yezoensis has been shown to block the cell cycle in the G2/M phase in HeLa cells, leading to the inhibition of cell proliferation.[16] The mechanism of action often involves the modulation of key signaling pathways and the enhancement of the host's immune response against tumor cells.[4][14] The degree of sulfation and molecular weight of this compound can influence its antitumor efficacy.[1]
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the comparative analysis of this compound.
This compound Extraction
A common method for this compound extraction is hot water extraction. The general steps are as follows:
-
Pre-treatment: Dried Porphyra seaweed is powdered and often pre-treated with ethanol (B145695) to remove pigments and lipids.[17]
-
Extraction: The pre-treated powder is then extracted with hot water (e.g., 90-100°C) for a specific duration (e.g., 2-3 hours) with a defined liquid-to-solid ratio.[8][18]
-
Filtration and Centrifugation: The extract is filtered and centrifuged to remove insoluble residues.
-
Precipitation: this compound is precipitated from the supernatant by adding ethanol (e.g., 3-4 volumes).
-
Purification: The crude this compound is collected, washed with ethanol, and dried. Further purification can be achieved using techniques like dialysis and ion-exchange chromatography.[9]
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.
-
Hydroxyl Radical Scavenging Assay: This assay assesses the ability of this compound to scavenge hydroxyl radicals, which are highly reactive oxygen species.
-
Superoxide Anion Scavenging Assay: This assay determines the capacity of this compound to quench superoxide anions, another damaging reactive oxygen species.
Anti-inflammatory Activity Assays
-
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence and absence of this compound. The amount of NO produced is measured using the Griess reagent. A reduction in NO levels indicates anti-inflammatory activity.[11][12]
-
Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture medium of LPS-stimulated macrophages can be quantified using ELISA kits.
Antitumor Activity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability and proliferation. Cancer cells are treated with different concentrations of this compound, and the reduction of MTT by mitochondrial dehydrogenases to a purple formazan (B1609692) product is measured.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound to determine if it induces cell cycle arrest.[16]
-
Apoptosis Assays: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can be used to detect and quantify apoptotic cells.
Visualizing the Process and Pathways
To better understand the experimental workflow and the relationship between this compound's structure and its function, the following diagrams are provided.
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Structure-activity relationship of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and oligo-porphyran originating from red algae Porphyra: Preparation, biological activities, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Bioactivities of Porphyrans and Oligoporphyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory and anti-inflammatory and anticancer activities of this compound, a sulfated galactan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of this compound Extraction from Pyropia yezoensis by Response Surface Methodology and Its Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polysaccharides from Porphyra haitanensis: A Review of Their Extraction, Modification, Structures, and Bioactivities | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. search.library.uq.edu.au [search.library.uq.edu.au]
- 12. Antioxidant and anti-inflammatory activities of this compound isolated from discolored nori (Porphyra yezoensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory, Analgesic and Antiulcer properties of Porphyra vietnamensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Cancer Activity of this compound and Carrageenan from Red Seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Cancer Activity of this compound and Carrageenan from Red Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Porphyran and Fucoidan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two marine-derived sulfated polysaccharides, porphyran (B1173511) and fucoidan (B602826). The information presented is supported by experimental data to assist researchers and professionals in the field of drug development in evaluating their therapeutic potential.
Introduction
This compound is a sulfated galactan extracted from red seaweeds of the genus Porphyra.[1][2] Its structure primarily consists of alternating 1,4-linked α-L-galactopyranose-6-sulfate and 1,3-linked β-D-galactopyranose units.[3][4] Fucoidan is a complex sulfated polysaccharide found in the cell walls of brown seaweeds.[5][6] It is mainly composed of L-fucose and sulfate (B86663) groups, but its structure can vary depending on the seaweed species.[5][7] Both polysaccharides have garnered significant attention for their diverse and potent biological activities, including antioxidant, anti-inflammatory, anticancer, and immunomodulatory effects.[1][2][7]
Antioxidant Activity
Both this compound and fucoidan exhibit significant antioxidant properties by scavenging free radicals.[3][7] Fucoidan has been shown to reduce the accumulation of reactive oxygen species (ROS).[7][8] this compound's antioxidant capabilities are also well-documented.[3][9] The antioxidant activity of these polysaccharides is influenced by factors such as their molecular weight and the number of sulfate groups.[7][8][10]
Table 1: Comparison of Antioxidant Activities
| Polysaccharide | Assay | Source Organism | IC50 / Activity Value | Reference |
| Fucoidan | DPPH Radical Scavenging | Sargassum hystrix | 2.200 - 5.616 ppm | [11] |
| Hydroxyl Radical Scavenging | Sargassum hystrix | 849.37 - 2360.07 ppm | [11] | |
| DPPH Radical Scavenging | Hizikia fusiforme | 0.61 mg/mL (crude) | [12] | |
| DPPH Radical Scavenging | Sargassum sp. | 312.01 ppm | [13] | |
| DPPH Radical Scavenging | Saccharina japonica | EC50 of 2.58 mg/mL | [14] | |
| This compound | DPPH Radical Scavenging | Porphyra yezoensis (discolored) | Higher than normal | [15] |
| Superoxide Anion Scavenging | Porphyra yezoensis (discolored) | Higher than normal | [15] | |
| Hydroxyl Radical Scavenging | Porphyra yezoensis (discolored) | Higher than normal | [15] |
Note: IC50 and EC50 values represent the concentration of the substance required to inhibit or effect a particular biological process by 50%. Lower values indicate higher potency.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the antioxidant activity of this compound and fucoidan.
-
Preparation of Reagents:
-
Prepare a stock solution of the polysaccharide (this compound or fucoidan) in distilled water or an appropriate solvent.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).
-
-
Assay Procedure:
-
Add 1.0 mL of the DPPH solution to 1.0 mL of the polysaccharide solution at various concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control is prepared using 1.0 mL of methanol instead of the polysaccharide solution.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
-
IC50 Determination:
-
The IC50 value is determined by plotting the scavenging activity against the concentration of the polysaccharide.
-
Anti-inflammatory Activity
This compound and fucoidan have demonstrated potent anti-inflammatory effects. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[16][17][18] The anti-inflammatory mechanism of both polysaccharides often involves the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[18][19][20][21]
Table 2: Comparison of Anti-inflammatory Effects
| Polysaccharide | Model | Key Findings | Reference |
| Fucoidan | LPS-stimulated RAW 264.7 macrophages | Inhibited NO production (IC50 27.82 µg/mL).[17] | [17] |
| LPS-stimulated RAW 264.7 macrophages | Reduced production of TNF-α, IL-1β, and IL-6.[17] | [17] | |
| LPS-stimulated RAW 264.7 macrophages | Downregulated COX-2 expression.[22] | [22] | |
| Zebrafish embryos | Inhibited PGE2 secretion.[22] | [22] | |
| This compound | LPS-stimulated RAW 264.7 macrophages | Inhibited NO production by blocking NF-κB activation.[18] | [18] |
| DSS-induced colitis in mice | Decreased pro-inflammatory cytokine expression and increased anti-inflammatory cytokine expression.[23] | [23] |
Signaling Pathway for Anti-inflammatory Action
Caption: Anti-inflammatory mechanism of this compound and fucoidan.
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or fucoidan for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
-
NO Measurement:
-
After incubation, collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent system.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve is generated using sodium nitrite to quantify the nitrite concentration.
-
-
Data Analysis:
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
-
The IC50 value is determined from the dose-response curve.
-
Anticancer Activity
Both this compound and fucoidan have shown promising anticancer activities against various cancer cell lines.[18][24][25][26] Their mechanisms of action include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).[18][25][26][27]
Table 3: Comparison of Anticancer Activities
| Polysaccharide | Cancer Cell Line | Effect | IC50 Value | Reference |
| Fucoidan | 4T1 (Breast cancer) | Suppressed tumor growth and lung metastasis | - | [28] |
| Colon cancer cells | Suppressed tumor growth | - | [28] | |
| Lewis lung adenocarcinoma | Inhibited tumor growth by 33% and reduced metastasis by 29% (at 10 mg/kg) | - | [29] | |
| NB4 and HL60 (Leukemia) | Inhibited proliferation and induced apoptosis | - | [29] | |
| This compound | HT-29, LoVo, SW-480 (Colon cancer) | Inhibited proliferation and reduced viability | - | [30] |
| HT-29 (Colon cancer) | Induced oxidative stress, apoptosis, and G0-G1 phase cell cycle arrest | - | [30] |
Workflow for In Vitro Anticancer Activity Assessment
Caption: Workflow for assessing in vitro anticancer activity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or fucoidan and incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Cell Viability:
-
Cell viability is expressed as a percentage of the control (untreated cells). Cell Viability (%) = (A_sample / A_control) x 100
-
-
IC50 Determination:
-
The IC50 value is calculated from the dose-response curve of cell viability versus polysaccharide concentration.
-
Immunomodulatory Activity
Both this compound and fucoidan are known to modulate the immune system.[1][2][31] They can activate immune cells such as macrophages, natural killer (NK) cells, and T cells, and stimulate the production of various cytokines.[25][31][32] This immunomodulatory activity contributes to their anticancer and anti-inflammatory effects.
Table 4: Comparison of Immunomodulatory Effects
| Polysaccharide | Model | Key Findings | Reference |
| Fucoidan | Human immune cells | Activated T cells, dendritic cells, macrophages, and natural killer (NK) cells. | |
| Caco-2 cells | Downregulated LPS-induced TNF-α and IL-1β. | ||
| Human PBMC cells | Inhibited pro-inflammatory cytokines TNF-α and IL-6. | ||
| This compound | Hydrocortisone-induced immunocompromised mice | Increased spleen and thymus indexes, enhanced macrophage activity, and promoted T lymphocyte proliferation.[32] | [32] |
| Rats | Increased weight of thymus and spleen, and increased total leukocyte and lymphocyte count.[33] | [33] | |
| Hydrocortisone-induced immunosuppressive model | Ameliorated spleen morphology and enhanced phagocytic capability of macrophages.[34] | [34] |
Interaction with Immune Cells
Caption: Immunomodulatory effects of this compound and fucoidan.
Experimental Protocol: Macrophage Phagocytosis Assay
-
Cell Culture:
-
Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or fucoidan for 24 hours.
-
-
Phagocytosis Induction:
-
Add fluorescently labeled beads or bacteria (e.g., FITC-labeled E. coli) to the wells and incubate for 1-2 hours to allow for phagocytosis.
-
-
Quenching of Extracellular Fluorescence:
-
Wash the cells to remove non-phagocytosed particles.
-
Add a quenching solution (e.g., trypan blue) to quench the fluorescence of beads/bacteria that are attached to the outside of the cells but not internalized.
-
-
Measurement:
-
Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.
-
-
Data Analysis:
-
An increase in fluorescence intensity compared to the untreated control indicates enhanced phagocytic activity.
-
Conclusion
Both this compound and fucoidan are promising marine-derived polysaccharides with a broad spectrum of biological activities. While they share common mechanisms of action in their antioxidant, anti-inflammatory, anticancer, and immunomodulatory effects, the potency of these activities can vary depending on their structural characteristics, which are influenced by their source and extraction methods. Fucoidan has been more extensively studied, with a larger body of quantitative data available. However, research on this compound is rapidly growing, revealing its significant therapeutic potential. Further comparative studies are necessary to fully elucidate the structure-activity relationships and to determine the most effective applications for each of these valuable biopolymers in the development of new drugs and functional foods.
References
- 1. Immunomodulatory and anti-inflammatory and anticancer activities of this compound, a sulfated galactan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and oligo-porphyran originating from red algae Porphyra: Preparation, biological activities, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Mechanisms of Fucoidans to Treat Inflammatory Diseases: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fucoidan: Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activities of Fucoidan and the Factors Mediating Its Therapeutic Effects: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activities of Fucoidan and the Factors Mediating Its Therapeutic Effects: A Review of Recent Studies - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural Characteristics and Antioxidant Activities of Fucoidans from Five Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characteristics and Antioxidant Activity of Fucoidan from Sargassum hystrix: Effect of Extraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation, Characterization, and Antioxidant Activity Evaluation of a Fucoidan from an Enzymatic Digest of the Edible Seaweed, Hizikia fusiforme [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antioxidant and anti-inflammatory activities of this compound isolated from discolored nori (Porphyra yezoensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Immunomodulatory and Anti-Inflammatory Effects of Fucoidan: A Review | Semantic Scholar [semanticscholar.org]
- 17. Immunomodulatory and Anti-Inflammatory Effects of Fucoidan: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Cancer Activity of this compound and Carrageenan from Red Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Immunomodulatory and Anti-Inflammatory Effects of Fucoidan: A Review - ProQuest [proquest.com]
- 21. Immunomodulatory and Anti-Inflammatory Effects of Fucoidan: A Review | MDPI [mdpi.com]
- 22. Anti-Inflammatory Mechanisms of Fucoidans to Treat Inflammatory Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploring the therapeutic potential of this compound extracted from Porphyra haitanensis in the attenuation of DSS-induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] Anti-Cancer Activity of this compound and Carrageenan from Red Seaweeds | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. The anti-cancer effects of fucoidan: a review of both in vivo and in vitro investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. The Therapeutic Potential of the Anticancer Activity of Fucoidan: Current Advances and Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Anti-cancer effects of Porphyra haitanensis polysaccharides on human colon cancer cells via cell cycle arrest and apoptosis without causing adverse effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 31. encyclopedia.pub [encyclopedia.pub]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. Immunomodulatory activity of R-phycoerythrin from Porphyra haitanensis via TLR4/NF-κB-dependent immunocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Porphyran's In Vivo Anti-Inflammatory Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of porphyran (B1173511) against established anti-inflammatory agents. The data presented is compiled from multiple preclinical studies, offering a comprehensive overview of this compound's potential as a therapeutic agent.
This compound, a sulfated polysaccharide extracted from red algae of the Porphyra genus, has demonstrated significant anti-inflammatory properties in various in vivo models. This guide will delve into the experimental data supporting these effects, comparing its performance with conventional drugs such as sulfasalazine (B1682708) in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model and indomethacin (B1671933) in a carrageenan-induced paw edema model.
Comparative Efficacy in DSS-Induced Colitis
The DSS-induced colitis model in mice is a widely used preclinical model that mimics aspects of inflammatory bowel disease (IBD). Key parameters to assess disease severity and the efficacy of anti-inflammatory interventions include the Disease Activity Index (DAI), myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and levels of pro-inflammatory cytokines.
| Treatment Group | Disease Activity Index (DAI) Score Reduction | MPO Activity Reduction | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction | Reference |
| This compound | Significant reduction compared to DSS control | Significant reduction compared to DSS control | Significant reduction compared to DSS control | Significant reduction compared to DSS control | Significant reduction compared to DSS control | [1][2][3] |
| Sulfasalazine | Significant reduction compared to DSS control | Significant reduction compared to DSS control | Data not consistently reported | Data not consistently reported | Data not consistently reported | [4][5] |
Note: The table provides a qualitative summary of findings. Direct quantitative comparison is challenging due to variations in experimental conditions across studies.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a classic acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs. The primary endpoint is the reduction in paw volume (edema).
| Treatment Group | Paw Edema Inhibition (%) | Reference |
| This compound (Aqueous Extract) | Significant and dose-dependent reduction | |
| Indomethacin | Significant reduction, often used as a positive control | [6][7][8] |
Note: One study reported that the inhibitory activity of a this compound-containing aqueous extract was very close to that of indomethacin.
Signaling Pathways and Experimental Workflows
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. Evidence suggests its involvement in the inhibition of the NF-κB and NLRP3 inflammasome pathways, both central to the inflammatory response.
Caption: this compound's anti-inflammatory mechanism of action.
Caption: General experimental workflow for in vivo validation.
Experimental Protocols
DSS-Induced Colitis in Mice
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.
-
Induction of Colitis: Mice are provided with drinking water containing 2.5-5% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa) ad libitum for 5-7 consecutive days.[9][10] Control mice receive regular drinking water.
-
Treatment: this compound (at varying doses, e.g., 50-200 mg/kg) or Sulfasalazine (e.g., 50-100 mg/kg) is administered orally daily, starting from the first day of DSS administration.
-
Monitoring: Body weight, stool consistency, and the presence of blood in the stool are recorded daily to calculate the Disease Activity Index (DAI).[10][11]
-
Termination and Sample Collection: On the final day of the experiment, mice are euthanized. The colon is excised, its length is measured, and tissue samples are collected for histological analysis and biochemical assays.
-
Biochemical Analysis: Colon tissue homogenates are used to measure Myeloperoxidase (MPO) activity and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.[3][11]
-
Histological Analysis: Colon sections are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and crypt architecture.[3]
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.
-
Treatment: this compound (or its extract, at varying doses) or Indomethacin (e.g., 10 mg/kg) is administered orally 1 hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[7]
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each treated group in comparison to the control group.
References
- 1. Exploring the therapeutic potential of this compound extracted from Porphyra haitanensis in the attenuation of DSS-induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Alleviation of Dextran Sulfate Sodium (DSS)-Induced Colitis Correlate with the logP Values of Food-Derived Electrophilic Compounds [mdpi.com]
- 3. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Porphyran Extraction: Hot Water vs. Microwave-Assisted Methods
For researchers, scientists, and drug development professionals, the efficient extraction of porphyran (B1173511) from Porphyra species is a critical first step. This guide provides a detailed comparison of two common methods: traditional Hot Water Extraction (HWE) and modern Microwave-Assisted Extraction (MAE), supported by experimental data to inform your selection process.
This compound, a sulfated galactan found in red algae of the genus Porphyra, has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects. The choice of extraction method can profoundly impact the yield, physicochemical properties, and ultimately the bioactivity of the extracted this compound. This guide will delve into the specifics of HWE and MAE, offering a clear comparison to aid in methodological decisions.
Performance Comparison: HWE vs. MAE
Microwave-assisted extraction has emerged as a more efficient and effective method for obtaining this compound compared to conventional hot water extraction.[1][2] MAE generally offers higher yields in a significantly shorter time frame.[1][2] Studies on Porphyra haitanensis have shown that microwave-assisted water extraction enhances the total sugar, sulfate, and uronic acid content of the resulting this compound when compared to traditional hot water extraction.[3]
The following table summarizes key quantitative data from various studies on the extraction of this compound using HWE and MAE.
| Parameter | Hot Water Extraction (HWE) | Microwave-Assisted Extraction (MAE) | Species |
| Extraction Yield (%) | 3.3 - 22.15[4] | ~25.51 (predicted maximum)[1] | Pyropia yezoensis, Porphyra haitanensis |
| Extraction Time (min) | 120 - 240[4] | 14.14[2] | Pyropia yezoensis, Porphyra haitanensis |
| Extraction Temperature (°C) | 80 - 100[4] | Not directly controlled, a function of microwave power | Pyropia yezoensis |
| Microwave Power (W) | N/A | 77.84[2] | Porphyra haitanensis |
| Molecular Weight (kDa) | 151.6[4] | Lower molecular weights may be obtained | Pyropia yezoensis |
| Total Sugar Content (%) | Enhanced by MAE[3] | Higher than HWE[3] | Porphyra haitanensis |
| Sulfate Content | Enhanced by MAE[3] | Higher than HWE[3] | Porphyra haitanensis |
| Uronic Acid Content | Enhanced by MAE[3] | Higher than HWE[3] | Porphyra haitanensis |
| Antioxidant Activity | Demonstrated[5][6] | Potentially higher due to compositional differences[3] | Porphyra spp. |
Experimental Protocols
Below are detailed methodologies for both hot water and microwave-assisted extraction of this compound, based on protocols described in the scientific literature.
Hot Water Extraction (HWE) Protocol
This protocol is based on the optimized conditions for extracting this compound from Pyropia yezoensis.[4]
-
Preparation of Algal Material: Dry the Porphyra seaweed and grind it into a fine powder.
-
Extraction:
-
Separation: After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Precipitation:
-
Concentrate the supernatant under reduced pressure.
-
Add ethanol (B145695) to the concentrated extract to a final concentration of 80% (v/v) to precipitate the crude this compound.
-
Leave the mixture overnight at 4°C.
-
-
Purification:
-
Collect the precipitate by centrifugation.
-
Wash the precipitate sequentially with ethanol and acetone.
-
Deproteinize the crude this compound solution using the Sevag method.
-
-
Drying: Lyophilize the purified this compound to obtain a dry powder.
Microwave-Assisted Extraction (MAE) Protocol
This protocol is based on the optimized conditions for extracting polysaccharides from Porphyra haitanensis.[2]
-
Preparation of Algal Material: Dry the Porphyra seaweed and grind it into a fine powder.
-
Extraction:
-
Separation: Following extraction, filter the mixture while hot and then centrifuge to collect the supernatant.
-
Precipitation:
-
Concentrate the supernatant.
-
Precipitate the this compound by adding ethanol to a final concentration of 80% (v/v).
-
Allow the mixture to stand at 4°C overnight.
-
-
Purification:
-
Collect the precipitate via centrifugation.
-
Wash the precipitate with ethanol and acetone.
-
Perform deproteinization using a suitable method (e.g., Sevag reagent).
-
-
Drying: Freeze-dry the purified this compound to yield the final product.
Biological Activity and Signaling Pathways
This compound exhibits its biological effects, such as antioxidant and anti-inflammatory activities, through the modulation of key cellular signaling pathways. One such mechanism involves the regulation of the Nrf2 and NF-κB pathways. The following diagram illustrates the proposed mechanism by which this compound can mitigate oxidative stress and inflammation.
Conclusion
The selection of an appropriate extraction method is paramount for obtaining high-quality this compound for research and development. Microwave-assisted extraction presents a compelling alternative to traditional hot water extraction, offering improved yields, higher purity, and significantly reduced processing times. The enhanced efficiency of MAE can be attributed to the direct and rapid heating of the solvent and sample matrix by microwaves, which facilitates the disruption of the algal cell walls and enhances the dissolution of this compound.[1] For laboratories equipped with the necessary instrumentation, MAE is a superior method for this compound extraction. However, HWE remains a viable and effective option, particularly when simplicity and cost are primary considerations. The choice between these methods will ultimately depend on the specific research goals, available resources, and desired scale of production.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of microwave assisted extraction, chemical characterization and antitumor activities of polysaccharides from porphyra haitanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of this compound Extraction from Pyropia yezoensis by Response Surface Methodology and Its Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of the Antioxidant and Antimicrobial Activities of this compound through Chemical Modification with Tyrosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of the different derivatives of the low-molecular-weight this compound from Porphyra haitanensis and their antioxidant activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Porphyran Quantification Methods
For researchers, scientists, and drug development professionals working with the bioactive seaweed polysaccharide porphyran (B1173511), accurate quantification is critical for quality control, dosage determination, and understanding its therapeutic potential. This guide provides a cross-validation of common analytical methods for this compound quantification, presenting supporting data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Overview of Quantification Methods
The quantification of this compound can be approached using either general colorimetric assays for carbohydrates or more specific enzymatic methods. The choice of method depends on the required specificity, the presence of interfering substances, and the desired accuracy. This guide compares three key methods:
-
Phenol-Sulfuric Acid Method: A widely used, rapid colorimetric method for the quantification of total carbohydrates.
-
3,5-Dinitrosalicylic Acid (DNS) Method: A colorimetric assay for the quantification of reducing sugars. This method is suitable for measuring this compound after its hydrolysis into reducing monosaccharides.
-
Enzyme-para-Hydroxybenzoic Acid Hydrazide (pHBH) Method: A highly specific method that uses the enzyme β-porphyranase to degrade this compound into oligosaccharides, which are then quantified.
Quantitative Performance Comparison
The selection of a quantification method is often dictated by its performance characteristics. The following table summarizes the key validation parameters for the methods discussed.
| Parameter | Phenol-Sulfuric Acid Method | DNS Method | Enzyme-pHBH Method |
| Principle | Dehydration of carbohydrates to furfural (B47365) derivatives, which react with phenol (B47542) to form a colored product.[1] | Reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid by reducing sugars in an alkaline solution, resulting in a color change.[2][3] | Enzymatic hydrolysis of this compound to reducing oligosaccharides, followed by quantification with pHBH.[4] |
| Specificity | Low (detects nearly all carbohydrate classes).[1] | Moderate (detects only reducing sugars).[2] | High (specific for this compound due to the use of β-porphyranase).[4] |
| Linearity Range | Typically 10-100 µg/mL (glucose standard). | Typically 0.1-2.0 mg/mL (glucose standard). | Good linearity reported (specific range depends on standard).[4] |
| Accuracy | Can be affected by non-carbohydrate components and variations in absorptivity between different sugars.[1] | Can be affected by non-sugar reducing substances and interfering compounds like furfural.[3] | High accuracy reported.[4] |
| Precision | Good, with accuracy within ±2% under proper conditions.[1] | Good, but can be influenced by reaction conditions. | High precision reported.[4] |
| Interferences | Other polysaccharides, proteins, and substances that produce color with sulfuric acid. | Non-sugar reducing agents, furfural, and 5-hydroxymethylfurfural (B1680220) can lead to overestimation.[3] | Not interfered by NaCl (<0.5%), alcohol (<8%), or other polysaccharides like chitosan, agarose, and carrageenan.[4] |
Experimental Protocols
Detailed methodologies for each quantification technique are provided below.
Phenol-Sulfuric Acid Method for Total Carbohydrate Quantification
This method is based on the dehydration of carbohydrates by concentrated sulfuric acid to form furfural or hydroxymethylfurfural, which then react with phenol to produce a stable yellow-gold colored compound.[1]
Materials:
-
5% (w/v) Phenol solution
-
96-98% Sulfuric acid
-
Standard solution of glucose or this compound of known concentration
-
Spectrophotometer
Procedure:
-
Pipette 0.5 mL of the appropriately diluted sample solution into a test tube.
-
Add 0.5 mL of 5% aqueous phenol solution.
-
Carefully add 2.5 mL of concentrated sulfuric acid directly to the liquid surface.
-
Allow the tubes to stand for 10 minutes.
-
Vortex the tubes and incubate in a water bath at 25-30°C for 20 minutes.
-
Measure the absorbance at 490 nm against a reagent blank.[1]
-
Prepare a standard curve using known concentrations of glucose or a this compound standard.
-
Determine the this compound concentration in the sample from the standard curve.
3,5-Dinitrosalicylic Acid (DNS) Method for Reducing Sugar Quantification
This method is suitable for quantifying this compound after it has been hydrolyzed into its constituent reducing sugars. The DNS reagent reacts with the free carbonyl group of reducing sugars to form a colored product.[2]
Materials:
-
DNS reagent (1% 3,5-dinitrosalicylic acid, 30% sodium potassium tartrate, 0.5 N NaOH)
-
Standard solution of glucose
-
Spectrophotometer
Procedure:
-
Hydrolyze the this compound sample to release reducing sugars (e.g., using acid hydrolysis).
-
Pipette 1 mL of the hydrolyzed sample into a test tube.
-
Add 1 mL of DNS reagent.
-
Heat the mixture in a boiling water bath for 5-15 minutes.
-
Add 8 mL of distilled water and cool to room temperature.
-
Measure the absorbance at 540 nm against a reagent blank.
-
Prepare a standard curve using known concentrations of glucose.
-
Determine the reducing sugar concentration in the hydrolyzed sample from the standard curve.
Enzyme-pHBH Method for Specific this compound Quantification
This highly specific method involves the complete degradation of this compound into oligosaccharides by β-porphyranase, followed by the quantification of the generated reducing sugars using the para-hydroxybenzoic acid hydrazide (pHBH) method.[4]
Materials:
-
β-porphyranase
-
para-Hydroxybenzoic acid hydrazide (pHBH) reagent
-
This compound standard
-
Spectrophotometer
Procedure:
-
Prepare a this compound standard of known concentration.
-
Treat the this compound samples and standards with β-porphyranase to achieve complete degradation into oligosaccharides. This step is crucial for the specificity of the assay.
-
To the resulting solution of oligosaccharides, add the pHBH reagent.
-
Heat the mixture to facilitate the reaction between the reducing ends of the oligosaccharides and the pHBH.
-
Cool the reaction mixture to room temperature.
-
Measure the absorbance at the appropriate wavelength (typically around 410 nm).
-
Construct a standard curve using the absorbance values of the this compound standards.
-
Determine the concentration of this compound in the samples by comparing their absorbance to the standard curve.[4]
Conclusion
The choice of method for this compound quantification should be guided by the specific requirements of the study.
-
The Phenol-Sulfuric Acid method is a simple and rapid option for estimating total carbohydrate content but lacks specificity, making it susceptible to interference from other sugars.
-
The DNS method offers better specificity by targeting reducing sugars but requires a hydrolysis step and can be skewed by other reducing substances.
-
The Enzyme-pHBH method stands out for its high specificity and reliability, making it the most suitable choice for accurate this compound quantification, especially in complex biological matrices where other polysaccharides may be present.[4]
Cross-validation of results using a specific method like the Enzyme-pHBH assay alongside a general method can provide a more comprehensive understanding of the carbohydrate composition of a sample. For routine quality control and applications where high specificity is paramount, the Enzyme-pHBH method is recommended.
References
- 1. Phenol Sulfuric Acid Method_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Pitfalls in the 3, 5-dinitrosalicylic acid (DNS) assay for the reducing sugars: Interference of furfural and 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enzyme-pHBH method for specific quantification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Porphyran, Inulin, and FOS: A Comparative Guide to Prebiotic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prebiotic effects of porphyran (B1173511), a sulfated polysaccharide from red algae, with the well-established prebiotics inulin (B196767) and fructooligosaccharides (FOS). The following sections detail their impact on gut microbiota, short-chain fatty acid (SCFA) production, and host signaling pathways, supported by data from in vitro and in vivo studies.
Comparative Analysis of Prebiotic Activity
The prebiotic efficacy of a substrate is largely determined by its fermentability by beneficial gut microbes and its subsequent production of health-promoting metabolites, primarily SCFAs. This compound, inulin, and FOS exhibit distinct fermentation characteristics due to their unique chemical structures.
Impact on Beneficial Gut Microbiota
In vitro studies demonstrate that all three fibers can selectively stimulate the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus. However, their efficacy can vary. Fructans like inulin and FOS are well-known for their strong bifidogenic effects[1]. This compound has also been shown to promote the growth of Lactobacilli[2]. A direct comparative study using in vitro fecal fermentation found that while FOS showed a robust increase in beneficial microbes, this compound exhibited a lesser effect under the same conditions[3].
Table 1: Comparative Effects on Gut Microbiota (in vitro fecal fermentation, 24h)
| Prebiotic | Change in Bifidobacteria (% of total bacteria) | Change in Lactobacillus (% of total bacteria) | Key Findings | Source |
|---|---|---|---|---|
| This compound | Not significant | +10.7% | Selectively stimulated Lactobacillus growth. | [2] |
| FOS | +8.3% (Laminaran used as proxy) | Not significant | Demonstrated a strong bifidogenic effect. | [3] |
| Inulin | Significant Increase (data not quantified in comparative study) | Significant Increase (data not quantified in comparative study) | Consistently shown to be highly bifidogenic in numerous studies. |[1] |
Note: Data for FOS is inferred from a similar seaweed polysaccharide (laminaran) used in the same direct comparative study as this compound, which showed effects comparable to FOS. Direct comparative quantitative data for inulin in the same study is unavailable, but its strong bifidogenic effect is widely documented.
Short-Chain Fatty Acid (SCFA) Production
The fermentation of these prebiotics leads to the production of SCFAs, mainly acetate (B1210297), propionate, and butyrate (B1204436), which are crucial for gut health. The structural differences between the fibers, particularly the degree of polymerization (DP), influence the rate and location of fermentation in the colon, thereby affecting the SCFA profile.
-
FOS (Short-Chain Fructan): With a lower DP, FOS is rapidly fermented in the proximal colon, leading to higher production of acetate and lactate[3].
-
Inulin (Long-Chain Fructan): Its higher DP results in slower fermentation that extends to the distal colon, which is often associated with greater butyrate production. Butyrate is the primary energy source for colonocytes and has significant anti-inflammatory and anti-proliferative properties.
-
This compound: Evidence for this compound's effect on SCFA production is mixed. In vivo mouse studies show that this compound significantly increases total SCFAs, particularly acetate and butyrate, and helps maintain gut barrier function. However, some in vitro human fecal fermentation studies have reported that this compound yields no significant increase in total SCFAs compared to a control, suggesting it has a limited prebiotic effect in that specific context[3]. This discrepancy may be due to the need for specific microbial enzymes for this compound degradation that may be more prevalent in vivo or in specific individuals.
Table 2: Comparative SCFA Production (in vitro fermentation)
| Prebiotic | Acetate Production | Propionate Production | Butyrate Production | Key Fermentation Characteristic | Source(s) |
|---|---|---|---|---|---|
| This compound | No significant change reported in some in vitro studies. | No significant change reported in some in vitro studies. | No significant change reported in some in vitro studies. | Fermentability appears highly dependent on specific microbial composition; in vivo studies show significant increases. | [3] |
| FOS | High | Low to Moderate | Low | Rapid fermentation in the proximal colon. | [3] |
| Inulin | Moderate | Moderate | High | Slower, sustained fermentation reaching the distal colon. | |
Note: The quantitative values for SCFA are not directly comparable across different studies due to variations in experimental protocols. This table reflects the general production trends reported in the literature.
Experimental Protocols
In Vitro Fecal Fermentation Model
The data presented above are primarily derived from in vitro batch fermentation models designed to simulate the human colon.
Objective: To assess the fermentability of a substrate by human gut microbiota and to quantify the production of short-chain fatty acids and changes in microbial populations.
Methodology:
-
Fecal Inoculum Preparation: Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months. The samples are immediately placed in an anaerobic chamber, pooled, and homogenized in a pre-reduced anaerobic buffer (e.g., phosphate (B84403) buffer, pH 6.5) to create a fecal slurry (e.g., 10% wt/vol).
-
Fermentation Medium: A basal medium containing nutrients, minerals, and a reducing agent is prepared and sterilized. The prebiotic substrates (this compound, Inulin, FOS) are added to individual fermentation vessels at a specified concentration (e.g., 1% w/v). A control vessel contains no added substrate.
-
Fermentation: The fecal inoculum is added to each vessel. The fermentation is carried out under strict anaerobic conditions (e.g., N2/CO2 atmosphere) at 37°C for a specified period (e.g., 24 or 48 hours), with continuous stirring. The pH is often monitored and controlled to mimic colonic conditions.
-
Sample Analysis: Aliquots are collected at various time points (e.g., 0, 12, 24 hours).
-
SCFA Analysis: Samples are centrifuged, and the supernatant is analyzed by Gas Chromatography (GC) to quantify acetate, propionate, and butyrate concentrations.
-
Microbiota Analysis: DNA is extracted from the fermentation samples. The composition of the microbiota is analyzed using techniques like 16S rRNA gene sequencing or quantitative PCR (qPCR) with genus-specific primers for Bifidobacterium and Lactobacillus.
-
Signaling Pathways
The SCFAs produced from prebiotic fermentation, particularly butyrate, act as critical signaling molecules that mediate the beneficial effects on the host.
Butyrate Signaling and Gut Barrier Function
Butyrate plays a vital role in maintaining intestinal homeostasis and barrier integrity. One of its key mechanisms is the inhibition of histone deacetylases (HDACs).
-
Transport: Butyrate produced by bacteria in the gut lumen is transported into colonocytes (intestinal epithelial cells).
-
HDAC Inhibition: Inside the cell, butyrate acts as an HDAC inhibitor. This leads to hyperacetylation of histone proteins, which alters chromatin structure and modulates gene expression.
-
Gene Expression: The inhibition of HDACs upregulates the expression of genes encoding for tight junction proteins, such as claudin-1 and ZO-1.
-
Barrier Enhancement: These proteins are essential for maintaining the integrity of the junctions between epithelial cells, thereby strengthening the gut barrier. A stronger barrier reduces the translocation of harmful substances like lipopolysaccharides (LPS) from the gut lumen into the bloodstream, preventing inflammation.
This pathway is a key mechanism by which butyrate-producing prebiotics like inulin can exert systemic anti-inflammatory effects and improve overall gut health.
Conclusion
Both this compound and inulin/FOS demonstrate prebiotic potential by modulating gut microbiota and influencing the production of metabolites.
-
Inulin and FOS are well-characterized prebiotics with predictable fermentation patterns. The choice between them can be tailored based on the desired outcome: FOS for rapid, proximal colon fermentation and acetate production, and inulin for slower, distal colon fermentation favoring the production of butyrate, a key molecule for colonic health.
-
This compound shows promise as a prebiotic, particularly in its ability to stimulate Lactobacillus growth and, as suggested by in vivo data, enhance SCFA production. However, its efficacy in in vitro human fecal models appears variable, suggesting that its degradation may depend on specific enzymatic capabilities within an individual's microbiome.
Further head-to-head comparative studies under standardized in vitro and clinical conditions are necessary to fully elucidate the relative efficacy of this compound against established prebiotics like inulin and FOS for targeted therapeutic applications.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. marineagronomy.org [marineagronomy.org]
- 3. Differential effects of inulin and fructooligosaccharides on gut microbiota composition and glycemic metabolism in overweight/obese and healthy individuals: a randomized, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Porphyran as a Biomaterial: A Comparative Performance Guide
Unveiling the Potential of a Marine-Derived Polysaccharide in Biomedical Applications
In the dynamic field of biomaterials, the quest for novel, high-performance polymers is perpetual. Porphyran (B1173511), a sulfated polysaccharide extracted from red algae of the genus Porphyra, is emerging as a compelling candidate for a range of biomedical applications, including drug delivery, tissue engineering, and wound healing. This guide provides a comparative benchmark of this compound's performance against three widely used biomaterials: alginate, chitosan (B1678972), and hyaluronic acid. The following sections present a synthesis of experimental data on their biocompatibility, mechanical properties, and biodegradability, alongside detailed experimental protocols and a look into the molecular mechanisms underpinning this compound's bioactivity.
Data Presentation: A Side-by-Side Look at Key Performance Metrics
To facilitate a clear and objective comparison, the following tables summarize the quantitative data for key performance indicators of this compound and its counterparts. It is important to note that the data presented is compiled from various studies, and direct comparisons may be influenced by differing experimental conditions, formulations, and testing methodologies.
Table 1: Biocompatibility — Cell Viability (%)
| Biomaterial | Cell Line | Assay | Cell Viability (%) | Source |
| This compound | 3T6 fibroblasts | MTT | >95% | [1] |
| Alginate | hMSCs | Live/Dead | 84 ± 0.7% | [2] |
| Chitosan | Fibroblasts | MTT | ~80% | [3] |
| Hyaluronic Acid | Fibroblasts | MTT | High | [4] |
Table 2: Mechanical Properties of Biomaterial Films
| Biomaterial Formulation | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Source |
| This compound/Alginate/Glycerol | < 10 | - | - | [5] |
| This compound/Pectin/Glycerol | > 10 | - | 2.94 | [5] |
| This compound/CMC/Glycerol | > 10 | - | 3.10 | [5] |
| This compound-Chitosan | 5.63 ± 0.11 | - | - | [6] |
| Semi-refined this compound | 26.00 ± 5.92 | 1.629 ± 0.142 | - | [7] |
| Alginate | - | - | - | [8] |
| Chitosan | - | - | - | [8] |
| Hyaluronic Acid | - | - | - | [8] |
Note: Data for individual alginate, chitosan, and hyaluronic acid films under directly comparable conditions to the this compound composites were not available in the reviewed literature. The inherent variability in mechanical properties is highly dependent on the specific formulation, cross-linking, and hydration state.
Table 3: In Vitro Degradation
| Biomaterial | Degradation Condition | Time | Weight Loss (%) | Source |
| This compound | Ascorbate/H2O2 | - | Degradable | [3] |
| Alginate/Collagen Scaffold | PBS (Hydrolytic) | 75 days | ~12% | [9] |
| Alginate/Gelatin Scaffold | PBS (Hydrolytic) | 75 days | ~55% | [9] |
| Chitosan/Hyaluronic Acid Film | Hyaluronidase (B3051955) | 120 hours | Complete | [10] |
| Hyaluronic Acid Hydrogel | PBS | 10 days | Complete | [11] |
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.
Biocompatibility Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow for assessing biomaterial cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., fibroblasts, endothelial cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Biomaterial Extraction: Prepare extracts of the test biomaterials by incubating them in a cell culture medium for a specified period (e.g., 24 hours) according to ISO 10993 standards.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the biomaterial extracts at various concentrations. Include a positive control (e.g., cytotoxic material) and a negative control (fresh medium).
-
Incubation: Incubate the cells with the extracts for 24 to 72 hours.
-
MTT Addition: After incubation, remove the extracts and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A viability of less than 70% is typically considered cytotoxic.
Mechanical Properties: Tensile Strength Testing
Tensile testing of biomaterial films or hydrogels provides crucial information about their strength, stiffness, and elasticity.
Workflow for Tensile Testing
Caption: General workflow for determining the mechanical properties of biomaterials.
Protocol:
-
Sample Preparation: Prepare biomaterial films or hydrogels of uniform thickness. Cut the samples into a standardized shape (e.g., dumbbell-shaped) using a die cutter.
-
Dimensional Measurement: Accurately measure the thickness and width of the gauge section of each specimen.
-
Testing Setup: Mount the specimen in the grips of a universal testing machine.
-
Tensile Test: Apply a uniaxial tensile load to the specimen at a constant crosshead speed until the sample fractures.
-
Data Acquisition: Record the load and displacement data throughout the test.
-
Data Analysis:
-
Stress: Calculate the engineering stress by dividing the load by the initial cross-sectional area.
-
Strain: Calculate the engineering strain by dividing the change in length by the initial gauge length.
-
Tensile Strength: Determine the maximum stress the sample can withstand before fracturing.
-
Young's Modulus: Calculate the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: Determine the strain at the point of fracture.
-
In Vitro Degradation Assay
This assay evaluates the degradation rate of a biomaterial under simulated physiological or accelerated conditions.
Workflow for In Vitro Degradation
Caption: Procedure for evaluating the in vitro degradation of biomaterial scaffolds.
Protocol:
-
Sample Preparation: Prepare pre-weighed, dry biomaterial scaffolds (W_initial).
-
Degradation Medium: Immerse the scaffolds in a degradation medium. This can be phosphate-buffered saline (PBS) for hydrolytic degradation or a solution containing relevant enzymes (e.g., lysozyme (B549824) for chitosan, hyaluronidase for hyaluronic acid) for enzymatic degradation.
-
Incubation: Place the samples in an incubator at 37°C.
-
Time Points: At predetermined time intervals, remove the scaffolds from the degradation medium.
-
Washing and Drying: Gently wash the scaffolds with deionized water to remove any residual salts or enzymes and then lyophilize (freeze-dry) them to a constant weight.
-
Final Weight: Record the final dry weight of the degraded scaffold (W_final).
-
Calculation: Calculate the percentage of weight loss using the formula: Weight Loss (%) = ((W_initial - W_final) / W_initial) * 100.
This compound's Anti-Inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
A key aspect of this compound's bioactivity is its anti-inflammatory properties. Several studies have indicated that sulfated polysaccharides, including this compound, can modulate inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13][14][15][16] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
NF-κB Signaling Pathway and this compound Inhibition
Caption: this compound's inhibition of the canonical NF-κB signaling pathway.
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), a cascade of events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. This compound is thought to exert its anti-inflammatory effect by interfering with this pathway, potentially by inhibiting the activation of the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive cytoplasmic state.
Conclusion
This compound demonstrates significant promise as a versatile biomaterial. Its biocompatibility appears to be on par with or potentially exceeding that of some established biomaterials. While more direct comparative studies are needed to definitively benchmark its mechanical properties and degradation kinetics against alginate, chitosan, and hyaluronic acid, the existing data suggests that this compound and its composites can be tailored to meet a range of performance requirements. Furthermore, its inherent anti-inflammatory activity, mediated through the inhibition of the NF-κB pathway, offers a distinct therapeutic advantage for applications where modulation of the inflammatory response is desirable. As research continues to unravel the full potential of this marine-derived polysaccharide, this compound is well-positioned to become a valuable addition to the biomaterial toolkit for researchers and drug development professionals.
References
- 1. Specialty Tough Hydrogels and their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alginate dependent changes of physical properties in 3D bioprinted cell-laden porous scaffolds affect cell viability and cell morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Chitosan hydrogels biocompatibility improvement with the perspective of use as a base for osteoplastic materials in dentistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocompatibility and enzymatic degradation studies on sulphated hyaluronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphological and Mechanical Characterization of Films Incorporating this compound Extracted from Porphyra Dioica [mdpi.com]
- 6. Preparation, structural characterization, and antioxidant activity of polysaccharide chitosan films from Porphyra haitanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Polysaccharide Based Scaffolds for Soft Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein/polysaccharide-based scaffolds mimicking native extracellular matrix for cardiac tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effects of fucoidan through inhibition of NF-κB, MAPK and Akt activation in lipopolysaccharide-induced BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Effects of Sulfated Polysaccharide from Sargassum swartzii in Macrophages via Blocking TLR/NF-Κb Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Characterization of Sulfated Polysaccharide Isolated From Red Algae (Gelidium crinale) and Antioxidant and Anti-Inflammatory Effects in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fucoidan, a Sulfated Polysaccharide, Inhibits Osteoclast Differentiation and Function by Modulating RANKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanism of Anti-Inflammatory Activities of a Novel Sulfated Galactofucan from Saccharina japonica - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Native vs. Modified Porphyran Bioactivity: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of native porphyran (B1173511) and its modified forms, offering valuable insights for researchers, scientists, and professionals in drug development. This compound, a sulfated polysaccharide from red algae of the genus Porphyra, has garnered significant attention for its diverse bioactive properties. This document summarizes key findings on its antioxidant, anti-inflammatory, and anti-cancer effects, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.
Data Summary: Bioactivity Comparison
The following tables summarize the quantitative data on the enhanced bioactivities of modified this compound compared to its native form. Modifications include chemical derivatization (e.g., with tyrosine) and variations in molecular weight, such as that found in this compound from discolored nori.
| Bioactivity Assay | Native this compound (POR) | Modified this compound (POR-L2) | Source |
| DPPH Radical Scavenging (% at 0.2 mg/mL) | 6.1% ± 2.9% | 14.8% ± 3.4% | [1] |
| ABTS•+ Radical Scavenging (ΔAbs at 15 min) | ~0.6 | ~0.4 | [1] |
Table 1: Antioxidant Activity of Native vs. Tyrosine-Modified this compound. POR-L2 is a this compound derivative modified with N-(2-hydroxy-3,5-di-tert-butyl-benzyl)-L-tyrosine. A smaller ΔAbs in the ABTS assay indicates higher scavenging activity.
| Bioactivity Assay | This compound from Normal Nori (n-porphyran) | This compound from Discolored Nori (dc-porphyran) | Source |
| Superoxide Anion Scavenging | Lower Activity | Slightly Greater Activity | [2] |
| Hydroxyl Radical Scavenging | Lower Activity | Slightly Greater Activity | [2] |
| NO Production Inhibition in LPS-stimulated RAW264.7 cells | No Activity | Significant Inhibition | [2] |
Table 2: Antioxidant and Anti-inflammatory Activities of this compound based on Molecular Weight. this compound from discolored nori (dc-porphyran) has a lower mean molecular mass than that from normal nori (n-porphyran).
| Cell Line | This compound Fraction | IC50 Value (µg/mL) after 72h | Source |
| HT-29 (Colon Cancer) | PHP-F1 | 422.6 | [3] |
| HT-29 (Colon Cancer) | PHP-F2 | 327.3 | [3] |
| HT-29 (Colon Cancer) | PHP-F3 | 330.0 | [3] |
Table 3: Anti-cancer Activity of this compound Fractions on Human Colon Cancer Cells. PHP-F1, PHP-F2, and PHP-F3 are different fractions of Porphyra haitanensis polysaccharides.
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below to facilitate the replication of these experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of this compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.[4]
-
Sample Preparation: this compound samples (native and modified) are dissolved in a suitable solvent (e.g., water or a buffer) to prepare a series of concentrations.[4]
-
Reaction: An aliquot of the this compound solution is mixed with the DPPH working solution. A control is prepared with the solvent instead of the this compound solution.[5][6]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[4][5]
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[4][5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay determines the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[7][8]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and allowed to adhere overnight.[7]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound samples. After a pre-incubation period (e.g., 1 hour), the cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production.[9]
-
Incubation: The plates are incubated for 24 hours.[7]
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.[7][8]
-
Absorbance Reading: The absorbance of the mixture is measured at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.[7]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Cancer cells (e.g., HT-29) are seeded in 96-well plates at a specific density and incubated overnight to allow for attachment.[10]
-
Treatment: The cells are treated with various concentrations of this compound fractions and incubated for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The plate is then shaken for about 15 minutes.[12]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the this compound fraction that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The bioactivity of this compound is often mediated through its interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for assessing bioactivity.
Caption: Experimental workflow for comparative bioactivity studies.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
References
- 1. Enhancement of the Antioxidant and Antimicrobial Activities of this compound through Chemical Modification with Tyrosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and anti-inflammatory activities of this compound isolated from discolored nori (Porphyra yezoensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer effects of Porphyra haitanensis polysaccharides on human colon cancer cells via cell cycle arrest and apoptosis without causing adverse effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. mdpi.com [mdpi.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. protocols.io [protocols.io]
Porphyran's Biological Effects: A Comparative Guide to In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
Porphyran (B1173511), a sulfated polysaccharide extracted from red algae of the Porphyra genus, has garnered significant scientific interest for its diverse biological activities. Numerous studies have demonstrated its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. This guide provides a comparative analysis of this compound's effects as observed in controlled in vitro laboratory settings and complex in vivo biological systems. Understanding the correlation between these two models is crucial for translating preclinical findings into potential therapeutic applications.
Quantitative Data Comparison: In Vitro vs. In Vivo
The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of this compound's efficacy in different experimental models.
Antioxidant Activity
| Parameter | In Vitro Model | Result | In Vivo Model | Result | Citation |
| Radical Scavenging | DPPH Assay | IC50: 0.470 µg/mL | - | - | [1][2] |
| Radical Scavenging | H₂O₂ Assay | IC50: 0.381 µg/mL | - | - | [1][2] |
| Radical Scavenging | Superoxide Assay | IC50: 0.470 µg/mL | - | - | [1][2] |
| Lipid Peroxidation | Rat Liver Homogenate | IC50: 0.591 µg/mL | Aging Mice | Significantly decreased lipid peroxidation | [1][3] |
| Antioxidant Enzymes | - | - | Hyperlipidemic Mice | Serum SOD increased by 51.2%; GSH-Px increased by 99.6% | [4] |
Anti-inflammatory Activity
| Parameter | In Vitro Model | Result | In Vivo Model | Result | Citation |
| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Significant inhibition | - | - | [5][6] |
| Pro-inflammatory Cytokines | LPS-stimulated RAW264.7 macrophages | Inhibition of TNF-α & IL-6 | DSS-induced Colitis Mice | Decreased pro-inflammatory cytokine expression | [7][8] |
| Disease Activity Index (DAI) | - | - | DSS-induced Colitis Mice | Significant reduction in DAI score | [9] |
Anti-cancer Activity
| Parameter | In Vitro Model | Result | In Vivo Model | Result | Citation |
| Cell Viability | HT-29 Colon Cancer Cells | Significant inhibition of proliferation | Ehrlich Carcinoma Mouse Model | Inhibition of tumor growth | [10][11] |
| Cell Viability | LoVo & SW-480 Colon Cancer Cells | Significant inhibition of proliferation | Meth-A Fibrosarcoma Mouse Model | Inhibition of tumor growth | [10][11] |
| Apoptosis | HT-29 Colon Cancer Cells | Induced apoptosis and cell cycle arrest at G0/G1 phase | - | - | [10][12] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and the molecular mechanisms underlying this compound's effects is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a typical research workflow and key signaling pathways modulated by this compound.
Caption: General experimental workflow for evaluating this compound's bioactivity.
This compound exerts its biological effects by modulating key cellular signaling pathways. One of the most consistently reported mechanisms is the inhibition of the NF-κB pathway, a central regulator of inflammation.
Caption: this compound's inhibition of the NF-κB inflammatory signaling pathway.
Key Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of protocols commonly used in this compound research.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, and cells are incubated for 24 hours.
-
Measurement: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the concentration of nitrite (B80452) is determined from a standard curve.[5][6]
In Vitro Anti-cancer Assay (MTT Cell Viability)
-
Cell Culture: Human colon cancer cells (e.g., HT-29, LoVo, SW-480) are maintained in an appropriate medium (e.g., RPMI-1640) with 10% FBS.[10]
-
Treatment: Cells are plated in 96-well plates and treated with different concentrations of this compound for 24-72 hours.
-
Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm to determine cell viability relative to untreated control cells.[10]
In Vivo Anti-inflammatory Model (DSS-Induced Colitis)
-
Animal Model: C57BL/6 mice are typically used. Acute colitis is induced by administering 2-5% dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water for 5-7 days.[13][14]
-
Administration: this compound is administered to the treatment group via oral gavage daily for the duration of the study. Dosages can range from 50 to 200 mg/kg body weight.[15]
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood to calculate the Disease Activity Index (DAI).
-
Analysis: At the end of the study, colon length is measured, and colon tissues are collected for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels via ELISA or qPCR).[7][9]
Conclusion
The available data demonstrates a strong correlation between the in vitro and in vivo effects of this compound. In vitro studies consistently show its capacity to scavenge free radicals, inhibit inflammatory mediators in macrophages, and reduce the viability of cancer cells.[1][5][6][10] These findings are largely substantiated by in vivo models, where this compound administration leads to enhanced antioxidant enzyme activity, amelioration of colitis, and suppression of tumor growth.[3][11][14] The inhibition of the NF-κB signaling pathway appears to be a key mechanism underlying its anti-inflammatory effects, observed in both cell culture and animal models.[5][16]
While the correlation is positive, it is important to note that the complex physiological environment in vivo—including factors like bioavailability, metabolism, and gut microbiota interaction—can influence the ultimate efficacy of this compound.[13][15] Future research should continue to bridge the gap between these models, focusing on pharmacokinetic studies and the identification of specific molecular targets to fully elucidate this compound's therapeutic potential.
References
- 1. In vitro antioxidant and antinociceptive properties of Porphyra vietnamensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo antioxidant activity of polysaccharide fraction from Porphyra haitanesis (Rhodephyta) in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo antihyperlipidemic and antioxidant activity of this compound in hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Activity of this compound and Carrageenan from Red Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and anti-inflammatory activities of this compound isolated from discolored nori (Porphyra yezoensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the therapeutic potential of this compound extracted from Porphyra haitanensis in the attenuation of DSS-induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Dietary Porphyra tenera ameliorated dextran sodium sulfate-induced colitis in mice via modulating gut microbiota dysbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-cancer effects of Porphyra haitanensis polysaccharides on human colon cancer cells via cell cycle arrest and apoptosis without causing adverse effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-cancer effects of Porphyra haitanensis polysaccharides on human colon cancer cells via cell cycle arrest and apoptosis without causing adverse effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | this compound From Porphyra haitanensis Alleviates Obesity by Reducing Lipid Accumulation and Modulating gut Microbiota Homeostasis [frontiersin.org]
- 16. This compound Inhibits Osteoclast Formation Based on NF-κB Signaling Pathways and Accelerates Alveolar Bone Healing in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Porphyran's Antioxidant Efficacy: A Comparative Analysis Against Established Antioxidants
For Immediate Release
This guide provides a comprehensive comparison of the antioxidant efficacy of porphyran (B1173511), a sulfated polysaccharide from red algae, against well-established antioxidants: Vitamin C (ascorbic acid), Vitamin E (α-tocopherol), and Glutathione (GSH). This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.
Executive Summary
This compound demonstrates significant antioxidant potential, exhibiting free radical scavenging and reducing activities. While direct comparative data is limited, available in vitro studies suggest that its efficacy, though notable, may be less potent than low molecular weight antioxidants like Vitamin C and Vitamin E in certain assays. However, its unique polysaccharide structure and potential to influence cellular antioxidant pathways warrant further investigation for applications in chronic oxidative stress-related conditions.
Data Presentation: In Vitro Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of this compound, Vitamin C, Vitamin E, and Glutathione from various in vitro studies. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Antioxidant | Assay | IC50 / Activity | Source(s) |
| This compound | DPPH Scavenging | ~46.44% scavenging at 5 mg/mL | [1] |
| ABTS Scavenging | Moderate activity | [2] | |
| Superoxide Scavenging | IC50: 0.301 mg/mL | [3] | |
| Hydroxyl Radical Scavenging | Slightly greater than normal this compound | [4] | |
| Vitamin C (Ascorbic Acid) | DPPH Scavenging | IC50: ~5-10 µg/mL | [5] |
| ABTS Scavenging | IC50: ~5-15 µg/mL | [5] | |
| Vitamin E (α-Tocopherol) | DPPH Scavenging | IC50: ~10-50 µg/mL | [6] |
| ABTS Scavenging | Moderate activity | [7] | |
| Glutathione (GSH) | DPPH Scavenging | Lower activity compared to ABTS | [7] |
| ABTS Scavenging | Significant activity | [7][8] |
Experimental Protocols
Detailed methodologies for the commonly cited 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are provided below. These protocols are representative of the methods used to evaluate the antioxidant capacity of the compared substances.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and stored in the dark.
-
Reaction Mixture: Varying concentrations of the antioxidant sample are added to the DPPH solution in a microplate or cuvette. A control is prepared with the solvent instead of the antioxidant.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The reduction of the DPPH radical is observed as a color change from violet to yellow.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(AbsorbanceControl - AbsorbanceSample) / AbsorbanceControl] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the antioxidant concentration.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Different concentrations of the antioxidant sample are added to the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm. The scavenging of the ABTS•+ is indicated by a decrease in absorbance.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 or TEAC Determination: The antioxidant capacity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble Vitamin E analog.
Mandatory Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
Caption: A generalized workflow for determining the antioxidant capacity using DPPH and ABTS assays.
Signaling Pathways and Antioxidant Mechanisms
Caption: Interplay of this compound and other antioxidants in combating ROS and cellular signaling.
References
- 1. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nutritional and Antioxidant Properties of Porphyra spp.: Implications for Human Health | Wang 1 | International Journal of Aquaculture [aquapublisher.com]
- 3. Neuroprotective effects of this compound derivatives against 6-hydroxydopamine-induced cytotoxicity is independent on mitochondria restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Porphyran: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the proper handling and disposal of Porphyran, ensuring laboratory safety and regulatory compliance.
Hazard Assessment and Personal Protective Equipment
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards and to use the appropriate Personal Protective Equipment (PPE). The following table summarizes general hazards associated with porphyrin-like compounds and the recommended PPE.
| Hazard Category | Potential Risks | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Wear protective gloves and clothing.[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Wear safety glasses with side-shields or goggles.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Use in a well-ventilated area or with a suitable respirator.[1] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should adhere to all institutional, local, state, and federal regulations for hazardous waste.
Step 1: Waste Identification and Segregation
-
Treat this compound waste as hazardous chemical waste unless explicitly classified as non-hazardous by your institution's EHS office.[4]
-
Do not dispose of this compound in the regular trash or down the sink.[4] Evaporation is not an acceptable method of waste disposal.[5]
-
Segregate this compound waste from other waste streams to prevent incompatible materials from mixing.[6]
Step 2: Waste Collection and Containerization
-
Collect all this compound waste, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, pipette tips, and glassware), in a designated and clearly labeled hazardous waste container.[7][8]
-
Use a chemically resistant and sealable container for waste collection.[7] The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw cap.[4]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[4][7]
Step 4: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4] This area must be at or near the point of waste generation.[4]
-
Ensure the storage area is well-ventilated and secure.[7]
Step 5: Disposal
-
Arrange for the disposal of the hazardous waste through your institution's EHS department.[7]
-
Once a container is full, it must be removed from the SAA within three days.[4]
-
After the waste has been collected, any container that once held this compound waste should have its label fully defaced or removed before being discarded as regular trash.[4]
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Essential Safety and Operational Guide for Handling Porphyran
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Porphyran. The following procedures detail the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
While this compound, a sulfated polysaccharide from red algae, is not classified as a hazardous substance, it is prudent to follow standard laboratory safety protocols, especially when handling it in powdered form to minimize inhalation and contact. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Body Protection | Laboratory Coat | Should be long-sleeved and fully buttoned to protect skin and clothing from potential spills.[1][2][3] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from airborne powder particles.[1][2][3] |
| Hand Protection | Nitrile Gloves | Standard laboratory gloves to prevent skin contact.[1][2] |
| Respiratory Protection | Dust Mask or Respirator (e.g., N95) | Recommended when handling this compound powder to avoid inhalation of fine particles.[4] |
| Foot Protection | Closed-toe Shoes | Standard requirement for any laboratory setting to protect against spills and falling objects.[1][2] |
Operational Plan for Handling this compound
2.1. Preparation and Weighing:
-
Before handling, ensure the work area is clean and uncluttered.
-
Wear all recommended PPE as detailed in the table above.
-
When weighing this compound powder, perform the task in a well-ventilated area or a fume hood to minimize the dispersion of airborne particles.
-
Use a spatula or other appropriate tool to transfer the powder, avoiding scooping actions that could generate dust.
2.2. Solution Preparation:
-
When dissolving this compound, add the powder slowly to the solvent to prevent clumping and splashing.
-
Stir the solution gently until the this compound is fully dissolved.
-
If heating is required, use a water bath or a heating mantle with appropriate temperature control.
2.3. Post-Handling:
-
After handling, thoroughly clean all equipment and the work area.
-
Remove gloves and wash hands thoroughly with soap and water.
Disposal Plan
As a non-hazardous biopolymer, this compound and its solutions can typically be disposed of through standard laboratory waste streams. However, always adhere to your institution's specific waste disposal guidelines.
3.1. Solid this compound Waste:
-
Unused or contaminated solid this compound can be disposed of in the regular laboratory trash, unless it has been mixed with a hazardous substance.[5]
-
It is good practice to place it in a sealed bag before disposal to prevent powder from becoming airborne.
3.2. This compound Solutions:
-
Aqueous solutions of this compound, not containing any hazardous materials, can generally be poured down the drain with copious amounts of water, provided this is permitted by local regulations and your institution's policies.
-
If the this compound solution contains other hazardous chemicals, it must be disposed of as hazardous waste, following your institution's chemical waste procedures.[6][7]
3.3. Contaminated Materials:
-
Gloves, weigh boats, and other disposable materials that have come into contact with this compound can be disposed of in the regular laboratory trash.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. qcbr.queens.org [qcbr.queens.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. otago.ac.nz [otago.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
